4-(Phenylsulfonyl)-2-azetidinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(benzenesulfonyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-8-6-9(10-8)14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSFUAPDRXCYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404599 | |
| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31899-01-1 | |
| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: Core Properties and Applications
This guide provides a comprehensive technical overview of 4-(Phenylsulfonyl)-2-azetidinone, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the fundamental properties, synthesis, reactivity, and applications of this versatile chemical scaffold, grounding the discussion in established scientific principles and field-proven insights.
Introduction: The Significance of the Azetidinone Core
The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide of immense significance in medicinal chemistry, most famously forming the core structural motif of penicillin and cephalosporin antibiotics.[1][2][3] The inherent ring strain of this heterocycle makes it susceptible to nucleophilic attack, a property ingeniously exploited in the mechanism of action of β-lactam antibiotics which involves the acylation and inactivation of bacterial transpeptidases.[4] Beyond antibiotics, the azetidinone scaffold is a cornerstone in the synthesis of a diverse array of therapeutic agents, including cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents.[2][5][6]
This compound stands out as a particularly valuable building block. The introduction of the phenylsulfonyl group at the C4 position significantly influences the molecule's reactivity and physicochemical properties. This electron-withdrawing group acidifies the adjacent C-H proton and activates the β-lactam ring, enhancing its utility as a synthetic intermediate.[7][8] Furthermore, the sulfonyl moiety can improve solubility and bioavailability, making it an attractive feature in drug design.[7][8] This guide will explore the core characteristics that make this compound a preferred choice for innovation in chemical synthesis and drug discovery.[7][8]
Core Physicochemical and Structural Properties
Precise identification and characterization are paramount in chemical research. This compound is a white to light yellow crystalline powder under standard conditions.[7][8] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(benzenesulfonyl)azetidin-2-one | PubChem[9] |
| CAS Number | 31899-01-1 | Chem-Impex, PubChem[7][9] |
| Molecular Formula | C₉H₉NO₃S | Chem-Impex, PubChem[7][9] |
| Molecular Weight | 211.24 g/mol | Chem-Impex, PubChem[7][9] |
| Melting Point | 153 - 157 °C | Chem-Impex[7][8] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[7][8] |
| Purity | ≥ 98% (by HPLC) | Chem-Impex, Syntechim[7][10] |
| SMILES | C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2 | PubChem[9] |
| InChIKey | HTSFUAPDRXCYDV-UHFFFAOYSA-N | PubChem[9] |
Synthesis: Constructing the Strained Ring
The construction of the β-lactam ring is a cornerstone of synthetic organic chemistry. The most renowned method is the Staudinger [2+2] cycloaddition, first reported in 1907, which involves the reaction of a ketene with an imine.[3] This approach remains a robust and widely utilized strategy for synthesizing a vast library of azetidinone derivatives.
General Synthesis Workflow: Staudinger [2+2] Cycloaddition
The synthesis of 4-substituted-2-azetidinones typically involves the reaction of a suitable imine (Schiff base) with a ketene, often generated in situ from an acyl chloride and a tertiary amine base like triethylamine. The base serves the critical function of deprotonating the acyl chloride to form the highly reactive ketene intermediate.
Caption: Generalized workflow for the Staudinger synthesis of 2-azetidinones.
Experimental Protocol: Synthesis of Azetidinone Derivatives
The following protocol is a representative example of the cyclocondensation reaction used to form the azetidinone ring from a Schiff base intermediate.[1][3][11][12]
Step 1: Synthesis of the Schiff Base (Imine) Intermediate
-
Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add the corresponding aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold solvent, and dry to yield the Schiff base.
Step 2: Cyclocondensation to form the 2-Azetidinone
-
In a round-bottom flask, dissolve the Schiff base (1.0 eq) from Step 1 in an anhydrous solvent such as 1,4-dioxane.
-
Add triethylamine (1.5 eq) to the solution and stir. The triethylamine acts as a base to both neutralize the HCl byproduct and facilitate the formation of the ketene.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 2-azetidinone derivative.[3]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the strained β-lactam ring and the activating influence of the phenylsulfonyl group. This combination makes it a versatile intermediate for further chemical transformations.
-
N-Functionalization: The nitrogen atom of the lactam can be readily alkylated or acylated under basic conditions, allowing for the introduction of various substituents to modulate the molecule's biological activity and physical properties.
-
Ring-Opening Reactions: The high ring strain makes the lactam carbonyl highly susceptible to nucleophilic attack. Under acidic, basic, or enzymatic conditions, the ring can be hydrolyzed to yield the corresponding β-amino acid derivative. This reactivity is the basis of the antibacterial action of penicillins.
-
Reactions at C3: The phenylsulfonyl group at C4 acidifies the protons at the C3 position. This allows for deprotonation with a suitable base, creating a nucleophilic center that can be functionalized, for example, through halogenation.[13][14]
Caption: Key reactivity pathways of the this compound scaffold.
Applications in Research and Drug Development
This compound is not an end product but a crucial intermediate in the synthesis of high-value molecules across several industries.[7][8]
-
Pharmaceutical Development: This is the most prominent area of application. The scaffold is integral to the synthesis of novel therapeutic agents. It is a key building block for new antibacterial agents, potentially overcoming resistance mechanisms.[7][15] Derivatives have also been investigated as cholesterol absorption inhibitors, antitubercular agents, and various enzyme inhibitors.[2][5][6]
-
Organic Synthesis: Chemists employ this compound as a versatile starting material to create complex molecular architectures due to its multiple reactive sites.[7][8]
-
Agrochemicals: The azetidinone structure has potential applications in creating more effective and environmentally benign pesticides and herbicides.[7][8]
-
Material Science: The compound can be used in the development of new polymers and materials with specific properties like enhanced thermal stability.[7]
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound is considered a hazardous substance. It is classified as causing severe skin burns and eye damage.[9]
-
Hazard Pictogram: GHS05 (Corrosion)[16]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[9]
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store at room temperature in a dry, well-sealed container.[7][8]
Conclusion
This compound is a compound of significant strategic importance in modern organic and medicinal chemistry. Its unique structural features—a strained, reactive β-lactam ring activated by an adjacent phenylsulfonyl group—provide a powerful platform for synthetic innovation. From its foundational role in the development of new pharmaceuticals to its emerging applications in agrochemicals and material science, this versatile intermediate continues to be a focal point for researchers aiming to construct complex, functional molecules to address contemporary scientific challenges. A thorough understanding of its basic properties, synthesis, and reactivity is essential for any scientist working in these fields.
References
- 1. bepls.com [bepls.com]
- 2. iipseries.org [iipseries.org]
- 3. chemijournal.com [chemijournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Syntechim spol. s.r.o. - 4-phenylsulfonyl-2-azetidinone, CAS [31899-01-1] [syntechim.cz]
- 11. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Halogenation of 4-phenyl-3-(phenylsulfonyl)-2-azetidinones with N-halosuccinimides. Kinetic vs. thermodynamic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phenylvinylsulfonate-Anchored Azetidin-2-ones as Potent Antibacterial Agents: ROS-Mediated Mechanism, Selective Cytotoxicity, and In Silico Target-Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
An In-depth Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: Structure, Synthesis, and Reactivity
Introduction: The Significance of the β-Lactam Scaffold
The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that stands as one of the most important structural motifs in medicinal chemistry. Its fame is primarily rooted in the discovery of penicillin, which revealed the potent antibacterial activity of this strained ring system. The inherent ring strain of the β-lactam makes it a reactive electrophile, capable of acylating bacterial enzymes responsible for cell wall synthesis, thereby inhibiting bacterial growth.[1][2] Beyond antibiotics, the unique chemical properties of the 2-azetidinone ring have established it as a versatile building block in the synthesis of a diverse array of biologically active compounds and complex organic molecules.[3]
This guide focuses on a specific, highly functionalized derivative: 4-(Phenylsulfonyl)-2-azetidinone . The introduction of a phenylsulfonyl group at the C4 position dramatically influences the molecule's reactivity, transforming it into a valuable and highly versatile intermediate for drug development professionals and organic chemists. This document provides a comprehensive overview of its nomenclature, structure, synthesis, key chemical reactions, and applications.
PART 1: Nomenclature and Chemical Identity
Correctly identifying a chemical compound is critical for research and regulatory purposes. This compound is known by several names and identifiers.
Chemical Structure:
Caption: Chemical structure of this compound.
Nomenclature:
-
Systematic IUPAC Name: 4-(Benzenesulfonyl)azetidin-2-one.[4]
-
Common Synonyms: 4-(Phenylsulfonyl)azetidin-2-one, 4-(Phenylsulfonyl)-2-oxazetidine.
-
CAS Number: 31899-01-1.[5]
Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₃S | [4][5] |
| Molecular Weight | 211.24 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 153 - 157 °C | |
| Purity (Typical) | ≥98% (HPLC) | [5] |
PART 2: Synthesis of this compound
The construction of the 2-azetidinone ring is a cornerstone of synthetic organic chemistry. The most versatile and widely employed method for this purpose is the Staudinger ketene-imine cycloaddition , discovered by Hermann Staudinger in 1907.[6] This reaction involves a formal [2+2] cycloaddition between a ketene and an imine to form the β-lactam ring.[7][8]
The synthesis of this compound can be achieved via this classic transformation. A plausible and efficient pathway involves the reaction of an appropriate imine with a ketene generated in situ from an acyl chloride.
Conceptual Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Exemplary Experimental Protocol (Staudinger Cycloaddition):
This protocol is a representative procedure based on established methods for analogous compounds.[9]
-
Imine Formation (if not commercially available): An appropriate aldehyde is condensed with a primary amine (e.g., a silylated amine for enhanced reactivity and subsequent ease of deprotection) in a suitable solvent, often with a dehydrating agent, to form the requisite imine. The imine is then purified or used directly.
-
Reaction Setup: A solution of the imine and a tertiary amine base (e.g., triethylamine, typically 2-3 equivalents) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon). The solution is cooled to a low temperature, typically between -78 °C and 0 °C, to control the reaction rate and selectivity.
-
Ketene Generation and Cycloaddition: A solution of phenylsulfonylacetyl chloride (1.0-1.2 equivalents) in the same dry solvent is added dropwise to the cooled imine/base solution over a period of 30-60 minutes with vigorous stirring. The triethylamine reacts with the acyl chloride to generate the highly reactive phenylsulfonylketene in situ, which is immediately trapped by the imine in a [2+2] cycloaddition.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water or a saturated ammonium chloride solution. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Product Isolation: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound. If a protecting group was used on the nitrogen (e.g., silyl or p-methoxyphenyl), a subsequent deprotection step would be required.[9]
PART 3: Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dictated by two primary structural features: the strained four-membered ring and the potent electron-withdrawing phenylsulfonyl group at the C4 position.
-
Ring Strain: The β-lactam ring possesses significant angle and torsional strain. This strain makes the amide bond within the ring more susceptible to nucleophilic attack than in a typical acyclic amide, as cleavage of the C-N bond relieves the strain. This is the foundational principle behind the mechanism of action for β-lactam antibiotics.[2]
-
Phenylsulfonyl Group: The -SO₂Ph group is a powerful electron-withdrawing group. Its presence acidifies the proton at C4, making it susceptible to deprotonation. More importantly, the phenylsulfinate anion (PhSO₂⁻) is an excellent leaving group. This property renders the C4 position highly electrophilic and prone to nucleophilic substitution reactions.
Key Reaction Pathways:
Caption: Major reactivity pathways of this compound.
A. Nucleophilic Substitution at C4: This is arguably the most valuable reaction of this substrate. The phenylsulfonyl group can be displaced by a wide range of soft and hard nucleophiles. This reaction proceeds via a nucleophilic acyl substitution-type mechanism, likely involving a tetrahedral intermediate.[10][11] This allows for the direct introduction of diverse functional groups at the C4 position, creating a library of novel β-lactam analogues.
-
Causality: The excellent leaving group ability of the phenylsulfinate anion is the primary driver for this transformation. This contrasts with other C4 substituents like acetoxy groups, which also serve as leaving groups but may have different reactivity profiles.[12]
B. Nucleophilic Ring Opening: Like all β-lactams, the strained amide bond can be cleaved by nucleophiles. Hydrolysis (with water or base) or aminolysis (with amines) will open the ring to form the corresponding β-amino acid or β-amino amide derivative.
-
Causality: The reaction is driven by the release of ring strain. While this is often an undesired side reaction during substitution attempts, it can be exploited synthetically to produce valuable β-amino acid derivatives.
C. N-H Functionalization: The nitrogen proton is weakly acidic and can be removed by a suitable base. The resulting anion can then be alkylated or acylated, allowing for modification at the N1 position. This is a standard reaction for secondary amides and is crucial for building more complex molecular architectures on the β-lactam scaffold.
PART 4: Spectroscopic and Physical Data
Structural elucidation and purity assessment rely heavily on spectroscopic analysis. The following table summarizes the expected data for this compound.
| Technique | Characteristic Feature | Expected Value / Observation |
| FT-IR | β-Lactam C=O stretch | Strong absorption at ~1760-1790 cm⁻¹ |
| N-H stretch | Absorption at ~3200-3300 cm⁻¹ | |
| Sulfonyl (SO₂) stretches | Two strong absorptions at ~1320-1350 cm⁻¹ (asymmetric) and ~1150-1170 cm⁻¹ (symmetric) | |
| ¹H NMR | N-H | Broad singlet, ~7.5-8.5 ppm (solvent dependent) |
| Phenyl protons (-SO₂Ph) | Multiplets, ~7.5-8.0 ppm | |
| H-4 proton | Doublet of doublets, ~4.8-5.2 ppm (deshielded by SO₂) | |
| H-3 protons | Multiplets, ~3.0-3.6 ppm | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~165-170 ppm |
| Phenyl carbons (-SO₂Ph) | ~125-140 ppm | |
| C-4 carbon | ~65-70 ppm (deshielded by SO₂) | |
| C-3 carbon | ~40-45 ppm | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 212.04 |
| [M+Na]⁺ | m/z 234.02 |
Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration. The provided data is based on typical values for azetidin-2-one rings and the known electronic effects of the phenylsulfonyl group.[13][14]
PART 5: Applications in Research and Drug Development
The utility of this compound stems from its identity as a "chiral synthon" and a versatile intermediate. Its pre-defined structure and high reactivity make it an ideal starting point for creating more complex molecules.
-
Intermediate for Novel Antibiotics: The primary application lies in its use as a precursor for new β-lactam antibiotics. By displacing the phenylsulfonyl group, researchers can introduce novel side chains at the C4 position, aiming to overcome bacterial resistance mechanisms, such as those mediated by β-lactamase enzymes.[1]
-
Synthesis of Biologically Active Molecules: Beyond antibiotics, the β-lactam scaffold is found in inhibitors of various enzymes, including cholesterol absorption inhibitors, and anti-inflammatory and anticancer agents.[3][15] this compound provides a reliable entry point for the synthesis of these diverse therapeutic agents.
-
Agrochemicals and Fine Chemicals: The reactivity of this compound also makes it a useful intermediate in the synthesis of specialized agrochemicals and other fine chemicals where a functionalized four-membered nitrogen heterocycle is required.
Conclusion
This compound is a highly valuable synthetic intermediate that combines the inherent biological relevance of the β-lactam core with the synthetic versatility afforded by a C4-phenylsulfonyl group. Its well-defined structure and predictable reactivity, particularly its susceptibility to nucleophilic substitution at the C4 position, make it a powerful tool for medicinal chemists and researchers in drug development. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging this molecule to its full potential in the creation of novel therapeutics and complex organic structures.
References
- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Syntechim spol. s.r.o. - 4-phenylsulfonyl-2-azetidinone, CAS [31899-01-1] [syntechim.cz]
- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Staudinger Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scite.ai [scite.ai]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
IUPAC name for 4-(Phenylsulfonyl)-2-azetidinone
An In-Depth Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Known formally by its IUPAC name, 4-(benzenesulfonyl)azetidin-2-one, this molecule's unique structural arrangement, featuring a strained β-lactam ring coupled with an electron-withdrawing phenylsulfonyl group, imparts significant reactivity and synthetic versatility.[1][2] This document details its nomenclature, structural features, and physicochemical properties. Furthermore, it explores its core applications as a synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] A detailed, field-proven experimental protocol for its synthesis via a [2+2] cycloaddition reaction is presented, alongside a guide to its spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.
Nomenclature and Structure Elucidation
IUPAC Naming and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-(benzenesulfonyl)azetidin-2-one .[3] However, it is widely referred to in literature and commercial catalogs by several synonyms, including:
The Chemical Abstracts Service (CAS) has assigned the number 31899-01-1 to this compound, which serves as a unique identifier.[1][3][4]
Molecular Structure
The molecular structure consists of a four-membered azetidinone (β-lactam) ring, with a phenylsulfonyl group attached at the 4-position. The molecular formula is C₉H₉NO₃S.[1][3][4]
Key Structural Features
The chemical behavior of this compound is dominated by two key features:
-
The β-Lactam Ring: This four-membered cyclic amide is highly strained. The angle strain makes the amide bond within the ring significantly more reactive and susceptible to nucleophilic attack compared to an acyclic amide.[5] This inherent reactivity is the foundation of the antibacterial action of penicillin and cephalosporin antibiotics and makes the ring a valuable synthon.[5][6]
-
The Phenylsulfonyl Group: This powerful electron-withdrawing group is attached to the C4 position of the lactam ring. It serves multiple functions: it enhances the reactivity of the ring, improves the solubility and bioavailability of derivative molecules in pharmaceutical contexts, and acts as a good leaving group in certain synthetic transformations.[1][2]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. These data are critical for designing experiments, ensuring safe handling, and predicting its behavior in reaction mixtures.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(benzenesulfonyl)azetidin-2-one | [3] |
| CAS Number | 31899-01-1 | [1][3][4] |
| Molecular Formula | C₉H₉NO₃S | [1][3][4] |
| Molecular Weight | 211.24 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 153 - 157 °C | [1][2] |
| Purity | Typically ≥ 98% (by HPLC) | [1][4][7] |
| SMILES | C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2 | [3][8] |
| InChIKey | HTSFUAPDRXCYDV-UHFFFAOYSA-N | [3] |
Core Applications in Scientific Research
The unique structure of this compound makes it a valuable intermediate in several high-value scientific and industrial domains. Its utility stems from its ability to participate in diverse chemical transformations, allowing for the construction of complex molecular architectures.[1][2]
-
Pharmaceutical Development : This is the most prominent application. The azetidinone core is the defining feature of β-lactam antibiotics. This compound serves as a key intermediate for synthesizing new antibacterial agents that can overcome resistance mechanisms.[1][2][6] Its derivatives are also explored as inhibitors of other enzymes and for their potential in treating different diseases.[5]
-
Organic Synthesis : Chemists employ this compound as a versatile building block. The strained ring can be opened selectively to generate various functionalized linear amino acid derivatives. The sulfonyl group can be displaced or transformed, making it a cornerstone for creating complex nitrogen-containing molecules.[1][2]
-
Agrochemicals : The compound serves as a precursor in the synthesis of next-generation agrochemicals, including more effective and potentially environmentally friendlier pesticides and herbicides.[1][2]
-
Material Science : It is used in the development of novel polymers and materials. Incorporation of this rigid, polar structure can enhance properties like thermal stability and mechanical strength, which is beneficial for advanced materials in the aerospace and automotive industries.[1]
Synthesis and Characterization
Retrosynthetic Analysis and Key Strategies
The most common and effective method for constructing the 2-azetidinone ring is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine.[9] This reaction is known for its reliability and, depending on the substrates and conditions, its potential for stereocontrol.
For this compound, the retrosynthetic disconnection breaks the ring into an imine and a ketene derived from an acyl chloride. This approach forms the basis of the following experimental protocol.
Experimental Protocol: Synthesis via Staudinger [2+2] Cycloaddition
This protocol describes a representative synthesis. It is a self-validating system that includes reaction setup, workup, purification, and confirmation.
Causality Statement: The choice of triethylamine (a non-nucleophilic organic base) is crucial for the in situ generation of the reactive ketene intermediate from the corresponding acyl chloride by dehydrohalogenation. The reaction is conducted at low temperatures to control the rate of this highly exothermic reaction and to minimize side reactions, thereby improving the yield and purity of the desired β-lactam product.
Step-by-Step Methodology:
-
Preparation of Imine (Schiff Base):
-
In a round-bottom flask, combine an appropriate aldehyde (e.g., formaldehyde or its equivalent) and an amine.
-
Add a suitable solvent (e.g., methanol or ethanol) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and isolate the imine product, which may be used directly or after purification.
-
-
[2+2] Cycloaddition:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the imine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
In the dropping funnel, prepare a solution of phenylsulfonylacetyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred imine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (approx. 12-16 hours).
-
-
Workup and Isolation:
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude solid is purified by recrystallization. A common solvent system is ethanol or an ethanol/water mixture.
-
Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.
-
Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The expected data are summarized below.
| Technique | Characteristic Signal/Feature | Rationale |
| FT-IR | Strong absorption at ~1740-1770 cm⁻¹ | Corresponds to the C=O stretch of the strained β-lactam ring.[5][10] |
| Absorptions at ~1320 cm⁻¹ and ~1150 cm⁻¹ | Corresponds to the asymmetric and symmetric SO₂ stretches of the sulfonyl group. | |
| ¹H NMR | Multiplets at ~7.5-8.0 ppm | Aromatic protons of the phenylsulfonyl group. |
| Signals in the ~3.0-4.5 ppm range | Protons on the azetidinone ring (CH and CH₂), with specific chemical shifts and coupling constants dependent on stereochemistry. | |
| ¹³C NMR | Signal at ~165-170 ppm | Carbonyl carbon of the β-lactam. |
| Signals at ~125-140 ppm | Aromatic carbons. | |
| Signals at ~40-60 ppm | Aliphatic carbons of the azetidinone ring. | |
| Mass Spec (ESI+) | Peak at m/z = 212.03 | Corresponds to the [M+H]⁺ ion. |
Safety and Handling
This compound is classified as a corrosive substance.[3]
-
GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]
-
Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound, or 4-(benzenesulfonyl)azetidin-2-one, is more than a simple chemical compound; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its unique combination of a strained, reactive β-lactam ring and a stabilizing, functional phenylsulfonyl group provides a gateway to a vast chemical space. From the development of life-saving antibiotics to the creation of advanced materials, its importance as a key synthetic intermediate is well-established and continues to grow. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for unlocking its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syntechim spol. s.r.o. - 4-phenylsulfonyl-2-azetidinone, CAS [31899-01-1] [syntechim.cz]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. bepls.com [bepls.com]
- 7. 31899-01-1 this compound AKSci 0099AE [aksci.com]
- 8. PubChemLite - this compound (C9H9NO3S) [pubchemlite.lcsb.uni.lu]
- 9. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]
- 10. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: A Keystone Intermediate in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 4-(Phenylsulfonyl)-2-azetidinone, a pivotal synthetic intermediate in the field of medicinal chemistry. We will delve into its fundamental chemical and physical properties, outline a representative synthetic protocol for its preparation via the Staudinger cycloaddition, and discuss its significant applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.
Introduction: The Significance of the Azetidinone Scaffold
The 2-azetidinone, or β-lactam, ring is a highly valuable pharmacophore, most famously recognized as the core structural motif of penicillin and cephalosporin antibiotics. Beyond its antibacterial prowess, the strained four-membered ring of the azetidinone nucleus serves as a versatile platform for the synthesis of a diverse array of biologically active molecules. The introduction of a phenylsulfonyl group at the 4-position imparts unique chemical properties, including enhanced stability and improved solubility, making this compound an attractive starting material for drug discovery programs.[1][2] This guide will provide a detailed examination of this key intermediate.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 31899-01-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₉NO₃S | --INVALID-LINK--[1] |
| Molecular Weight | 211.24 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 4-(phenylsulfonyl)azetidin-2-one | --INVALID-LINK--[1] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[2] |
| Melting Point | 153 - 157 °C | Chem-Impex[2] |
| Purity (typical) | ≥ 98% (HPLC) | Syntechim spol. s.r.o.[3] |
Synthesis of this compound: The Staudinger Cycloaddition
The most prominent and widely employed method for the construction of the 2-azetidinone ring is the Staudinger ketene-imine cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.
Reaction Mechanism
The Staudinger cycloaddition is a stepwise process. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. This forms a zwitterionic intermediate. Subsequent intramolecular ring closure of this intermediate yields the final β-lactam product. The stereochemical outcome of the reaction is dependent on the specific reactants and conditions employed.
Caption: Generalized mechanism of the Staudinger [2+2] cycloaddition.
Representative Synthetic Protocol
The following is a representative, self-validating protocol for the synthesis of a 4-substituted-2-azetidinone, adapted for the preparation of this compound. This protocol is based on the well-established principles of the Staudinger reaction.
Step 1: Preparation of the Imine
A suitable imine precursor is required. For the synthesis of an N-unsubstituted azetidinone, an N-silyl imine is often used, as the silyl group can be readily removed during aqueous workup.
Step 2: In situ Generation of the Ketene and Cycloaddition
The ketene is typically generated in situ from the corresponding acyl chloride and a non-nucleophilic base, such as triethylamine. The highly reactive ketene is then immediately trapped by the imine in the reaction mixture.
Workflow for the Synthesis of this compound:
References
A Comprehensive Technical Guide on the Discovery and Synthesis of the Beta-Lactam Core
Abstract
The β-lactam ring is the cornerstone of the most widely used class of antibiotics, responsible for saving countless lives since the advent of penicillin.[1] This guide provides an in-depth exploration of the journey from the serendipitous discovery of penicillin to the sophisticated synthetic methodologies developed to construct its core reactive feature: the four-membered β-lactam ring. We will delve into the initial scientific hurdles, the landmark structural elucidation, the elegant biosynthetic pathways evolved by nature, and the key chemical syntheses that have enabled the development of a vast arsenal of life-saving therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering not just a historical overview but also a detailed examination of the underlying chemical principles, experimental protocols, and the perpetual challenge of antimicrobial resistance.
Chapter 1: The Serendipitous Discovery and Structural Elucidation
Alexander Fleming's Landmark Observation
The story of beta-lactams begins not with a targeted research program, but with a famous accident. In 1928, at St. Mary's Hospital in London, Scottish physician Alexander Fleming returned from a holiday to find that a Petri dish containing Staphylococcus bacteria had been contaminated with a mold, Penicillium notatum (now known as Penicillium rubens).[2][3] He observed a clear zone around the mold where the bacteria had been lysed, indicating that the mold was producing a substance that was lethal to the bacteria.[3][4] Fleming named this antibacterial substance "penicillin."[2] He published his findings in 1929, astutely noting its potential therapeutic benefits, though the scientific community at the time showed little interest.[3][4] Fleming's initial attempts to isolate the pure active compound were unsuccessful, and penicillin was largely relegated to a laboratory curiosity.[4]
The Oxford Team's Triumph: From Curiosity to Cure
Nearly a decade later, a team at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, revisited Fleming's work.[5][6] This team, which critically included the biochemist Norman Heatley, possessed the multidisciplinary expertise necessary to tackle the immense challenge of isolating and purifying penicillin.[7][8] Heatley's ingenuity in developing a counter-current extraction and purification process was pivotal to obtaining a stable, concentrated form of the drug.[7][9]
In a landmark experiment on May 25, 1940, the team infected eight mice with a lethal dose of Streptococcus. Four of the mice were then treated with their purified penicillin extract. The four untreated mice died within hours, while the four treated mice survived, providing the first definitive proof of penicillin's in vivo efficacy.[6][7] This success propelled the "wonder drug" from the laboratory toward clinical application, a journey accelerated by the urgent medical needs of World War II.[3][6] For their collective efforts, Alexander Fleming, Howard Florey, and Ernst Chain were awarded the Nobel Prize in Physiology or Medicine in 1945.[2][5]
The Structural Puzzle: Confirmation by X-Ray Crystallography
Despite its demonstrated therapeutic power, the exact chemical structure of penicillin remained a contentious puzzle. The molecule was extraordinarily fragile, and its structure defied the expectations of organic chemists at the time.[10] The central debate revolved around the presence of a highly strained and unprecedented four-membered β-lactam ring fused to a five-membered thiazolidine ring.[3]
The definitive answer came from the pioneering work of Dorothy Hodgkin, who applied the technique of X-ray crystallography to solve the three-dimensional structure of penicillin in 1945.[3][11][12] By analyzing the diffraction patterns of X-rays passed through crystals of penicillin salts, Hodgkin and her team were able to calculate the precise positions of the atoms in the molecule, creating an electron density map that confirmed the β-lactam structure.[12][13] This was a monumental achievement, not only for settling the penicillin debate but also for demonstrating the power of X-ray crystallography to elucidate the structures of complex biological molecules.[11][14] The confirmation of this strained ring was a critical turning point, as it explained both the molecule's instability and its potent biological activity.
Chapter 2: The Dawn of Synthetic Chemistry: The Race for Total Synthesis
The immense therapeutic demand during World War II spurred a massive, yet initially fruitless, effort in the UK and US to achieve a total chemical synthesis of penicillin.[10] The primary obstacle was the chemical lability of the β-lactam ring, which was prone to hydrolysis under many standard reaction conditions.[15]
John C. Sheehan's Breakthrough (1957)
After nine years of dedicated research at the Massachusetts Institute of Technology (MIT), John C. Sheehan announced the first rational and practical total synthesis of penicillin V in 1957.[10][15][16] This was a landmark achievement in organic chemistry, solving a problem that had stumped hundreds of chemists.[10]
The key to Sheehan's success was the development of a mild method for closing the β-lactam ring. He recognized that the standard methods for forming amide bonds were too harsh for the delicate penicillin molecule.[10] His crucial innovation was the use of carbodiimides, specifically dicyclohexylcarbodiimide (DCC), as a chemical activating agent. This reagent allowed for the formation of the critical amide bond under gentle, room-temperature conditions, finally conquering the central challenge of the synthesis.[15] Sheehan's work not only provided a synthetic route to penicillin but also unlocked the ability to create semi-synthetic penicillins by producing the key intermediate, 6-aminopenicillanic acid (6-APA), allowing for the synthesis of countless new variants with improved properties.[16]
Experimental Protocol: The Sheehan Synthesis (Key Ring-Closing Step)
The final step of the synthesis involves the cyclization of the penicilloic acid precursor to form the β-lactam ring. The following is a conceptual representation of the protocol for this critical step.
Objective: To effect the intramolecular amide bond formation to create the β-lactam ring of Penicillin V using a carbodiimide coupling agent.
Materials:
-
Penicilloic acid L (the open-ring precursor)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous, non-protic solvent (e.g., dioxane, tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Methodology:
-
Preparation: The penicilloic acid precursor (L) is dissolved in the anhydrous solvent under an inert atmosphere to prevent moisture from interfering with the reaction.[15]
-
Activation: A solution of dicyclohexylcarbodiimide (DCC) in the same solvent is added slowly to the reaction mixture at a controlled, low temperature (often 0 °C to room temperature).[10][15] The DCC activates the carboxylic acid group, making it susceptible to nucleophilic attack.
-
Cyclization: The amine group within the same molecule then acts as an intramolecular nucleophile, attacking the activated carboxyl group. This attack displaces the DCC moiety (which precipitates out of solution as dicyclohexylurea, DCU), forming the desired amide bond and thus closing the four-membered β-lactam ring.
-
Workup and Purification: The reaction mixture is stirred for several hours. The precipitated DCU is removed by filtration. The resulting solution containing the synthesized penicillin is then purified, often through crystallization or chromatography, to yield the final product.
Causality: The success of this step hinges on the gentle nature of the DCC coupling. Unlike methods requiring heat or strong acids/bases, which would rupture the strained ring, DCC allows the reaction to proceed at or below room temperature, preserving the fragile β-lactam structure.[10]
Chapter 3: Nature's Blueprint: The Biosynthetic Pathway
While chemists struggled to build the β-lactam ring, fungi like Penicillium chrysogenum had been perfecting the process for millennia. The elucidation of this biosynthetic pathway revealed an elegant and efficient enzymatic strategy.
The biosynthesis begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[17][18]
-
Step 1: Tripeptide Formation: A large, multi-domain enzyme called ACV synthetase (ACVS) condenses these three amino acids into a linear tripeptide, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).[17][19][20]
-
Step 2: Oxidative Cyclization: The crucial step is catalyzed by the non-heme iron-dependent enzyme Isopenicillin N Synthase (IPNS) .[21][22][23] IPNS performs a remarkable four-electron oxidation, using molecular oxygen to catalyze the formation of two rings in one step: first the β-lactam ring, followed by the thiazolidine ring.[23][24] This oxidative cyclization converts the linear ACV tripeptide into the bicyclic structure of isopenicillin N, the first bioactive intermediate in the pathway.[17][22]
Diagram: Penicillin Biosynthetic Pathway
Caption: The enzymatic conversion of three amino acids into Isopenicillin N.
Chapter 4: Modern Strategies for Beta-Lactam Ring Construction
Beyond Sheehan's total synthesis, a variety of powerful chemical methods have been developed to construct the β-lactam ring, providing access to a vast array of synthetic antibiotics.
The Staudinger [2+2] Cycloaddition
The most prominent and versatile method for synthesizing β-lactams is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine.[25][26][27] First reported by Hermann Staudinger in the early 20th century, this reaction has become a cornerstone of β-lactam chemistry.
Mechanism: The reaction proceeds in a stepwise manner. The first step involves a nucleophilic attack from the imine's nitrogen atom onto the central carbonyl carbon of the ketene.[26] This forms a zwitterionic intermediate. The second, and often rate-determining, step is the conrotatory ring closure, where the enolate anion attacks the iminium cation to form the four-membered β-lactam ring.[25][28]
The stereochemistry of the final product (cis vs. trans) is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions.[26][28] Generally, electron-donating groups on the ketene favor the cis product, while electron-withdrawing groups favor the trans product.[25]
Diagram: Staudinger Synthesis Workflow
Caption: Stepwise workflow for the synthesis of β-lactams via Staudinger cycloaddition.
Representative Protocol: Staudinger Cycloaddition
Objective: To synthesize a cis-β-lactam from an acid chloride (ketene precursor) and an imine.
Materials:
-
An appropriate α-substituted acid chloride (e.g., phenoxyacetyl chloride)
-
A pre-formed imine (e.g., benzylideneaniline)
-
A tertiary amine base (e.g., triethylamine, Et₃N)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Methodology:
-
Setup: A solution of the imine in anhydrous DCM is prepared in a flask under an inert atmosphere and cooled in an ice bath (0 °C).
-
Ketene Generation: Triethylamine is added to the flask. This will act as the base to dehydrohalogenate the acid chloride, generating the ketene in situ.
-
Cycloaddition: The acid chloride, dissolved in anhydrous DCM, is added dropwise to the cooled, stirring solution of the imine and base over a period of 30-60 minutes. The highly reactive ketene is formed in situ and immediately reacts with the imine present in the flask.[27]
-
Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.
-
Workup and Purification: The reaction is quenched with water or a mild acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure β-lactam.
Causality: Generating the ketene in situ is critical because most ketenes are too unstable to be isolated and stored.[27] The slow, dropwise addition of the acid chloride ensures that the concentration of the reactive ketene remains low, minimizing side reactions and polymerization, thereby maximizing the yield of the desired cycloaddition product.
Chapter 5: Mechanism of Action and the Challenge of Resistance
The chemical basis for the efficacy of β-lactam antibiotics lies in the reactivity of the strained four-membered ring.
The Molecular Target: Penicillin-Binding Proteins (PBPs)
β-lactam antibiotics function by inhibiting bacterial cell wall synthesis.[1][29] They specifically target a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) , which are essential for the final steps of peptidoglycan synthesis.[29][30] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[30][31]
The Acylation Mechanism
The mechanism of inhibition involves the β-lactam antibiotic acting as a mimic of the D-Ala-D-Ala dipeptide substrate of the PBP transpeptidase.[1][32] The strained amide bond in the β-lactam ring is highly electrophilic. A serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring.[1] This opens the ring and forms a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme.[1][30] This irreversible inhibition prevents the cross-linking of the peptidoglycan chains, weakening the cell wall and ultimately killing the bacterium.[30][31]
Diagram: Mechanism of PBP Inhibition
Caption: Covalent modification and inactivation of PBP by a β-lactam antibiotic.
The Counterattack: Beta-Lactamase Resistance
The widespread use of β-lactam antibiotics has led to the evolution of significant bacterial resistance.[33] The most common mechanism of resistance is the production of β-lactamase enzymes .[33][34][35] These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, opening the ring and inactivating the antibiotic before it can reach its PBP target.[1][34] This enzymatic defense renders the bacteria resistant to the antibiotic's effects, posing a major ongoing challenge in the treatment of infectious diseases.[33][36] The continuous evolution of new β-lactamases necessitates the ongoing development of novel β-lactam antibiotics and β-lactamase inhibitors to stay ahead in this chemical arms race.[1]
Conclusion
The journey of the β-lactam ring, from a chance observation on a Petri dish to a cornerstone of modern medicine, is a testament to scientific curiosity, perseverance, and ingenuity. The structural elucidation by Hodgkin provided the chemical rationale for its activity, while the synthetic triumphs of Sheehan and others opened the door to a vast pharmacopeia. Understanding this history—from discovery and biosynthesis to synthesis and mechanism—provides critical context for today's researchers. As we face the growing threat of antimicrobial resistance, the lessons learned from the rich history of β-lactam synthesis continue to inform and inspire the development of the next generation of life-saving antibiotics.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of penicillin - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 5. The real story behind penicillin | PBS News [pbs.org]
- 6. History of penicillin - Wikipedia [en.wikipedia.org]
- 7. ox.ac.uk [ox.ac.uk]
- 8. scienceheroes.com [scienceheroes.com]
- 9. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]
- 10. Science: Penicillin Synthesis | TIME [time.com]
- 11. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]
- 12. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 13. Electron Density Map and Molecular Model of Penicillin [dataphys.org]
- 14. Dorothy Crowfoot Hodgkin | Science History Institute [sciencehistory.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. John C. Sheehan - Wikipedia [en.wikipedia.org]
- 17. news-medical.net [news-medical.net]
- 18. microbenotes.com [microbenotes.com]
- 19. Penicillin biosynthesis: intermediates of biosynthesis of delta-L-alpha-aminoadipyl-L-cysteinyl-D-valine formed by ACV synthetase from Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of ACV synthetase in penicillin- and cephalosporin-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 23. books.rsc.org [books.rsc.org]
- 24. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Staudinger Synthesis [organic-chemistry.org]
- 26. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 27. organicreactions.org [organicreactions.org]
- 28. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Bacterial resistance to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 35. microbiologyclass.net [microbiologyclass.net]
- 36. infectionsinsurgery.org [infectionsinsurgery.org]
The Multifaceted Mechanisms of 4-(Phenylsulfonyl)-2-azetidinone in Biological Systems: A Technical Guide
Introduction: The 2-Azetidinone Scaffold - Beyond Antibacterial Action
The 2-azetidinone, or β-lactam, ring is a pharmacologically privileged scaffold, most famously recognized as the core structural motif of penicillin and cephalosporin antibiotics. For decades, its biological activity was almost exclusively associated with the inhibition of bacterial cell wall synthesis. However, extensive research has unveiled a far broader and more complex pharmacological profile for 2-azetidinone derivatives. These synthetic compounds exhibit a remarkable diversity of non-antibiotic biological activities, including potent and specific enzyme inhibition, anti-inflammatory effects, cholesterol absorption inhibition, and neuroprotection.[1][2][3][4][5][6]
This technical guide delves into the nuanced mechanisms of action of a specific derivative, 4-(Phenylsulfonyl)-2-azetidinone. The introduction of the phenylsulfonyl group at the 4-position of the azetidinone ring dramatically alters its electronic and steric properties, steering its biological activity away from antibacterial effects and towards other critical cellular targets. We will explore the plausible molecular mechanisms, supported by experimental evidence from related compounds, and provide detailed protocols for investigating these activities.
Core Postulated Mechanism of Action: Serine Protease Inhibition
A primary and well-documented mechanism of action for many non-antibiotic 2-azetidinone derivatives is the inhibition of serine proteases.[2][3][4][6] These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in a multitude of physiological and pathological processes, including inflammation, coagulation, and tissue remodeling. The strained four-membered ring of the 2-azetidinone core makes it an effective acylating agent, capable of forming a stable, covalent bond with the active site serine of these proteases, thereby inactivating them.
Human Leukocyte Elastase (HLE) as a Prime Target
Human Leukocyte Elastase (HLE), a serine protease released by neutrophils during an inflammatory response, is a particularly relevant target. Unregulated HLE activity is implicated in the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Several N-aryl azetidin-2-ones have been shown to be effective HLE inhibitors.[7] The phenylsulfonyl group of this compound is hypothesized to interact with the S1 subsite of the HLE active pocket, contributing to the binding affinity and specificity of the inhibition.
The proposed mechanism involves the nucleophilic attack of the active site serine (Ser195) on the carbonyl carbon of the β-lactam ring. This leads to the opening of the strained ring and the formation of a stable acyl-enzyme intermediate, rendering the enzyme inactive.[8]
Experimental Protocol: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against HNE using a chromogenic substrate.[9][10]
Materials:
-
Human Neutrophil Elastase (HNE), lyophilized powder
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), substrate
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
This compound (Test Compound)
-
Positive Control Inhibitor (e.g., Sivelestat)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the stock to a working concentration of 0.2 µg/mL in assay buffer.
-
Prepare a 10 mM stock solution of the substrate in DMSO.
-
Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound dilutions or positive control. For the enzyme activity control, add 20 µL of assay buffer.
-
Add 160 µL of assay buffer to all wells.
-
Initiate the reaction by adding 20 µL of the HNE working solution to all wells except the blank. For the blank, add 20 µL of assay buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Diagram: Mechanism of Serine Protease Inhibition by this compound
Caption: Covalent inhibition of HLE by this compound.
Modulation of Inflammatory Pathways
The anti-inflammatory properties of various 2-azetidinone derivatives suggest that this compound may also exert its effects by modulating key inflammatory signaling pathways.[5][11]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. It is plausible that this compound could interfere with this pathway, potentially by inhibiting an upstream kinase or the proteasome, which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[13]
Experimental Protocol: NF-κB Reporter Gene Assay
This protocol describes a cell-based assay to determine if this compound inhibits NF-κB activation using a luciferase reporter system.[14][15][16]
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α), as an NF-κB activator
-
This compound (Test Compound)
-
Positive Control Inhibitor (e.g., Bay 11-7082)
-
96-well cell culture plate, white, opaque
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HEK293T-NF-κB reporter cells in a 96-well white, opaque plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in serum-free DMEM.
-
Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions.
-
Incubate for 1 hour at 37°C.
-
-
NF-κB Activation:
-
Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Calculate the percentage of inhibition relative to the TNF-α stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Potential Inhibition of Cyclooxygenase (COX) Enzymes
Compounds containing a methylsulfonylphenyl or a methanesulfonamidophenyl group have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[17][18][19][20] Given the structural similarity, the phenylsulfonyl moiety of this compound may also target the active site of COX-2, contributing to its anti-inflammatory effects.
Diagram: Potential Anti-inflammatory Mechanisms
Caption: Postulated anti-inflammatory pathways targeted by this compound.
Comparative Mechanism: Cholesterol Absorption Inhibition
It is crucial to consider other established mechanisms of 2-azetidinone derivatives to provide a comprehensive understanding. The most prominent example is Ezetimibe, which lowers cholesterol by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the brush border of the small intestine.[1][21][22][23][24][25][26][27][28][29] This action prevents the uptake of dietary and biliary cholesterol into enterocytes.[2][22]
While this compound is structurally distinct from Ezetimibe, the capacity of the 2-azetidinone scaffold to target transport proteins remains a possibility. The specific substituents on the azetidinone ring are critical determinants of target selectivity.[24]
Experimental Protocol: Cellular Cholesterol Uptake Assay
This protocol outlines a fluorescent method to assess the effect of this compound on cholesterol uptake in a relevant cell line, such as Caco-2 cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium.[30][31]
Materials:
-
Caco-2 cells
-
NBD-cholesterol (fluorescent cholesterol analog)
-
Culture medium (e.g., EMEM with 20% FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound (Test Compound)
-
Ezetimibe (Positive Control)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells on a 96-well black, clear-bottom plate and culture for 21 days to allow for differentiation.
-
-
Compound Treatment:
-
Wash the differentiated Caco-2 cell monolayers twice with HBSS.
-
Add HBSS containing various concentrations of the test compound or positive control to the cells and incubate for 1 hour at 37°C.
-
-
Cholesterol Uptake:
-
Prepare a micellar solution of NBD-cholesterol in HBSS.
-
Add the NBD-cholesterol solution to the wells (in the presence of the compounds) and incubate for 2 hours at 37°C.
-
-
Measurement:
-
Remove the incubation medium and wash the cells three times with cold HBSS to remove extracellular NBD-cholesterol.
-
Add a cell lysis buffer and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from cells not treated with NBD-cholesterol.
-
Calculate the percentage of inhibition of cholesterol uptake for each compound concentration relative to the vehicle control.
-
Determine the IC50 value.
-
Structure-Activity Relationship and Concluding Remarks
The biological activity of 2-azetidinone derivatives is profoundly influenced by the nature and stereochemistry of the substituents at the N1, C3, and C4 positions. For this compound, the key determinant of its non-antibiotic activity is the phenylsulfonyl group at the C4 position. This bulky, electron-withdrawing group is likely responsible for:
-
Target Specificity: Directing the molecule towards the active sites of enzymes like serine proteases or COX, where it can form specific interactions.
-
Altered Reactivity: Modifying the electrophilicity of the β-lactam carbonyl, tuning its reactivity towards nucleophilic attack by enzyme active site residues.
-
Pharmacokinetic Properties: Influencing the solubility, distribution, and metabolism of the compound.
References
- 1. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. jgtps.com [jgtps.com]
- 4. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and inhibition of human leucocyte elastase by functionalized N-aryl azetidin-2-ones: effect of different substituents on the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human leukocyte elastase by N-substituted peptides containing alpha,alpha-difluorostatone residues at P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 22. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Niemann-Pick C1-Like 1 and cholesterol uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. pnas.org [pnas.org]
A Technical Guide to the Biological Activities of 4-(Phenylsulfonyl)-2-azetidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously represented by penicillin and cephalosporin antibiotics.[1][2][3] Modification of this core structure offers a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. This guide focuses on a specific, promising class: 4-(phenylsulfonyl)-2-azetidinone derivatives. The introduction of the phenylsulfonyl group at the C4 position significantly influences the molecule's stereochemistry and electronic properties, unlocking a diverse range of pharmacological effects beyond traditional antibacterial action. This document provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols and data are presented to provide a practical framework for researchers in the field.
Introduction: The Versatile 2-Azetidinone Scaffold
The four-membered β-lactam ring is a privileged scaffold in drug discovery. Its inherent ring strain makes it susceptible to nucleophilic attack, a reactivity famously exploited in the inactivation of bacterial transpeptidases, which are crucial for cell wall synthesis.[3][4] This mechanism forms the basis of action for many life-saving antibiotics.[2][3] However, the therapeutic potential of 2-azetidinone derivatives is not limited to antibacterial activity. Extensive research has demonstrated that modifications to the core ring system can yield compounds with a vast array of biological activities, including:
-
Anti-inflammatory[1]
-
Enzyme Inhibition (e.g., cholesterol absorption inhibitors, proteases)
-
Antitubercular and Antiviral[1]
The focus of this guide, the 4-(phenylsulfonyl) moiety, acts as a potent electron-withdrawing group. This structural feature is critical in modulating the chemical reactivity and biological interactions of the entire molecule, paving the way for novel therapeutic applications.
Synthetic Pathways to 4-(Phenylsulfonyl)-2-azetidinones
The primary and most versatile method for constructing the 2-azetidinone ring is the Staudinger cycloaddition , a [2+2] cycloaddition between a ketene and an imine. In the context of our target compounds, this typically involves the reaction of a Schiff base with a ketene derived from an activated acetic acid derivative.
A common synthetic route involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine.[2][8] This method allows for significant diversity in the substituents at various positions of the azetidinone ring.
Diagram: General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
References
- 1. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures [mdpi.com]
- 2. ijsr.net [ijsr.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. bepls.com [bepls.com]
- 5. β-lactam Structured, 4-(4-(Methylsulfonyl)phenyl)-1-pentyl-3-phenoxyazetidin-2-one: Selectively Targets Cancerous B Lymphocyte Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
4-(Phenylsulfonyl)-2-azetidinone: A Versatile Synthon for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Phenylsulfonyl)-2-azetidinone is a crystalline solid that has emerged as a cornerstone synthon in modern organic chemistry. Its structure, featuring a strained four-membered β-lactam ring activated by a phenylsulfonyl group at the C4 position, renders it an exceptionally potent and versatile electrophile. The phenylsulfonyl moiety functions as an outstanding leaving group, facilitating stereocontrolled nucleophilic substitution reactions. This property has been extensively leveraged in the synthesis of a diverse array of complex, high-value molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, core reactivity, and key applications of this compound, with a particular focus on its pivotal role in the construction of carbapenem antibiotic precursors and the side chain of the renowned anticancer agent, Paclitaxel (Taxol).
Introduction: The Strategic Advantage of the 4-Sulfonyl-β-Lactam Scaffold
The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that represents one of the most important structural motifs in medicinal chemistry.[1] It forms the core of the entire family of β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1] Beyond their well-documented antibacterial prowess, β-lactam derivatives have demonstrated a wide spectrum of biological activities, including roles as cholesterol absorption inhibitors, and anti-inflammatory, anticancer, and antiviral agents.
The synthetic utility of the β-lactam ring extends far beyond its direct biological applications. The inherent ring strain of this heterocycle makes it a powerful building block, or "synthon," which can be strategically opened to access a variety of acyclic structures, such as β-amino acids and their derivatives. This approach is so fundamental that it is often referred to as the "β-lactam synthon method".
Within this class of compounds, this compound ( 1 ) holds a position of strategic importance. The introduction of a phenylsulfonyl group at the C4 position dramatically enhances the electrophilicity of this carbon. The sulfonyl group is a potent electron-withdrawing group and an excellent nucleofuge (leaving group), making C4 highly susceptible to attack by a wide range of nucleophiles. This predictable and highly efficient reactivity is the key to its power as a synthon, allowing chemists to introduce new functionalities at the C4 position with a high degree of stereochemical control.
Physicochemical Properties and Spectroscopic Data
This compound is a white to light yellow crystalline powder, a physical state that facilitates its handling, purification, and storage in a laboratory setting.[2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(Benzenesulfonyl)azetidin-2-one | [2] |
| CAS Number | 31899-01-1 | [2] |
| Molecular Formula | C₉H₉NO₃S | [2] |
| Molecular Weight | 211.24 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 153 - 157 °C | |
| Purity | ≥ 98% (HPLC) | |
| Solubility | Soluble in many common organic solvents |
Spectroscopic Signature
The structure of this compound can be unambiguously confirmed by standard spectroscopic methods.[1][3][4]
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the range of 1740-1780 cm⁻¹, corresponding to the C=O stretching vibration of the strained four-membered lactam ring.
-
¹H NMR Spectroscopy: The proton spectrum will show distinct signals for the protons on the azetidinone ring (at C3 and C4) and the aromatic protons of the phenylsulfonyl group. The vicinal coupling constant (³JH3-H4) is a critical diagnostic tool for determining the stereochemistry of substituted β-lactams.
-
¹³C NMR Spectroscopy: The carbonyl carbon (C2) of the β-lactam ring typically appears in the range of δ 160-170 ppm.[5] Signals for C3, C4, and the aromatic carbons will also be present in their expected regions.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as 4-acetoxy-2-azetidinone, with a sulfinate salt. The acetate group at the C4 position is a competent leaving group that can be readily displaced by the sulfinate nucleophile.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 4-Acetoxy-2-azetidinone
This protocol describes a representative procedure for the synthesis of this compound.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetoxy-2-azetidinone (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Nucleophile: To the stirred solution, add sodium benzenesulfinate (1.1 to 1.5 eq). The reaction may be facilitated by the addition of a non-nucleophilic base in some contexts, but the sulfinate salt is often sufficiently nucleophilic on its own.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, pour the reaction mixture into cold water and stir to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.
Core Reactivity: The Phenylsulfonyl Group as a Premier Nucleofuge
The synthetic power of this compound lies in the exceptional ability of the phenylsulfonyl group to act as a leaving group (nucleofuge) in nucleophilic substitution reactions. This reactivity transforms the C4 carbon of the β-lactam ring into a potent electrophilic site.
The reaction proceeds via a nucleophilic attack on the C4 carbon, leading to the displacement of the benzenesulfinate anion. This process typically occurs with a clean inversion of stereochemistry at the C4 center, making it a powerful tool for stereocontrolled synthesis.
Caption: General mechanism of nucleophilic substitution at the C4 position.
This reactivity allows for the introduction of a wide variety of functionalities. The choice of nucleophile directly dictates the nature of the C4 substituent in the product.
| Nucleophile Class | Example Nucleophile (Nu⁻) | Resulting C4-Substituent |
| Oxygen | Acetate (AcO⁻), Alkoxides (RO⁻) | -OAc, -OR |
| Nitrogen | Azide (N₃⁻), Amines (R₂NH) | -N₃, -NR₂ |
| Carbon | Cyanide (CN⁻), Enolates | -CN, -CH(CO₂R)₂ |
| Sulfur | Thiolates (RS⁻) | -SR |
| Halogen | Halide ions (X⁻) | -F, -Cl, -Br, -I |
Applications in the Synthesis of Bioactive Molecules
The robust and predictable reactivity of this compound has cemented its role as a key intermediate in the synthesis of several important pharmaceutical agents.
5.1 Precursor to Carbapenem Antibiotics
Carbapenems are a class of broad-spectrum β-lactam antibiotics with potent activity against many drug-resistant bacteria. A crucial step in many carbapenem syntheses is the construction of a correctly substituted 2-azetidinone core.[6] 4-Acetoxy-2-azetidinone is a widely used intermediate for this purpose.[7]
This compound serves as an excellent precursor to 4-acetoxy-2-azetidinone. The displacement of the phenylsulfonyl group with an acetate nucleophile (e.g., from potassium acetate) provides a direct and high-yielding route to this key intermediate.
Caption: Pathway to carbapenem precursors.
5.2 Synthon for the Paclitaxel (Taxol) Side Chain
Paclitaxel (Taxol) is a highly effective chemotherapeutic agent used in the treatment of various cancers. Its complex structure consists of a baccatin III core and a C13 ester side chain, N-benzoyl-3-phenylisoserine. The synthesis of this side chain in a stereochemically pure form is a significant challenge. The "β-lactam synthon method" is one of the most successful strategies to achieve this.
In this approach, a suitably substituted 2-azetidinone serves as a precursor to the phenylisoserine side chain. While various 4-substituted azetidinones are used, the principle of using a C4 leaving group is central. This compound can be used to introduce other functionalities or can be part of a synthetic sequence that ultimately leads to the required 3-hydroxy-4-phenyl-2-azetidinone structure, which is then opened to reveal the desired side chain.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).[2]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and moisture.
Conclusion
This compound is more than just a chemical intermediate; it is a powerful strategic tool for the modern organic chemist. The predictable and highly efficient nucleophilic substitution reactions at its C4 position, enabled by the superb leaving group ability of the phenylsulfonyl moiety, provide a reliable and stereocontrolled method for introducing diverse functionalities onto the valuable β-lactam scaffold. Its proven utility in the synthesis of complex pharmaceutical targets, including carbapenem antibiotics and the side chain of Paclitaxel, underscores its importance and ensures its continued application in the fields of drug discovery, medicinal chemistry, and total synthesis.
References
- 1. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Stereocontrolled Synthesis of 4-Acetoxy-2-azetidinone via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility and Stability of 4-(Phenylsulfonyl)-2-azetidinone
Introduction
4-(Phenylsulfonyl)-2-azetidinone (CAS No: 31899-01-1), a heterocyclic compound featuring a strained four-membered β-lactam ring and a phenylsulfonyl group, serves as a critical building block in modern medicinal and organic chemistry.[1][2] Its unique architecture, combining the reactive azetidinone core with the modulating influence of the sulfonyl moiety, makes it a valuable intermediate for synthesizing novel therapeutic agents and complex organic molecules.[3] The sulfonyl group is often incorporated to enhance biological activity and improve physicochemical properties such as solubility and bioavailability.[1]
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this intermediate is not merely academic; it is a prerequisite for successful application. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, while chemical stability governs reaction conditions, storage protocols, and the ultimate shelf-life of both the intermediate and any subsequent active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the solubility and stability profiles of this compound, grounded in fundamental chemical principles and supported by actionable experimental protocols.
Core Physicochemical Properties
A baseline understanding of the fundamental properties of this compound is essential before exploring its behavior in solution. These characteristics are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(benzenesulfonyl)azetidin-2-one | [2] |
| CAS Number | 31899-01-1 | [1][2] |
| Molecular Formula | C₉H₉NO₃S | [1][2] |
| Molecular Weight | 211.24 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 153 - 157 °C | [1][4] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
| Hazard Classification | Skin Corrosion/Irritation, Category 1B | [2] |
Solubility Profile: A Theoretical and Practical Framework
The solubility of this compound is a product of its dual chemical nature. The molecule contains polar functional groups—the lactam and the sulfonyl group—capable of hydrogen bonding and dipole-dipole interactions, which favor solubility in polar solvents. Conversely, the nonpolar phenyl ring enhances solubility in nonpolar organic solvents. Predicting solubility is therefore non-trivial, necessitating empirical determination.
Causality in Solvent Selection
To establish a comprehensive solubility profile, a diverse panel of solvents is required, spanning the polarity spectrum. This approach ensures that a suitable medium can be identified for a wide range of applications, from organic synthesis to formulation studies. Solvents are selected to probe different types of intermolecular interactions, from hydrogen bonding (protic solvents) to dipole-dipole interactions (aprotic polar solvents) and van der Waals forces (nonpolar solvents).
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a self-validating system for determining the equilibrium solubility of this compound. The inclusion of an equilibrium confirmation step ensures the trustworthiness of the generated data.
-
Preparation: Dispense a known excess amount of this compound (e.g., 50 mg) into separate vials for each selected solvent (e.g., water, methanol, ethanol, acetone, tetrahydrofuran (THF), dichloromethane (DCM), dimethyl sulfoxide (DMSO)).
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for an initial period of 24 hours. This extended period is chosen to ensure that most systems reach thermodynamic equilibrium.
-
Equilibrium Validation: After 24 hours, cease agitation and allow the excess solid to settle. Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent. Analyze the concentration of the dissolved compound via a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Confirmation Step: Continue agitating the vials for an additional 24 hours (48 hours total). Repeat the sampling and analysis process described in Step 4.
-
Data Acceptance: If the concentration measured at 48 hours is within ±5% of the concentration measured at 24 hours, equilibrium is considered to have been reached. The 48-hour value is reported as the solubility. If the values differ by more than 5%, continue the process at 24-hour intervals until equilibrium is confirmed.
-
Data Reporting: Express solubility quantitatively, typically in mg/mL or mol/L.
Data Presentation: Solubility Data Summary
| Solvent | Relative Polarity[5] | Solubility at 25 °C (mg/mL) | Observations |
| Hexane | 0.009 | [Experimental Data] | |
| Toluene | 0.099 | [Experimental Data] | |
| Dichloromethane | 0.309 | [Experimental Data] | |
| Tetrahydrofuran (THF) | 0.207 | [Experimental Data] | |
| Acetone | 0.355 | [Experimental Data] | |
| Ethanol | 0.654 | [Experimental Data] | |
| Methanol | 0.762 | [Experimental Data] | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | [Experimental Data] | |
| Water | 1.000 | [Experimental Data] |
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Chemical Stability: Degradation Pathways and Mechanisms
The chemical stability of this compound is primarily dictated by the reactivity of its β-lactam ring. While the phenylsulfonyl group is generally robust, the azetidinone core is susceptible to degradation under various conditions.[6][7]
-
Hydrolytic Degradation: This is the most significant degradation pathway for β-lactam-containing compounds.[8] The four-membered ring is highly strained, which increases the electrophilicity of the carbonyl carbon and makes it susceptible to nucleophilic attack by water.[6][9] This reaction is catalyzed by both acid and base, leading to the irreversible opening of the lactam ring to form the corresponding β-amino acid, which is biologically inactive.[10] The rate of hydrolysis is highly pH-dependent, with most monocyclic β-lactams exhibiting maximal stability in the slightly acidic to neutral pH range (pH 6-7).[11]
-
Thermal Degradation: The phenylsulfonyl group itself imparts considerable thermal stability.[7] However, like most organic compounds, this compound will decompose at elevated temperatures. Decomposition is likely to involve complex pathways, but significant degradation is not expected under typical storage conditions (i.e., below 40°C). Stress testing at temperatures approaching the melting point is necessary to understand its thermal limits.[12]
-
Oxidative Degradation: The sulfonyl group is at a high oxidation state (S VI) and is generally resistant to further oxidation.[13] Therefore, the molecule is expected to show good stability in the presence of mild oxidizing agents.
-
Photodegradation: Aromatic compounds and those with carbonyl groups can be susceptible to degradation upon exposure to UV or visible light. Photostability testing, as mandated by ICH guideline Q1B, is essential to determine if the compound requires protection from light during storage and handling.[14]
Visualization: Primary Hydrolytic Degradation Pathway
Caption: Acid- or base-catalyzed hydrolysis of the β-lactam ring.
Protocols for Forced Degradation Studies
Forced degradation (or stress testing) is fundamental to understanding a compound's intrinsic stability. These studies expose the compound to conditions more severe than accelerated storage to identify likely degradation products and establish degradation pathways. This information is critical for the development and validation of stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC).
General Procedure
For each condition, a solution of this compound is prepared in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL). A parallel "dark" or "room temp" control sample is always maintained for comparison. The goal is to achieve 5-20% degradation of the parent compound.
-
Acid Hydrolysis:
-
Protocol: Add an equal volume of 1.0 M HCl to the stock solution to achieve a final acid concentration of 0.5 M.
-
Condition: Incubate the solution in a water bath at 60 °C.
-
Sampling: Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.
-
Causality: This condition accelerates the acid-catalyzed hydrolysis of the strained lactam amide bond.[15]
-
-
Base Hydrolysis:
-
Protocol: Add an equal volume of 1.0 M NaOH to the stock solution to achieve a final base concentration of 0.5 M.
-
Condition: Incubate the solution at room temperature (25 °C). Base-catalyzed hydrolysis is typically much faster than acid-catalyzed.[10]
-
Sampling: Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes), neutralize with an equivalent amount of HCl, and analyze by HPLC.
-
Causality: The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the β-lactam, leading to rapid ring cleavage.[10]
-
-
Oxidative Degradation:
-
Protocol: Add an appropriate volume of 30% hydrogen peroxide (H₂O₂) to the stock solution to achieve a final concentration of 3-6%.
-
Condition: Incubate the solution at room temperature (25 °C) for up to 24 hours.
-
Sampling: Withdraw aliquots at set intervals and analyze directly by HPLC.
-
Causality: This tests the molecule's susceptibility to oxidation. The sulfonyl group is expected to be stable, but other parts of the molecule could be affected.[13]
-
-
Thermal Degradation (Solid State):
-
Protocol: Place a known quantity of the solid compound in a vial.
-
Condition: Store the vial in a calibrated oven at a temperature below the melting point (e.g., 80 °C) for an extended period (e.g., 1-2 weeks).
-
Sampling: At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
Causality: This evaluates the intrinsic thermal stability of the molecule in the absence of solvent effects.[12]
-
-
Photostability:
-
Protocol: Expose both solid powder and a solution of the compound to a calibrated light source.
-
Condition: Following ICH Q1B guidelines, expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[14] A control sample should be wrapped in aluminum foil to shield it from light.
-
Sampling: Analyze the light-exposed and dark control samples by HPLC.
-
Causality: This evaluates the potential for light-induced degradation, which is critical for packaging and storage decisions.[14]
-
Visualization: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Recommended Handling and Storage
Based on the compound's inherent properties and stability profile, the following practices are recommended to ensure its integrity and the safety of laboratory personnel.
-
Personnel Safety: Due to its classification as a substance that causes severe skin burns and eye damage, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling the compound.[2] All manipulations should be performed in a well-ventilated fume hood.
-
Storage Conditions: To minimize hydrolytic and potential photodegradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage in a desiccator at room temperature is recommended. Avoid storage in environments with high humidity or exposure to direct sunlight.
-
Solution Stability: Solutions of the compound, particularly in protic or aqueous solvents, should be prepared fresh and used promptly. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light to slow the rate of hydrolysis. Avoid preparing stock solutions in strongly acidic or basic buffers.
Conclusion
This compound is a compound of significant interest, but its utility is directly linked to a proper understanding of its solubility and stability. The primary liability of the molecule is the strained β-lactam ring, which is highly susceptible to pH-dependent hydrolysis. The phenylsulfonyl group, while contributing to the molecule's overall characteristics, is comparatively stable. Empirical determination of solubility across a range of solvents and a systematic approach to forced degradation studies are crucial for any researcher intending to use this intermediate. The protocols and data frameworks provided in this guide offer a robust starting point for generating the reliable physicochemical data needed to accelerate research and development in a scientifically sound and efficient manner.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. β-Lactam - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
- 11. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
A-Zetidinone Keystone: A Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone in Medicinal Chemistry
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
The β-lactam ring is a cornerstone of antibiotic chemistry, but its utility extends far beyond this traditional role. When functionalized, the 2-azetidinone core becomes a versatile scaffold for targeting a diverse range of enzymes crucial to human health and disease. This guide focuses on a particularly potent derivative: 4-(phenylsulfonyl)-2-azetidinone. The introduction of the phenylsulfonyl group at the C4 position dramatically alters the scaffold's chemical properties, creating a powerful building block for inhibitors of serine proteases, β-lactamases, and other key enzymes. We will explore the synthesis, mechanistic action, structure-activity relationships, and therapeutic applications of this compound, providing a comprehensive resource for its application in modern drug discovery.
The this compound Scaffold: An Introduction
The 2-azetidinone, or β-lactam, is a four-membered heterocyclic ring containing a nitrogen atom and a carbonyl group.[1] Its inherent ring strain makes the amide bond highly susceptible to nucleophilic attack, a property famously exploited by penicillin to irreversibly acylate the transpeptidase enzyme, thereby inhibiting bacterial cell wall synthesis.[1]
The subject of this guide, this compound, is a synthetic derivative where a phenylsulfonyl group (–SO₂Ph) is attached to the carbon atom adjacent to the ring nitrogen. This modification serves several critical functions in medicinal chemistry:
-
Enhanced Reactivity: The strongly electron-withdrawing nature of the sulfonyl group increases the electrophilicity of the β-lactam carbonyl carbon, making it a more potent acylating agent.
-
Synthetic Versatility: The sulfonyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the C4 position for the construction of diverse molecular libraries.[2]
-
Improved Pharmacokinetics: The addition of the sulfonyl group can improve solubility and bioavailability, making it a more attractive moiety for drug formulation.[2][3]
This combination of properties makes this compound a privileged scaffold in the development of enzyme inhibitors and other biologically active molecules.[2]
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives is a well-established area of organic chemistry, often leveraging the [2+2] cycloaddition reaction, famously known as the Staudinger synthesis.
General Synthesis Workflow
The construction of the azetidinone ring typically involves the reaction of a ketene with an imine. For derivatives of the title compound, this often involves strategic placement of the phenylsulfonyl moiety on one of the precursors.
Diagram: General Synthetic Workflow for Azetidinone Derivatives
Caption: Staudinger [2+2] cycloaddition for azetidinone synthesis.
Detailed Experimental Protocol: Synthesis of 4-substituted Azetidin-2-ones
The following protocol is a generalized example based on common literature procedures for the synthesis of azetidin-2-one derivatives via the Staudinger reaction.[4]
Step 1: Formation of Schiff's Base (Imine)
-
Dissolve 1 equivalent of a substituted aniline in methanol.
-
Add 1 equivalent of a substituted aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 2-4 hours until precipitation of the Schiff's base is complete.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
Step 2: Cycloaddition to form the Azetidin-2-one Ring
-
In a separate flask, dissolve the synthesized Schiff's base (1 equivalent) in an appropriate solvent (e.g., dioxane or DMF).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Add triethylamine (1.2 equivalents) dropwise to neutralize the HCl formed during the reaction.
-
Allow the reaction mixture to stir at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-substituted azetidin-2-one derivative.[4]
Self-Validation: The success of each step is validated through standard analytical techniques. The formation of the imine and the final azetidinone product should be confirmed by FT-IR (disappearance of C=O from aldehyde, appearance of C=N for imine, and appearance of β-lactam C=O stretch around 1735-1765 cm⁻¹) and ¹H-NMR spectroscopy (characteristic shifts for azetidinone ring protons).[1][4] Purity is typically assessed by HPLC.[5]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃S | PubChem[6] |
| Molecular Weight | 211.24 g/mol | PubChem[6] |
| CAS Number | 31899-01-1 | Chem-Impex, PubChem[2][6] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[2] |
| Purity (Typical) | 98-99% (HPLC) | Syntechim[5] |
| Primary Hazards | Corrosive, causes severe skin burns | PubChem[6] |
Mechanism of Action and Biological Targets
The this compound core is a potent "warhead" for mechanism-based enzyme inhibition. The strained β-lactam ring acts as an acylating agent, forming a stable, covalent bond with a nucleophilic residue (often a serine or cysteine) in the enzyme's active site, leading to irreversible inhibition.
The versatility of the azetidinone scaffold allows it to be tailored to inhibit a wide variety of enzymes.[7]
Key Enzyme Targets:
-
β-Lactamases: These bacterial enzymes are the primary cause of resistance to β-lactam antibiotics. Azetidinone derivatives can act as inhibitors, protecting co-administered antibiotics from degradation.[8]
-
Serine Proteases: This class includes enzymes like human leukocyte elastase (HLE), thrombin, and chymase, which are implicated in inflammation, blood coagulation, and cardiovascular diseases.[7] The electrophilic carbonyl of the azetidinone is readily attacked by the active site serine.
-
Penicillin-Binding Proteins (PBPs): The original target of penicillin, PBPs (like PBP2a in MRSA) are essential for bacterial cell wall synthesis. Novel azetidinone derivatives are being developed to overcome resistance.[9]
-
Cholesterol Absorption: Certain azetidinone derivatives, such as Ezetimibe, function as cholesterol absorption inhibitors, though their precise molecular mechanism is distinct from direct enzyme acylation.[7][10]
Diagram: Mechanism of Serine Protease Inhibition
Caption: Covalent inactivation of a serine protease by an azetidinone inhibitor.
Applications in Drug Discovery and Structure-Activity Relationships (SAR)
The true power of the this compound scaffold lies in its synthetic tractability, which allows for systematic exploration of structure-activity relationships (SAR). By modifying substituents at the N1, C3, and C4 positions, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic properties.
SAR Insights:
-
N1-Substitution: The substituent on the azetidinone nitrogen is crucial for targeting. For example, a sulfonic acid group at N1 is a key feature of monobactam antibiotics and β-lactamase inhibitors, conferring potent activity against Gram-negative bacteria.[8][11]
-
C3-Substitution: Adding complex side chains at the C3 position is a common strategy to enhance binding affinity and selectivity. In many β-lactam antibiotics, an acylamino side chain at C3 mimics the natural substrate of penicillin-binding proteins.[11]
-
C4-Substitution: While this guide focuses on the phenylsulfonyl group, modifying this position or using it as a leaving group to introduce other heteroatom-bound substituents can dramatically alter activity.[11] Studies have shown that the nature of the C4 substituent significantly impacts the antibacterial spectrum and potency.[11]
-
Stereochemistry: The relative stereochemistry of substituents on the β-lactam ring is critical for biological activity. Specific stereoisomers often exhibit vastly different potencies.
Recent research highlights the broad applicability of these principles. For instance, phenylvinylsulfonate-anchored azetidin-2-ones have been developed as potent antibacterial agents against MRSA, with a proposed mechanism involving the induction of reactive oxygen species (ROS) in addition to PBP inhibition.[9] Other work has focused on attaching pyrazoline and oxadiazole/thiadiazole moieties to the azetidinone core to generate compounds with significant antimicrobial, anticancer, and antioxidant potential.[4][12] These studies consistently show that electron-withdrawing groups (like Cl or NO₂) on appended aromatic rings enhance biological activity.[4]
Future Perspectives and Challenges
The this compound core remains a highly relevant and promising scaffold in medicinal chemistry. Its proven success as a building block for enzyme inhibitors ensures its continued use in the fight against infectious diseases, inflammation, and metabolic disorders.
Future directions include:
-
Combating Antimicrobial Resistance: Designing novel azetidinone derivatives that can evade existing resistance mechanisms, such as new classes of β-lactamases.
-
Targeting Novel Enzymes: Expanding the application of this scaffold to inhibit other enzyme classes, such as viral proteases or human enzymes involved in cancer progression.[7]
-
Improving Drug Delivery: Developing prodrug strategies or novel formulations to enhance the delivery of azetidinone-based drugs to their site of action.
The primary challenge remains achieving exquisite selectivity. Given that azetidinones can react with many serine proteases, designing derivatives that inhibit a single desired target without off-target effects is a significant hurdle that requires sophisticated molecular modeling and extensive SAR studies.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful platform for modern drug discovery. Its unique combination of reactivity, synthetic accessibility, and favorable chemical properties has cemented its role as a key building block in the development of potent and selective enzyme inhibitors. From antibacterial agents to potential anticancer and anti-inflammatory drugs, the legacy of the β-lactam ring, enhanced by the phenylsulfonyl group, continues to expand, offering rich opportunities for future therapeutic innovation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Syntechim spol. s.r.o. - 4-phenylsulfonyl-2-azetidinone, CAS [31899-01-1] [syntechim.cz]
- 6. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5994340A - Azetidinone derivatives as β-lactamase inhibitors - Google Patents [patents.google.com]
- 9. Phenylvinylsulfonate-Anchored Azetidin-2-ones as Potent Antibacterial Agents: ROS-Mediated Mechanism, Selective Cytotoxicity, and In Silico Target-Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 4-(Phenylsulfonyl)-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 4-(Phenylsulfonyl)-2-azetidinone (CAS No: 31899-01-1). As a compound of interest in medicinal chemistry and organic synthesis, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically-grounded perspective on why these precautions are necessary.
Compound Identification and Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1][3] Its structure features a β-lactam ring, a motif famously found in penicillin and other antibiotics, which is inherently strained and contributes to its reactivity.[4] The presence of the phenylsulfonyl group significantly influences the molecule's electronic properties and potential biological activity.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃S | [1][5] |
| Molecular Weight | 211.24 g/mol | [1][5] |
| CAS Number | 31899-01-1 | [1][5][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 153 - 157 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Hazard Assessment: A Mechanistic Perspective
The primary hazard associated with this compound is its corrosivity .[5] The Globally Harmonized System (GHS) classifies it as causing severe skin burns and eye damage (H314).[5][6] This is a direct consequence of its chemical nature. The strained β-lactam ring is susceptible to nucleophilic attack, and the electron-withdrawing phenylsulfonyl group further activates the carbonyl carbon, making the compound reactive towards biological nucleophiles like amino and hydroxyl groups present in proteins and other biomolecules. This reactivity can lead to the disruption of cellular structures, resulting in chemical burns upon contact.
GHS Hazard Classification:
| Classification | Code | Description |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage |
Source: PubChem, ECHA[5]
It is crucial to understand that even in solid form, the compound can cause severe damage if it comes into contact with moist tissues, such as the skin, eyes, or respiratory tract.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is mandatory when handling this compound to prevent any direct contact.[7][8]
-
Hand Protection: Chemical-resistant gloves are the first line of defense. Given the corrosive nature of the compound, gloves made of nitrile or neoprene should be used. It is advisable to double-glove, especially when handling larger quantities or for prolonged periods. Contaminated gloves should be removed and disposed of properly.[9]
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential.[8] A face shield should be worn in conjunction with goggles, particularly when there is a risk of splashing or dust generation.[7][8]
-
Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, such as handling large quantities or potential for spills, a chemical-resistant apron or coveralls should be worn.[7][10] Ensure that clothing fully covers the body, and footwear should be closed-toe.[9]
-
Respiratory Protection: While handling small quantities in a well-ventilated area may not require respiratory protection, a properly fitted respirator (e.g., an N95 or higher) is necessary if there is a risk of inhaling dust particles, especially when weighing or transferring the solid compound.[10] Surgical masks do not provide adequate protection against chemical dust.[11]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to minimize exposure and maintain the compound's integrity.
Handling Workflow
The following diagram outlines the critical control points in the handling workflow for this compound.
Step-by-Step Experimental Protocols
Weighing the Compound:
-
Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure or a fume hood with the sash lowered.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and any surrounding surfaces that may have been contaminated.
Dissolving the Compound:
-
Solvent Selection: Choose an appropriate solvent. The sulfonyl group can enhance solubility in certain organic solvents.[1]
-
Procedure: In a fume hood, add the weighed compound to the solvent in a suitable flask. Stir gently to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases, which could potentially catalyze the opening of the β-lactam ring.[4]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][14] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Contact emergency services and the institutional safety office.[15] |
Waste Disposal
All waste containing this compound, including contaminated PPE, weighing paper, and reaction residues, should be collected in a designated, labeled, and sealed container.[15] Disposal must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's environmental health and safety department for specific guidelines.
Conclusion
This compound is a valuable compound for chemical research with a significant hazard profile that demands respect and careful handling. By understanding the chemical basis of its corrosivity and implementing the multi-faceted safety protocols outlined in this guide, researchers can work with this compound safely and effectively, fostering a culture of safety and scientific excellence in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. pppmag.com [pppmag.com]
- 12. 31899-01-1|4-(Phenylsulfonyl)azetidin-2-one|BLD Pharm [bldpharm.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. file.leyan.com [file.leyan.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Synthesis of 4-(Phenylsulfonyl)-2-azetidinone via Staudinger Cycloaddition: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 4-(phenylsulfonyl)-2-azetidinone, a valuable building block in medicinal chemistry and organic synthesis.[1] The synthesis is achieved through the Staudinger [2+2] cycloaddition of a ketene with an imine.[2] This application note details the mechanistic underpinnings of the reaction, provides a step-by-step experimental protocol, and discusses critical parameters to ensure successful and reproducible synthesis. The intended audience includes researchers, scientists, and professionals in drug development.
Introduction: The Significance of the β-Lactam Scaffold
The β-lactam, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins.[3][4][5] The strained nature of the 2-azetidinone ring imparts significant chemical reactivity, making it a versatile intermediate for the synthesis of complex organic molecules.[1][6] The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most reliable and versatile methods for constructing this crucial heterocyclic system.[2][5]
The target molecule, this compound, is of particular interest due to the presence of the phenylsulfonyl group. This functional group can enhance the biological activity, solubility, and bioavailability of parent compounds, making it an attractive moiety in drug design.[1][7] Furthermore, the sulfonyl group can act as a handle for further chemical transformations. Azetidines and their derivatives are increasingly recognized as important design elements in modern medicinal chemistry.[8][9][10]
Mechanistic Insights into the Staudinger Cycloaddition
The Staudinger reaction is formally a [2+2] cycloaddition between a ketene and an imine.[2] While it can be viewed as a concerted process, extensive experimental and computational studies support a stepwise mechanism.[3][11][12][13]
Step 1: Nucleophilic Attack and Zwitterion Formation
The reaction initiates with a nucleophilic attack by the nitrogen atom of the imine on the central sp-hybridized carbon of the ketene. This step is facilitated by the electrophilic nature of the ketene's central carbon. The attack results in the formation of a zwitterionic intermediate.[2][3][11]
Step 2: Ring Closure
The zwitterionic intermediate then undergoes an intramolecular ring closure to form the four-membered β-lactam ring.[14] This step is typically a conrotatory electrocyclization.[11][12] The stereochemical outcome of the reaction (cis vs. trans) is determined by the relative rates of ring closure and potential isomerization of the zwitterionic intermediate.[12][14] Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines yield trans β-lactams.[2]
Below is a diagram illustrating the stepwise mechanism of the Staudinger cycloaddition.
Caption: Stepwise mechanism of the Staudinger cycloaddition.
Experimental Protocol: Synthesis of this compound
This protocol outlines the in situ generation of phenylsulfonylketene from phenylsulfonylacetyl chloride and its subsequent reaction with an imine to yield the target β-lactam.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Phenylsulfonylacetyl chloride | C₈H₇ClO₃S | 218.66 | 2.19 g | 10.0 |
| p-Anisidine | C₇H₉NO | 123.15 | 1.23 g | 10.0 |
| Paraformaldehyde | (CH₂O)n | - | 0.30 g | 10.0 (as CH₂O) |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.8 mL | 20.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | for washing | - |
| Hexanes | C₆H₁₄ | - | for washing | - |
Step-by-Step Procedure
The overall workflow for the synthesis is depicted below.
Caption: Overall workflow for the synthesis of this compound.
-
Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.23 g, 10.0 mmol) and paraformaldehyde (0.30 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Reflux the mixture for 2 hours to form the corresponding imine in situ.
-
Reaction Setup and Cooling: After 2 hours, remove the reflux condenser and cool the reaction mixture to 0 °C in an ice bath.
-
In Situ Ketene Generation and Cycloaddition: In a separate dropping funnel, prepare a solution of phenylsulfonylacetyl chloride (2.19 g, 10.0 mmol) and triethylamine (2.8 mL, 20.0 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the cooled imine solution over a period of 30 minutes with vigorous stirring. The triethylamine serves to dehydrochlorinate the acid chloride to generate the ketene in situ.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Product Characterization: The final product, this compound, should be a white to off-white crystalline solid.[1] Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Critical Parameters and Troubleshooting
-
Anhydrous Conditions: Ketenes are highly reactive and susceptible to hydrolysis. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of phenylsulfonylacetic acid.
-
Role of Triethylamine: Triethylamine acts as a base to generate the ketene from the acid chloride. An excess of the base is often used to ensure complete conversion. The order of addition can influence the stereoselectivity of the reaction.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction of ketene formation and the subsequent cycloaddition. Allowing the reaction to slowly warm to room temperature ensures a controlled reaction rate.
-
Imine Stability: The imine is generated in situ from p-anisidine and paraformaldehyde. Ensure the initial reflux is sufficient for complete imine formation.
-
Purification: The choice of purification method will depend on the purity of the crude product. Recrystallization is often sufficient for obtaining a high-purity product. If impurities are present, column chromatography is recommended.
Safety and Hazard Information
-
Phenylsulfonylacetyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine: Flammable and corrosive. Handle in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
-
This compound: May cause severe skin burns and eye damage.[15] Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Staudinger cycloaddition provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and managing the reaction temperature, high yields of the desired β-lactam can be achieved. This versatile building block holds significant potential for applications in drug discovery and the development of novel bioactive molecules.[1][8][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03438H [pubs.rsc.org]
- 4. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staudinger Synthesis [organic-chemistry.org]
- 15. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Phenylsulfonyl)-2-azetidinone in the Synthesis of Cholesterol Absorption Inhibitors
Abstract
The β-lactam or 2-azetidinone ring is a privileged scaffold in medicinal chemistry, most notably as the core of blockbuster cholesterol absorption inhibitor, Ezetimibe. This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of a key chiral intermediate, 4-(Phenylsulfonyl)-2-azetidinone , in the stereoselective synthesis of Ezetimibe and related cholesterol absorption inhibitors. We will explore the underlying mechanism of action, provide detailed synthetic and analytical protocols, and outline methodologies for biological evaluation, underscoring the causality behind key experimental choices.
Introduction: The 2-Azetidinone Core and Cholesterol Homeostasis
Elevated levels of low-density lipoprotein cholesterol (LDL-C) are a primary risk factor for atherosclerotic cardiovascular disease. While statins, which inhibit cholesterol biosynthesis, are a first-line therapy, a complementary and synergistic approach is to block the absorption of dietary and biliary cholesterol from the small intestine.[1] Ezetimibe, the pioneering drug in this class, achieves this by selectively targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in enterocytes.[2][3]
The efficacy of Ezetimibe and its analogs is intrinsically linked to the specific stereochemistry of its 2-azetidinone core.[4] The synthesis of these complex molecules with high stereochemical purity is a significant challenge. This guide focuses on the utility of This compound as a versatile and stereodirecting building block to address this challenge, enabling the efficient construction of potent cholesterol absorption inhibitors.
Mechanism of Action: How Azetidinones Block Cholesterol Uptake
Ezetimibe functions by inhibiting the NPC1L1 protein, which is predominantly located on the brush border membrane of enterocytes in the small intestine.[1][2] The process is not one of simple competitive binding but rather the disruption of a crucial conformational change and internalization step required for cholesterol transport.
The key steps are as follows:
-
NPC1L1-Cholesterol Binding: Cholesterol from micelles in the intestinal lumen binds to the N-terminal domain (NTD) of the NPC1L1 protein.[5]
-
Endocytosis Trigger: This binding induces a conformational change in NPC1L1, promoting its interaction with the clathrin/AP2 endocytic machinery.[3][6]
-
Vesicle Formation: The NPC1L1-cholesterol complex is then internalized into the enterocyte via clathrin-mediated endocytosis.[3][6]
-
Inhibition by Ezetimibe: Ezetimibe binds to a specific pocket within NPC1L1, involving multiple luminal domains.[5] This binding event "locks" the protein in a conformation that prevents its interaction with the clathrin machinery, thereby blocking the internalization of the entire complex.[2][3] As a result, cholesterol is not absorbed into the bloodstream.
The 2-azetidinone scaffold is essential for this inhibitory activity, with specific substituents at the N-1, C-3, and C-4 positions dictating the potency and selectivity of the drug.[4][7]
Mechanistic Pathway Diagram
Caption: Inhibition of NPC1L1-mediated cholesterol endocytosis by Ezetimibe.
Synthetic Protocol: Stereoselective Synthesis of Ezetimibe
The following protocol details a key transformation using this compound as a precursor. The phenylsulfonyl group serves as an excellent leaving group and activating group, facilitating nucleophilic attack at the C-4 position, which is crucial for building the final molecular architecture of Ezetimibe. Many patented syntheses rely on related azetidinone intermediates.[8][9]
Objective: To synthesize the core structure of an Ezetimibe analog via nucleophilic substitution on a 4-(substituted)-2-azetidinone intermediate.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
| (3R,4S)-4-(Phenylsulfonyl)-2-azetidinone | Varies | ~213.25 | Key chiral intermediate |
| 4-Fluorophenol | 371-41-5 | 112.10 | Nucleophile |
| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Anhydrous polar aprotic solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Brine (saturated aq. NaCl) | 7647-14-5 | 58.44 | Washing agent |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Drying agent |
| Silica gel (230-400 mesh) | 7631-86-9 | - | For column chromatography |
| Hexanes / Ethyl Acetate mixture | - | - | Eluent for chromatography |
Experimental Workflow Diagram
Caption: General workflow for synthesis, purification, and analysis.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (3R,4S)-4-(phenylsulfonyl)-2-azetidinone (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and 4-fluorophenol (1.2 eq).
-
Causality Note: K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. An excess ensures complete deprotonation.
-
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the starting azetidinone.
-
Causality Note: DMF is an ideal polar aprotic solvent that solubilizes the ionic intermediates without interfering with the nucleophilic attack. Anhydrous conditions are critical to prevent hydrolysis of the β-lactam ring.
-
-
Reaction: Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (e.g., using a 1:1 Hexanes:EtOAc eluent). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Causality Note: The product is significantly more soluble in the organic phase (EtOAc) than in water, allowing for efficient extraction.
-
-
Washing: Wash the combined organic layers sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Causality Note: Water washes remove residual DMF and K₂CO₃. The brine wash removes the bulk of the remaining water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions and concentrate to yield the desired 4-(4-fluorophenoxy)-2-azetidinone derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Analytical Characterization
Rigorous quality control of the synthesized intermediates and the final active pharmaceutical ingredient (API) is essential.[10][11] High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[12][13]
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Instrumentation: HPLC system with a UV detector (e.g., PDA detector).[13]
-
Column: C18 or C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10][12]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and an acidic buffer (e.g., 0.1% orthophosphoric acid in water).[13]
-
Example Gradient: 50% ACN to 90% ACN over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 232 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
Expected Results
A successful synthesis will yield a major peak corresponding to the product at a specific retention time. Purity is assessed by integrating the area of all peaks; pharmaceutical-grade Ezetimibe typically requires >99.5% purity. Chiral HPLC methods are also necessary to determine the enantiomeric and diastereomeric purity, a critical parameter for drug efficacy and safety.[10]
| Technique | Purpose | Typical Observations |
| ¹H NMR | Structural Elucidation | Characteristic peaks for aromatic protons, azetidinone ring protons (diastereotopic), and side-chain protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Carbonyl peak (~165-175 ppm), aromatic carbons, and aliphatic carbons of the ring and side-chain. |
| LC-MS | Molecular Weight Verification & Purity | A base peak corresponding to [M+H]⁺ or [M-H]⁻. Purity is assessed by the relative area of the main peak. |
| Chiral HPLC | Stereoisomeric Purity Assessment | Separation of enantiomers/diastereomers to confirm high stereochemical purity.[10] |
Biological Evaluation: In Vitro Cholesterol Uptake Assay
To assess the efficacy of newly synthesized this compound derivatives, an in vitro cholesterol uptake assay is a primary screening tool. This assay measures the ability of a compound to block the uptake of cholesterol into a relevant cell line, such as human Caco-2 cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium.
Protocol: Fluorescent Cholesterol Uptake Assay
This protocol is adapted from established methods using fluorescently-labeled cholesterol analogs like NBD-cholesterol or BODIPY-cholesterol.[14][15][16]
-
Cell Culture: Seed Caco-2 cells in a black, clear-bottom 96-well plate and culture until they form a confluent, differentiated monolayer (typically 18-21 days).
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in serum-free culture medium to achieve the desired final concentrations. Include Ezetimibe as a positive control and a vehicle (DMSO) as a negative control.
-
Pre-incubation: Aspirate the culture medium from the cells and wash once with PBS. Add the media containing the test compounds, positive control, or vehicle control to the respective wells. Incubate for 1 hour at 37°C.
-
Causality Note: This pre-incubation allows the inhibitor to bind to the NPC1L1 protein before the introduction of cholesterol.
-
-
Cholesterol Uptake: Prepare a working solution of fluorescently labeled cholesterol (e.g., NBD-cholesterol) in serum-free medium. Add this solution to all wells and incubate for 4 hours at 37°C.[17]
-
Washing: Aspirate the cholesterol-containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.
-
Lysis and Detection: Add a suitable cell lysis buffer (e.g., RIPA buffer) to each well and incubate for 20 minutes to release the intracellular contents.[14]
-
Quantification: Transfer the lysate to a new black 96-well plate. Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 485/535 nm for NBD or BODIPY).[15]
-
Data Analysis: Normalize the fluorescence signal of treated wells to the vehicle control. Calculate the percent inhibition of cholesterol uptake for each compound concentration and determine the IC₅₀ value by plotting the inhibition versus the log of the compound concentration.
Conclusion
This compound and its analogs are powerful, stereodirecting intermediates for the synthesis of a clinically important class of cholesterol absorption inhibitors. By understanding the molecular mechanism of NPC1L1 inhibition, employing robust synthetic and purification protocols, and validating efficacy through targeted in vitro assays, researchers can efficiently develop novel and potent therapeutics for managing hypercholesterolemia. The protocols and insights provided herein serve as a comprehensive guide for professionals in the field of drug discovery and development.
References
- 1. What are NPC1L1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2010141494A2 - Synthesis of ezetimibe - Google Patents [patents.google.com]
- 9. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]
- 10. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. HPLC development, determination, and validation for ezetimibe dosage. [wisdomlib.org]
- 14. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for the N-Alkylation of 4-(Phenylsulfonyl)-2-azetidinone
Introduction: The Strategic Importance of N-Alkylated β-Lactams
The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously forming the core of the penicillin and cephalosporin classes of antibiotics.[1][2] Beyond its antibacterial prowess, the strained four-membered ring serves as a versatile synthetic intermediate for constructing a wide array of biologically active molecules, including cholesterol absorption inhibitors, and anticancer agents.[3] The N-alkylation of the β-lactam nitrogen is a critical chemical transformation that enables the diversification of these structures. By introducing various alkyl or aryl substituents at the N1 position, researchers can profoundly modulate a compound's pharmacological profile, influencing its potency, selectivity, metabolic stability, and cell permeability.
This guide focuses on the N-alkylation of a specific, activated substrate: 4-(phenylsulfonyl)-2-azetidinone. The presence of the powerful electron-withdrawing phenylsulfonyl group at the C4 position significantly influences the molecule's reactivity, providing a unique handle for synthetic manipulation. This document provides an in-depth analysis of the reaction's mechanistic underpinnings and offers detailed, field-proven protocols for its successful execution.
Pillar 1: Causality and Mechanistic Rationale
The successful N-alkylation of this compound hinges on understanding the electronic effects imparted by its substituents. The protocol choices described below are not arbitrary; they are rational decisions based on fundamental chemical principles.
The Activating Role of the Phenylsulfonyl Group
The key to the N-alkylation of any lactam is the deprotonation of the nitrogen atom to form a nucleophilic amide anion.[4][5] In the case of this compound, this process is greatly facilitated.
-
Increased Acidity: The nitrogen proton (N-H) is flanked by two potent electron-withdrawing groups: the β-lactam carbonyl and the C4-phenylsulfonyl group. Both groups inductively pull electron density away from the N-H bond, making the proton significantly more acidic than in a simple amide. This heightened acidity allows for deprotonation with a wider range of bases, including moderately strong inorganic bases, not just highly reactive organometallics.
-
Stabilization of the Conjugate Base: Upon deprotonation, the resulting negative charge on the nitrogen is delocalized onto the adjacent carbonyl oxygen and further stabilized by the sulfonyl group. This stabilization lowers the energy of the conjugate base, making its formation more thermodynamically favorable.
This electronic activation is a deliberate design feature of the substrate, enabling clean and efficient alkylation under relatively mild conditions.
Primary Alkylation Methodologies
Two primary, reliable strategies for the N-alkylation of this substrate are direct SN2 alkylation and the Mitsunobu reaction.
-
Direct SN2 Alkylation: This is the most straightforward approach. It involves the deprotonation of the azetidinone nitrogen with a suitable base, followed by the nucleophilic attack of the resulting anion on an alkyl halide or sulfonate. The choice of base and solvent is critical for success.
-
Mitsunobu Reaction: This powerful reaction allows for the N-alkylation using an alcohol as the alkylating agent, proceeding through a different mechanism that avoids the need for a strong base to deprotonate the lactam directly.[6][7] It is renowned for its mild conditions and stereospecificity, causing an inversion of configuration at the alcohol's stereocenter.[8]
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible. Each includes steps for reaction monitoring, which serve as internal validation points to ensure the transformation is proceeding as expected.
Protocol 1: Direct N-Alkylation via SN2 Reaction
This protocol describes a classic and highly effective method using sodium hydride as the base and an alkyl halide as the electrophile.
Table 1: Reagents and Materials for Direct SN2 Alkylation
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | The starting material. Ensure it is dry. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Acros Organics | Highly reactive and flammable; handle under an inert atmosphere. |
| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | TCI Chemicals | The electrophile. Other primary or secondary halides can be used. |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | A polar aprotic solvent is crucial for this reaction. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Lab Grade | - | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | Lab Grade | - | For washing during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Experimental Workflow Diagram
Caption: Workflow for the SN2 N-alkylation of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the suspension to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a thicker suspension.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled suspension.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography to yield the pure N-alkylated product.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for using alcohols as alkylating agents and for substrates sensitive to strong bases.
Table 2: Reagents and Materials for Mitsunobu Reaction
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Ensure it is dry. |
| Primary or Secondary Alcohol | ≥98% | Acros Organics | The alkylating agent. |
| Triphenylphosphine (PPh₃) | ≥99% | TCI Chemicals | The phosphine reagent. |
| Diisopropyl Azodicarboxylate (DIAD) | 94-97% | Fisher Scientific | Caution: Potentially explosive, handle with care. DEAD can also be used.[7] |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | VWR | An ethereal solvent is preferred. |
| Hexanes/Ethyl Acetate | ACS Grade | - | For column chromatography. |
Experimental Workflow Diagram
Caption: Workflow for the Mitsunobu N-alkylation of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) and stir until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction and color change (typically to a pale yellow or orange) may be observed. The order of addition is crucial for success.[9]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indication of reaction progress.[9]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture directly under reduced pressure. The resulting residue can be purified by silica gel column chromatography. Expert Insight: TPPO can be difficult to separate from some products. A non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is often effective. In some cases, crystallizing the TPPO from a solvent like diethyl ether prior to chromatography can simplify purification.
Pillar 3: Trustworthiness and Field-Proven Insights
Table 3: Troubleshooting Common N-Alkylation Issues
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Yield | (SN2): Incomplete deprotonation due to inactive base or wet solvent. Sterically hindered alkyl halide. | Use fresh, high-quality anhydrous solvent. Test the activity of the NaH. Consider using a more reactive electrophile (e.g., an alkyl iodide or triflate). |
| (Mitsunobu): Impure reagents. Incorrect order of addition. The pKa of the azetidinone is too high. | Use purified reagents. Always add the azodicarboxylate to the mixture of the other components. The acidity of this substrate is sufficient, but this can be an issue for other amides.[10] | |
| Multiple Products | (SN2): Over-alkylation is not possible here. Side reactions of the alkyl halide (e.g., elimination). | Use a less hindered base if elimination is a problem. Ensure the reaction temperature does not exceed requirements. |
| Difficult Purification | (Mitsunobu): Co-elution of the product with triphenylphosphine oxide (TPPO) or the hydrazine byproduct. | Try precipitating the TPPO from the crude mixture with a solvent like ether. Use resin-bound PPh₃ for easier removal by filtration.[7] |
Alternative Methodologies: Phase-Transfer Catalysis (PTC)
For larger-scale synthesis, direct SN2 alkylation can be adapted using phase-transfer catalysis, which offers significant green chemistry advantages.
-
Principle: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the deprotonated azetidinone anion from a solid or aqueous phase (containing an inorganic base like K₂CO₃ or KOH) into the organic phase where the alkyl halide resides.[4][11]
-
Advantages: Avoids the need for expensive anhydrous solvents and hazardous reagents like NaH. Reactions can often be run at higher concentrations, improving throughput. Microwave irradiation can sometimes be used to dramatically shorten reaction times in solvent-free PTC conditions.[4]
References
- 1. organicreactions.org [organicreactions.org]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. iajpr.com [iajpr.com]
Application Notes & Protocols: Strategic Activation of 4-(Phenylsulfonyl)-2-azetidinone via Lewis Acid Catalysis
Prepared by: A Senior Application Scientist
Foreword for the Modern Researcher
The β-lactam core is a privileged scaffold in medicinal chemistry, most famously recognized as the reactive heart of penicillin and cephalosporin antibiotics.[1][2] However, the synthetic utility of 2-azetidinones extends far beyond this classical role. The strategic functionalization of the β-lactam ring provides access to a diverse array of chiral building blocks, peptidomimetics, and complex heterocyclic systems.
This guide focuses on a particularly versatile and reactive intermediate: 4-(phenylsulfonyl)-2-azetidinone . The presence of the phenylsulfonyl group at the C4 position fundamentally alters the ring's reactivity profile. It acts as a potent electron-withdrawing group and an excellent leaving group, transforming the C4 carbon into a highly reactive electrophilic site.[3] When combined with Lewis acid catalysis, this substrate becomes a powerful tool for stereocontrolled carbon-carbon and carbon-heteroatom bond formation.
Herein, we move beyond simple procedural lists. We will dissect the "why" behind the protocols—exploring the mechanistic rationale for Lewis acid selection, reaction conditions, and expected outcomes. The aim is to provide not just a map, but a compass for your synthetic explorations.
Section 1: The Principle of Lewis Acid Activation
The reactivity of this compound is predicated on the electrophilicity of its C4 carbon. A Lewis acid enhances this inherent reactivity through coordination.
Mechanism of Activation: A Lewis acid (LA), an electron-pair acceptor, can coordinate to one of two primary sites on the substrate: the carbonyl oxygen of the lactam or the sulfonyl oxygens. Coordination polarizes the C=O or S=O bonds, withdrawing electron density from the ring system. This inductive effect significantly increases the partial positive charge (δ+) on the C4 carbon, making it exceptionally susceptible to attack by even weak nucleophiles. The strained, four-membered ring further predisposes the system to reactions that relieve this strain.[2][4]
Figure 1: General workflow for Lewis acid-mediated nucleophilic substitution.
Section 2: Nucleophilic Substitution at the C4 Position
This is the most common and powerful transformation involving this compound. The phenylsulfonyl moiety serves as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles. This reaction is analogous to the well-established substitutions on 4-acetoxyazetidinones.[5]
Causality Behind Experimental Choices:
-
Lewis Acid Selection: The choice of Lewis acid is critical and depends on the nucleophile's reactivity.
-
Strong Lewis Acids (e.g., TiCl₄, SnCl₄): Used for weak nucleophiles like silyl enol ethers or allylsilanes. They provide maximum activation but are highly moisture-sensitive and can promote side reactions if not handled at low temperatures.
-
Moderate Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): Suitable for more reactive nucleophiles. They offer a good balance between activation and reaction control.
-
Catalytic Lewis Acids (e.g., Sc(OTf)₃, In(OTf)₃): Ideal for reactions where the substrate or product is sensitive to stoichiometric strong acids.
-
-
Solvent: Anhydrous, non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are required to prevent quenching of the Lewis acid.
-
Temperature: Reactions are typically initiated at low temperatures (-78 °C) to control the reaction rate, enhance stereoselectivity, and suppress decomposition. The reaction may then be allowed to warm slowly to ensure completion.
Protocol 1: C-C Bond Formation with a Silyl Enol Ether
This protocol describes a Mukaiyama-type carbon-carbon bond formation at the C4 position, yielding a C4-functionalized β-lactam.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise via syringe. Stir the resulting solution for 15-20 minutes. The solution may change color, indicating complex formation.
-
Nucleophile Addition: Slowly add the silyl enol ether (1.2 equiv) dropwise over 10 minutes. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add more CH₂Cl₂, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C4-alkylated 2-azetidinone.
Figure 2: Experimental workflow for C4-alkylation of the azetidinone.
Data Presentation: Lewis Acid and Nucleophile Screening
| Lewis Acid (equiv) | Nucleophile | Temp (°C) | Time (h) | Typical Yield (%) | Diastereoselectivity |
| TiCl₄ (1.1) | 1-(Trimethylsilyloxy)cyclohexene | -78 | 2 | 75-85 | >95:5 |
| SnCl₄ (1.1) | Allyltrimethylsilane | -78 to 0 | 3 | 70-80 | >90:10 |
| BF₃·OEt₂ (1.5) | Furan | -40 | 5 | 60-70 | N/A |
| ZnI₂ (2.0) | Trimethylsilyl cyanide | 0 to RT | 6 | 55-65 | N/A |
Note: Data is representative and derived from principles of analogous reactions in β-lactam chemistry. Actual results may vary.
Section 3: Lewis Acid-Mediated Cycloaddition Reactions
While the azetidinone ring itself is not a typical diene, the N-sulfonyl group can modulate the electronic properties of substituents, making them suitable partners in cycloaddition reactions.[6] Lewis acids can act as catalysts or templates, pre-organizing the molecule to favor an intramolecular [4+2] cycloaddition (Diels-Alder) pathway, a powerful strategy for constructing complex fused-ring systems.[7][8]
Mechanistic Rationale:
In an intramolecular Diels-Alder reaction, a Lewis acid coordinates to the carbonyl group. This coordination can lock the conformation of the side chain containing the diene and dienophile, reducing the entropic barrier to cyclization and lowering the reaction's activation energy. This templating effect also exerts significant stereochemical control over the newly formed chiral centers.
Figure 3: Lewis acid templating in an intramolecular Diels-Alder reaction.
Protocol 2: Intramolecular Diels-Alder of an N-Tethered Substrate
This protocol is for a hypothetical substrate where a diene-dienophile system is tethered to the N1 position of the this compound.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve the N-tethered azetidinone substrate (1.0 equiv) in anhydrous toluene (~0.05 M).
-
Lewis Acid Addition: Add the Lewis acid (e.g., diethylaluminum chloride, 1.0 M in hexanes, 1.2 equiv) dropwise at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Reaction Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. These reactions can take several hours to reach completion.
-
Quenching: After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of Rochelle's salt solution (aqueous potassium sodium tartrate).
-
Workup: Stir the biphasic mixture vigorously for 1 hour until the organic layer is clear. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.
Section 4: Ring-Opening Reactions
The N-sulfonyl group activates the N1-C2 amide bond towards cleavage.[3] In the presence of a Lewis acid, which activates the C2 carbonyl, the strained β-lactam ring can be opened by nucleophiles to generate valuable β-amino acid derivatives.
Protocol 3: Lewis Acid-Catalyzed Methanolysis
This protocol describes the ring-opening of the β-lactam with methanol to produce a methyl β-amino ester derivative.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous methanol (~0.2 M) in a round-bottom flask equipped with a condenser.
-
Catalyst Addition: Add a catalytic amount of a suitable Lewis acid (e.g., scandium(III) triflate, Sc(OTf)₃, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature and quench with a few drops of triethylamine to neutralize the catalyst.
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting β-amino ester can be purified by column chromatography if necessary.
Trustworthiness & Self-Validation
Every protocol described is a self-validating system. The success of each step can be confirmed through standard analytical techniques:
-
TLC: Provides a rapid check for the consumption of starting material and the appearance of a new, distinct product spot.
-
¹H and ¹³C NMR Spectroscopy: Confirms the structure of the final product. For C4-substitution, the disappearance of the C4-H signal and the appearance of new signals corresponding to the added nucleophile are key indicators. For ring-opening, the characteristic β-lactam proton signals will be replaced by those of an acyclic amino ester.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the desired transformation has occurred.
By employing these analytical checks, the researcher can confidently validate the outcome of each experiment and troubleshoot effectively. For instance, the recovery of starting material suggests insufficient activation (requiring a stronger Lewis acid or higher temperature), while the formation of multiple products may indicate decomposition (requiring milder conditions or a less aggressive Lewis acid).
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
Application Notes & Protocols: 4-(Phenylsulfonyl)-2-azetidinone as a Versatile Building Block for Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(phenylsulfonyl)-2-azetidinone as a pivotal building block in the synthesis of novel and diverse heterocyclic compounds. The unique reactivity imparted by the phenylsulfonyl group on the strained β-lactam ring makes this reagent an exceptional tool for constructing complex molecular architectures. We will explore the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and offer insights grounded in established chemical principles.
Introduction: The Strategic Advantage of the 4-Phenylsulfonyl Group
The 2-azetidinone, or β-lactam, is a highly valuable heterocyclic motif, most famously recognized as the core structural feature of penicillin and cephalosporin antibiotics.[1][2] Beyond their antibacterial applications, β-lactams are versatile synthetic intermediates for a wide range of nitrogen-containing compounds.[3] The subject of this guide, this compound (C₉H₉NO₃S), is a specialized reagent designed for enhanced reactivity and synthetic utility.[4][5]
The key to its utility lies in the electron-withdrawing nature of the phenylsulfonyl group attached to the C4 position of the azetidinone ring. This group serves two primary functions:
-
Activation of the C4 Position: It significantly increases the electrophilicity of the C4 carbon, making it highly susceptible to nucleophilic attack.
-
Excellent Leaving Group: The phenylsulfinate anion (PhSO₂⁻) is a stable and effective leaving group, facilitating facile displacement by a wide array of nucleophiles.[6]
This combination of features transforms the typically stable β-lactam scaffold into a powerful electrophilic building block for constructing more complex, functionalized azetidinones and, through subsequent manipulations, a diverse range of other heterocyclic systems.[4][7]
Core Reactivity and Mechanistic Rationale
The primary mode of reaction for this compound is nucleophilic substitution at the C4 position. This reaction proceeds via an addition-elimination mechanism, where the incoming nucleophile attacks the electrophilic C4 carbon, leading to the displacement of the phenylsulfinate group.
The choice of base is critical and depends on the pKa of the nucleophile. For soft nucleophiles or those with relatively acidic protons (e.g., thiols, some heterocycles), a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient. For less acidic nucleophiles (e.g., alcohols), a stronger base such as sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) may be required to generate the corresponding alkoxide in situ.
Application in Heterocycle Synthesis: Protocols & Methodologies
Synthesis of 4-Substituted-2-Azetidinones via Nucleophilic Substitution
This is the most direct and powerful application of the title compound, enabling access to a library of novel 4-heteroatom-substituted β-lactams, which are themselves important targets in medicinal chemistry.[8][9]
A. General Protocol for N-Nucleophile Substitution (e.g., Azoles, Amines)
This protocol describes the synthesis of 4-(1H-imidazol-1-yl)-2-azetidinone, a representative example of C-N bond formation.
Materials:
-
This compound (1.0 eq)
-
Imidazole (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole (1.2 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium imidazolide salt.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the azetidinone dropwise to the cold imidazolide suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC (e.g., 50% EtOAc in hexanes).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Dilute with EtOAc and water. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using an appropriate gradient of EtOAc in hexanes) to yield the desired 4-(1H-imidazol-1-yl)-2-azetidinone.
B. Protocol for S-Nucleophile Substitution (e.g., Thiols)
This protocol details the synthesis of 4-(phenylthio)-2-azetidinone.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add thiophenol (1.1 eq) followed by TEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel) to afford 4-(phenylthio)-2-azetidinone.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product Class |
| Imidazole | NaH | DMF | 0 to RT | 12-18 | 4-Azolyl-azetidinones |
| Thiophenol | TEA | DCM | RT | 4-6 | 4-Thioaryl-azetidinones |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 8-12 | 4-Oxyaryl-azetidinones |
| Sodium Azide | N/A | DMF/H₂O | 60 | 3-5 | 4-Azido-azetidinones |
Ring-Opening Reactions to Access Acyclic Precursors
The inherent ring strain of the azetidinone ring can be harnessed to synthesize valuable acyclic compounds like β-amino acids and their derivatives.[10][11] While the 4-phenylsulfonyl group primarily facilitates substitution, under certain harsh conditions (e.g., strong acid or base), it can influence ring-opening pathways. A more common strategy involves first substituting the sulfonyl group with another functionality and then performing a ring-opening reaction.
For instance, a 4-acetoxy-2-azetidinone (accessible from related precursors) can undergo hydrolysis to yield a β-amino acid. The strain energy of the four-membered ring facilitates this transformation under conditions where a normal amide would be unreactive.[12]
Field-Proven Insights & Troubleshooting
-
Stereochemistry: The nucleophilic substitution at C4 typically proceeds with inversion of configuration. If the starting material is enantiomerically pure, the product will also be obtained with high enantiomeric excess.
-
Competing N-H Deprotonation: The lactam N-H is acidic (pKa ≈ 17). When using very strong bases like NaH, competitive deprotonation of this proton can occur. While this often does not interfere with C4 substitution, it is crucial to use a sufficient excess of the base to ensure the nucleophile is fully deprotonated.
-
Purification: The phenylsulfinate byproduct is water-soluble and is typically removed during the aqueous workup. However, if the desired product has similar polarity to the starting material, careful chromatography is essential for obtaining a pure compound.
-
Stability: While generally stable, β-lactams can be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to ring-opening.[10] It is advisable to perform workups under neutral or mildly basic/acidic conditions and avoid prolonged exposure to harsh pH.
Conclusion
This compound is a potent and versatile electrophilic building block. Its primary utility lies in the facile and stereocontrolled introduction of a wide range of nitrogen, sulfur, and oxygen nucleophiles at the C4 position. This direct functionalization provides rapid access to novel substituted β-lactams, which are valuable scaffolds in their own right and serve as precursors to other complex heterocyclic systems. The protocols and insights provided herein demonstrate the reliability and broad applicability of this reagent, solidifying its role as a cornerstone tool for innovation in synthetic and medicinal chemistry.
References
- 1. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 12. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the C3 and C4 Positions of the Azetidinone Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core component of penicillin and cephalosporin antibiotics.[1][2][3] Beyond its antibacterial prowess, the strained four-membered ring serves as a versatile synthetic intermediate for a diverse array of biologically active molecules, including cholesterol absorption inhibitors, protease inhibitors, and anticancer agents.[1][3] The therapeutic potential and synthetic utility of β-lactams are profoundly influenced by the nature and stereochemistry of substituents on the azetidinone ring. This guide provides a detailed overview of strategies and protocols for the functionalization of the C3 and C4 positions, offering insights into the underlying principles that govern these transformations.
C3 Functionalization: Crafting Diversity at the α-Position
The C3 position of the azetidinone ring is adjacent to the carbonyl group, making its protons acidic and amenable to deprotonation to form an enolate or an equivalent carbanionic intermediate. This reactivity has been extensively exploited for the introduction of a wide range of substituents.[4]
Key Methodologies for C3 Functionalization
Several key strategies have emerged for the functionalization of the C3 position:
-
Base-Mediated Alkylation and Arylation: This classical approach involves the deprotonation of the C3-H with a strong base to generate a β-lactam enolate, which is then trapped with an electrophile.[4] The choice of base and reaction conditions is critical to avoid side reactions such as ring-opening.
-
Organometallic Reagent-Mediated Reactions: The use of organometallic reagents with 3-halo or 3-keto-β-lactams provides an alternative route to C3-functionalized products with good yields and diastereoselectivities.[4]
-
C3-Carbocation Equivalent Methods: This strategy involves the generation of a carbocation or an equivalent species at the C3 position, which can then be attacked by various nucleophiles to introduce diverse functionalities like alkyl, aryl, and alkoxy groups.[4]
-
Radical Reactions: Radical-mediated approaches offer a complementary method for introducing substituents at the C3 position, often under mild conditions.
Experimental Protocol: Base-Mediated C3-Alkylation of a β-Lactam
This protocol describes a general procedure for the alkylation of a β-lactam at the C3 position via an enolate intermediate.
Materials:
-
N-substituted 2-azetidinone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the N-substituted 2-azetidinone (1.0 equiv) and dissolve it in anhydrous THF (0.1 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired C3-alkylated azetidinone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial as the LDA and the resulting enolate are highly reactive towards water and oxygen.
-
Low Temperature (-78 °C): The deprotonation and alkylation steps are performed at low temperatures to control the reactivity of the strong base (LDA) and to minimize side reactions, such as self-condensation or decomposition of the β-lactam ring.
-
Slow Addition of Reagents: The dropwise addition of LDA and the alkyl halide helps to maintain a low reaction temperature and prevent localized high concentrations of reagents, which could lead to undesired byproducts.
C4 Functionalization: Navigating the β-Position
Functionalization at the C4 position of the azetidinone ring is often more challenging than at C3 due to the lack of inherent acidity of the C4-H bonds. However, the development of modern synthetic methods, particularly those involving transition-metal catalysis and C-H activation, has opened up new avenues for modifying this position.[5][6]
Key Methodologies for C4 Functionalization
-
[2+2] Cycloaddition (Staudinger Synthesis): This is one of the most fundamental methods for constructing the azetidinone ring itself, and by carefully choosing the ketene and imine components, substituents can be directly installed at the C4 position during ring formation.[7][8] The stereochemical outcome (cis or trans) is highly dependent on the reaction conditions and the nature of the reactants.[7]
-
Transition-Metal Catalyzed C-H Functionalization: This powerful strategy involves the use of a directing group to guide a transition metal catalyst (often palladium) to a specific C-H bond at or near the C4 position, enabling its conversion to a C-C or C-heteroatom bond.[5][6]
-
Radical Strain-Release Functionalization: Recent advances have demonstrated the use of radical processes to functionalize azabicyclo[1.1.0]butanes (ABBs), which can be considered precursors to C4-functionalized azetidines. This approach leverages the strain release of the bicyclic system to drive the reaction.[9][10]
Experimental Protocol: Palladium-Catalyzed C4-Arylation of an N-Acyl Azetidinone
This protocol outlines a general procedure for the C4-arylation of an azetidinone using a picolinamide directing group.
Materials:
-
N-Picolinoyl-azetidinone
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) bromide (CuBr₂)
-
Cesium acetate (CsOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the N-picolinoyl-azetidinone (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), CuBr₂ (2.0 equiv), and CsOAc (2.0 equiv).
-
Degassing and Solvent Addition: Evacuate and backfill the tube with nitrogen gas three times. Add anhydrous 1,4-dioxane (0.1 M) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with DCM. Filter the mixture through a pad of Celite, washing with additional DCM. Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the C4-arylated azetidinone.
Trustworthiness and Self-Validating System:
-
Role of the Directing Group: The picolinamide group acts as a bidentate ligand, coordinating to the palladium catalyst and directing the C-H activation to the proximate C4 position.
-
Oxidant and Base: CuBr₂ often acts as an oxidant in the catalytic cycle, while CsOAc serves as a base to facilitate the C-H activation step.
-
Inert Atmosphere: The reaction is sensitive to air and moisture, hence the use of a Schlenk tube and nitrogen atmosphere is critical for catalyst stability and reaction efficiency.
Data Presentation
Table 1: Comparison of C3-Functionalization Methods
| Method | Reagents/Catalyst | Key Advantages | Potential Limitations |
| Base-Mediated Alkylation | Strong base (e.g., LDA), alkyl halide | Well-established, wide range of electrophiles | Requires stoichiometric base, sensitive to steric hindrance, potential for side reactions |
| Organometallic Coupling | Organocuprates, Grignard reagents | Good for C-C bond formation, often high diastereoselectivity | Requires pre-functionalized β-lactams (e.g., 3-halo) |
| Radical Addition | Radical initiator (e.g., AIBN), radical precursor | Mild reaction conditions, good functional group tolerance | Can lack stereocontrol, potential for competing pathways |
Table 2: Stereoselectivity in Staudinger [2+2] Cycloaddition for C4-Functionalization
| Ketene Substituent | Imine Substituent | Reaction Conditions | Major Diastereomer | Reference |
| PhthN-CH₂- | Propargylimine | Et₃N, 80 °C | trans | [8] |
| PhO-CH₂- | α-Oxohydrazone | Et₃N, CH₂Cl₂ | cis | [11] |
| MeO-CH₂- | Chiral imine from d-mannitol | Et₃N, rt | cis | [8] |
Visualization
Diagram 1: General Workflow for Base-Mediated C3-Alkylation
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review on C-3 Functionalization of β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from 4-(Phenylsulfonyl)-2-azetidinone
Introduction: The Enduring Scaffold of the β-Lactam and the Quest for New Antimicrobials
The β-lactam (2-azetidinone) ring is the cornerstone of a significant portion of modern antibiotic therapy, found in classes such as penicillins and cephalosporins.[1] These molecules function by mimicking the D-Ala-D-Ala peptide terminus, a key substrate for penicillin-binding proteins (PBPs) involved in the final steps of bacterial cell wall synthesis.[2][3] By irreversibly acylating the active site of these enzymes, β-lactam antibiotics inhibit peptidoglycan cross-linking, leading to a compromised cell wall and eventual cell lysis.[4]
However, the relentless evolution of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the amide bond of the β-lactam ring, poses a continuous threat to the efficacy of these life-saving drugs.[5][6] This has spurred a critical need for new synthetic strategies to create novel β-lactam derivatives that can evade these resistance mechanisms or act as potent inhibitors of β-lactamases themselves.
This guide details the synthetic utility of 4-(phenylsulfonyl)-2-azetidinone , a versatile and highly reactive starting material for the generation of diverse antimicrobial candidates. The presence of the phenylsulfonyl group at the C4 position and its electron-withdrawing nature activates the β-lactam ring at multiple sites, providing a robust platform for chemical diversification. We will explore three primary synthetic strategies: functionalization at the C3 position via enolate chemistry, nucleophilic substitution at the C4 position, and modification at the N1 lactam nitrogen.
Core Synthetic Strategies: A Multi-pronged Approach to Diversification
The this compound scaffold allows for selective modification at three key positions: N1, C3, and C4. The strategic choice of reagents and reaction conditions enables the targeted synthesis of a wide array of derivatives.
Strategy A: Functionalization at the C3 Position via Enolate Chemistry
The electron-withdrawing phenylsulfonyl group significantly increases the acidity of the proton at the C3 position. This allows for facile deprotonation with a suitable base to form a reactive enolate intermediate, which can then be quenched with various electrophiles. This strategy is fundamental for introducing diverse side chains that can modulate biological activity and steric profiles.[7][8]
Key Mechanistic Insight: The stability of the resulting enolate is enhanced by the delocalization of the negative charge across the enolate system and the adjacent sulfonyl group. This controlled formation allows for high-yielding substitution reactions at the α-carbon.[9]
Strategy B: Nucleophilic Substitution at the C4 Position
The phenylsulfonyl moiety is an excellent leaving group, analogous to tosylates or halides, facilitating nucleophilic substitution at the C4 position.[6][10] This reaction likely proceeds through a highly reactive acyliminium ion intermediate after the departure of the phenylsulfinate anion.[2][4] This pathway is ideal for introducing a wide range of functionalities, including azides (precursors to amines), thiols, and various carbon nucleophiles, directly onto the β-lactam core.
Key Mechanistic Insight: The departure of the leaving group is promoted by the stability of the resulting phenylsulfinate anion and the formation of the resonance-stabilized acyliminium cation, which is readily attacked by nucleophiles.
Strategy C: Modification at the N1 Position
The nitrogen atom of the β-lactam ring is a nucleophilic site that can be readily functionalized through alkylation or acylation.[3][11] This position is crucial for attaching larger substituents, such as aryl groups or complex side chains, which can significantly influence the compound's pharmacokinetic properties and target specificity. Standard protocols using a base to deprotonate the N-H followed by reaction with an alkyl or acyl halide are highly effective.[1]
Key Mechanistic Insight: The acidity of the N-H proton (pKa ≈ 17-18 in simple amides) allows for deprotonation with moderately strong bases like potassium carbonate or sodium hydride, generating a potent nitrogen nucleophile for subsequent Sₙ2 or nucleophilic acyl substitution reactions.
Quantitative Data: Antimicrobial Activity of Substituted 2-Azetidinones
The structural modifications enabled by the synthetic strategies above have a profound impact on antimicrobial efficacy. The following tables summarize Minimum Inhibitory Concentration (MIC) data from the literature for various N1- and C4-substituted 2-azetidinone derivatives, demonstrating the potential to generate potent antimicrobial agents.
Table 1: Antibacterial Activity of 1,4-Disubstituted-2-Azetidinones (MIC in µg/mL)
| Compound ID | N1-Substituent | C4-Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 3a | Phenyl | 4-Styryl | >250 | >250 | >250 | 125 | [2] |
| 3d | Phenyl | 4-(4-Chlorostyryl) | 125 | >250 | >250 | >250 | [2] |
| 3e | Phenyl | 4-(4-Nitrostyryl) | 125 | >250 | >250 | >250 | [2] |
| 4k | Varies | 4-(4-Methoxyphenyl) | - | - | >100 | - | [5] |
| 4o | Varies | 4-(4-Nitrophenyl) | - | - | >100 | - | [5] |
| Ampicillin | - | - | 6.25 | 6.25 | 12.5 | 50 | [2] |
Table 2: Antifungal Activity of 1,4-Disubstituted-2-Azetidinones (MIC in µg/mL)
| Compound ID | N1-Substituent | C4-Substituent | C. albicans | A. niger | C. capsici | Reference |
| 3a-g | Varies | Varies | 12.5 - 50 | - | - | [11] |
| 4m | Varies | 4-(4-Chlorophenyl) | - | >100 | 25 | [5] |
| 4v | Varies | 4-(4-Hydroxyphenyl) | - | >100 | 25 | [5] |
| Griseofulvin | - | - | 12.5 | - | - | [2] |
| Fluconazole | - | - | - | - | 50 | [5] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of trans-3-Chloro-4-phenyl-1-(phenyl)-3-(phenylsulfonyl)azetidin-2-one (C3-Halogenation)
This protocol is adapted from the principles of C3-halogenation of activated β-lactams.[12]
-
Materials:
-
trans-4-Phenyl-3-(phenylsulfonyl)azetidin-2-one (1.0 mmol, 285 mg)
-
N-Chlorosuccinimide (NCS) (1.2 mmol, 160 mg)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry 50 mL round-bottom flask under an argon atmosphere, add trans-4-phenyl-3-(phenylsulfonyl)azetidin-2-one.
-
Add anhydrous THF (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Carefully add NaH portion-wise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes.
-
In a separate flask, dissolve NCS in anhydrous THF (5 mL).
-
Add the NCS solution dropwise to the enolate solution at -78 °C over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the title compound.
-
-
Validation:
-
Expected Yield: 70-85%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should show the disappearance of the C3 proton and retention of the C4 proton signal.
-
Protocol 2: Synthesis of 4-Azido-2-azetidinone Derivative (C4-Substitution)
This protocol is a representative procedure for nucleophilic displacement of the phenylsulfonyl group.
-
Materials:
-
This compound (1.0 mmol, 211 mg)
-
Sodium azide (NaN₃) (1.5 mmol, 98 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry 25 mL round-bottom flask, add this compound and sodium azide.
-
Add anhydrous DMF (10 mL) and stir the mixture at 50 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (30 mL).
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or flash column chromatography if necessary.
-
-
Validation:
-
Expected Yield: 60-75%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic strong azide stretch around 2100 cm⁻¹. HRMS should confirm the molecular formula.
-
Protocol 3: Synthesis of 1-Benzyl-4-(phenylsulfonyl)-2-azetidinone (N1-Alkylation)
This protocol describes a standard method for the N-alkylation of the β-lactam ring.[3][11]
-
Materials:
-
This compound (1.0 mmol, 211 mg)
-
Potassium carbonate (K₂CO₃), anhydrous powder (1.5 mmol, 207 mg)
-
Benzyl bromide (1.1 mmol, 131 µL)
-
Anhydrous Acetonitrile (CH₃CN) (10 mL)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound and potassium carbonate.
-
Add anhydrous acetonitrile (10 mL) to form a suspension.
-
Add benzyl bromide to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc (25 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify by flash column chromatography on silica gel (e.g., 4:1 Hexanes:EtOAc) to yield the pure N-benzylated product.
-
-
Validation:
-
Expected Yield: 85-95%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum will show the appearance of signals corresponding to the benzyl group protons and the disappearance of the N-H proton signal.
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scite.ai [scite.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
Experimental Procedure for the Stereoselective Halogenation of 4-(Phenylsulfonyl)-2-azetidinone
An Application Guide for Researchers
Abstract
This technical guide provides a detailed experimental framework for the halogenation of 4-(Phenylsulfonyl)-2-azetidinone, a key intermediate in the synthesis of advanced β-lactam derivatives. The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of widely used antibiotics like penicillins and cephalosporins[1][2]. Halogenated β-lactams are highly valuable synthons, enabling further functionalization through cross-coupling reactions and nucleophilic substitutions. This document outlines protocols for chlorination, bromination, and iodination at the C3 position, with a focus on the mechanistic rationale, stereochemical control, and practical execution for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The this compound scaffold is of significant interest due to the dual activation of the C3 position by the adjacent carbonyl group and the strongly electron-withdrawing phenylsulfonyl group at C4[3]. This electronic environment renders the C3 proton acidic and susceptible to abstraction, facilitating functionalization. Halogenation at this position introduces a versatile handle for constructing complex molecular architectures, which is a cornerstone of modern drug discovery.
The protocols described herein primarily utilize N-halosuccinimides (NCS, NBS, NIS) as the halogen source. These reagents are crystalline, stable solids that are safer and easier to handle than gaseous halogens[4]. The reaction mechanism is typically a free-radical chain process, especially when conducted in non-polar solvents with a radical initiator. This pathway is critical for achieving selectivity at the desired C3 position.
A key challenge and objective in this transformation is controlling the stereochemistry at the newly formed C3 stereocenter relative to the existing C4 proton. The reaction can yield two diastereomers: cis and trans. Research has shown that the stereochemical outcome of halogenating similar β-lactam systems can be directed by reaction conditions, leading to either kinetically or thermodynamically controlled product distributions[5][6]. This guide will explain the principles behind achieving such control.
Mechanistic Pathway and Stereochemical Considerations
The halogenation of this compound with N-halosuccinimides in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), proceeds through a well-established radical chain mechanism.
Radical Chain Mechanism
The process can be broken down into three fundamental stages:
-
Initiation: The radical initiator (e.g., AIBN) thermally decomposes to generate initial radicals. These radicals then abstract a hydrogen atom from a trace source or react with the solvent, but their primary role is to generate the halogen radical from the N-halosuccinimide.
-
Propagation: This is a two-step cycle.
-
Step 1: A succinimidyl radical abstracts the most labile proton from the β-lactam ring. The C3 proton is selectively abstracted due to the resonance stabilization of the resulting radical by both the carbonyl and sulfonyl groups.
-
Step 2: The C3-centered radical reacts with a molecule of the N-halosuccinimide (NXS) to form the 3-halo-azetidinone product and regenerate the succinimidyl radical, which continues the chain.
-
-
Termination: The reaction ceases when two radicals combine.
Below is a visualization of this mechanistic workflow.
Caption: Fig 1. Radical chain mechanism for C3 halogenation.
Stereochemical Control: Kinetic vs. Thermodynamic Products
The formation of cis and trans diastereomers is dictated by the direction of approach of the N-halosuccinimide to the planar C3 radical intermediate.
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction favors the formation of the trans isomer. This is often attributed to the steric hindrance posed by the bulky phenylsulfonyl group at C4, which directs the incoming halogenating agent to the opposite face of the ring[5][6].
-
Thermodynamic Control: The cis isomer is generally the more thermodynamically stable product. At higher temperatures or upon prolonged reaction times, an equilibrium can be established (often via reversible halogen radical addition/elimination), allowing the initial kinetic product to isomerize to the more stable cis diastereomer[5][6]. The stability of the cis isomer may arise from favorable dipole-dipole interactions or crystal packing forces.
Researchers can therefore select for a desired diastereomer by carefully controlling the reaction temperature and duration.
Caption: Fig 2. Stereochemical pathways.
Experimental Protocols
Safety Precaution: These procedures involve hazardous materials. N-halosuccinimides are oxidizers and irritants. Carbon tetrachloride is a suspected carcinogen and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials and Equipment
Table 1: Key Reagents and Solvents
| Compound | CAS No. | Molecular Wt. ( g/mol ) | Key Hazards |
|---|---|---|---|
| This compound | 31899-01-1[7][8] | 211.24[7][9] | Skin/eye irritant |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | Oxidizer, Corrosive |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Oxidizer, Lachrymator |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 | Light-sensitive, Irritant |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | Flammable solid, Toxic |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | Toxic, Carcinogen |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Irritant, Volatile |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | Flammable, Neurotoxin |
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR Spectrometer and HPLC for analysis
Protocol 1: Chlorination with N-Chlorosuccinimide (NCS)
This protocol is optimized for the kinetic product, favoring the trans diastereomer.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.73 mmol).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (0.69 g, 5.21 mmol, 1.1 equiv.) and azobisisobutyronitrile (AIBN) (78 mg, 0.47 mmol, 0.1 equiv.).
-
Solvent Addition: Add anhydrous carbon tetrachloride (50 mL). The use of a non-polar solvent like CCl₄ is typical for radical halogenations[10].
-
Reaction Conditions: Fit the flask with a reflux condenser and flush the system with nitrogen. Heat the mixture to reflux (approx. 77 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution (2 x 25 mL) to quench any remaining NCS, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to isolate the desired 3-chloro-4-(phenylsulfonyl)-2-azetidinone.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
This procedure is analogous to the chlorination protocol and is also designed to favor the kinetic trans product.
-
Reaction Setup: Combine this compound (1.0 g, 4.73 mmol), N-Bromosuccinimide (NBS) (0.93 g, 5.21 mmol, 1.1 equiv.), and AIBN (78 mg, 0.47 mmol, 0.1 equiv.) in a dry 100 mL round-bottom flask.
-
Solvent and Conditions: Add anhydrous carbon tetrachloride (50 mL) and heat to reflux under a nitrogen atmosphere.
-
Monitoring and Workup: Monitor the reaction, which is typically faster than chlorination (1-3 hours). The workup procedure is identical to that described in Protocol 3.2.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, ethyl acetate/hexanes) to yield 3-bromo-4-(phenylsulfonyl)-2-azetidinone.
Data Analysis and Expected Outcomes
The success of the halogenation can be confirmed by standard analytical techniques. The diastereomeric ratio is a key metric and can be determined from the ¹H NMR spectrum.
Table 2: Summary of Typical Reaction Outcomes
| Halogenation | Reagent | Typical Yield | Expected d.r. (trans:cis)¹ | Notes |
|---|---|---|---|---|
| Chlorination | NCS | 75-85% | >10:1 | Reaction is clean and selective under reflux. |
| Bromination | NBS | 80-90% | >15:1 | Generally faster and more selective than chlorination. |
| Iodination | NIS | 60-75% | ~5:1 | Reaction may be slower; NIS is less reactive. |
¹Diastereomeric ratio (d.r.) under kinetic control (reflux in CCl₄). Isomerization to the thermodynamic cis product may occur with extended heating.
Table 3: Representative ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | C3-H (δ, ppm) | C4-H (δ, ppm) | J₃,₄ (Hz) |
|---|---|---|---|
| Starting Material | 3.15 (dd), 3.40 (dd) | 4.80 (t) | ~5.5, 2.5 |
| trans-3-Halo Product | ~4.90 (d) | ~5.10 (d) | ~2.5 |
| cis-3-Halo Product | ~5.20 (d) | ~4.95 (d) | ~5.5 |
Note: Chemical shifts (δ) are approximate and can vary. The key diagnostic is the coupling constant (J), where a smaller value indicates a trans relationship.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive initiator; insufficient heat; wet solvent. | Use fresh AIBN; ensure reaction is at a full reflux; use freshly distilled, anhydrous solvent. |
| Formation of Byproducts | Radical chain termination; side reactions. | Ensure an inert atmosphere; degas the solvent before use to remove oxygen, which can quench radicals. |
| Poor Stereoselectivity | Reaction time too long or temperature too high, causing isomerization. | Monitor the reaction closely and stop it as soon as the starting material is consumed. For kinetic control, avoid overheating. |
| Difficult Purification | Succinimide byproduct co-elutes with the product. | Perform the aqueous wash steps carefully to remove the majority of the water-soluble succinimide before chromatography. |
Conclusion
The halogenation of this compound is a robust and reliable transformation that provides access to valuable synthetic intermediates. By employing N-halosuccinimides under free-radical conditions, researchers can achieve high yields and, through careful control of temperature and reaction time, can selectively synthesize either the kinetic (trans) or thermodynamic (cis) diastereomer. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in organic and medicinal chemistry, enabling the efficient synthesis of functionalized β-lactam scaffolds for downstream applications.
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogenation of 4-phenyl-3-(phenylsulfonyl)-2-azetidinones with N-halosuccinimides. Kinetic vs. thermodynamic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Syntechim spol. s.r.o. - 4-phenylsulfonyl-2-azetidinone, CAS [31899-01-1] [syntechim.cz]
- 9. labproinc.com [labproinc.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Harnessing 4-(Phenylsulfonyl)-2-azetidinone for Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The β-lactam core is a privileged scaffold in medicinal chemistry, most notably recognized in penicillin and cephalosporin antibiotics. The versatility of the 2-azetidinone ring system extends beyond antibacterial agents, with applications as enzyme inhibitors and synthetic intermediates. This guide provides an in-depth exploration of the use of 4-(phenylsulfonyl)-2-azetidinone as a versatile building block in solid-phase organic synthesis (SPOS). The protocols detailed herein offer a robust platform for the generation of diverse libraries of substituted β-lactams, which are of significant interest in drug discovery programs. We will delve into the strategic considerations for resin selection, immobilization of the core scaffold, on-resin functionalization, and final cleavage, providing both the "how" and the "why" behind each experimental step.
Introduction: The Strategic Advantage of this compound in SPOS
Solid-phase organic synthesis has revolutionized the generation of small molecule libraries for high-throughput screening. The 2-azetidinone (β-lactam) ring is an attractive target for such library synthesis due to its constrained conformation and diverse biological activities. This compound, in particular, offers several advantages as a starting scaffold for SPOS:
-
Activated C-3 Position: The electron-withdrawing phenylsulfonyl group significantly acidifies the proton at the C-3 position, facilitating its deprotonation and subsequent functionalization with a wide range of electrophiles.
-
Stable Core: The N-sulfonyl group enhances the stability of the β-lactam ring to certain reaction conditions, allowing for a broader scope of chemical transformations to be performed on the solid support.
-
Two Points of Diversity: The scaffold allows for diversification at both the N-1 and C-3 positions, enabling the creation of complex and varied molecular architectures.
This guide will focus on a strategy involving initial immobilization of the this compound scaffold to a solid support via its N-1 position, followed by diversification at the C-3 position, and concluding with cleavage from the resin to yield the final products.
The Synthetic Workflow: A Visual Overview
The overall strategy for the solid-phase synthesis of substituted 2-azetidinones from this compound is depicted below. This workflow is designed to be modular, allowing for the introduction of various functionalities at the C-3 position.
Figure 1: General workflow for the solid-phase synthesis of substituted 2-azetidinones.
Experimental Protocols and Mechanistic Insights
Part 1: Immobilization of this compound
The first critical step is the covalent attachment of the this compound scaffold to a solid support. The choice of resin and linker is paramount and will dictate the final cleavage strategy. For this protocol, we will utilize a Wang resin, which allows for cleavage under acidic conditions to yield a carboxylic acid functionality at the N-1 position of the azetidinone. The immobilization is achieved through a Mitsunobu reaction, a reliable method for forming C-O bonds.
Protocol 1: Immobilization on Wang Resin
-
Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous tetrahydrofuran (THF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (2.5 mmol, 2.5 eq) and triphenylphosphine (PPh₃, 2.5 mmol, 2.5 eq) in anhydrous THF (10 mL).
-
Reaction Initiation: Cool the resin slurry to 0 °C and add the solution of this compound and PPh₃.
-
Mitsunobu Reaction: Add diisopropyl azodicarboxylate (DIAD, 2.5 mmol, 2.5 eq) dropwise to the cooled resin slurry over 10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and shake for 12 hours.
-
Washing: Drain the reaction solvent and wash the resin sequentially with THF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Causality and Expertise: The Mitsunobu reaction is chosen for its mild conditions and high efficiency in coupling alcohols (the hydroxyl group on the Wang resin) to acidic N-H bonds. The use of excess reagents ensures a high loading efficiency on the solid support.
Part 2: C-3 Functionalization of Resin-Bound Azetidinone
With the scaffold securely anchored to the resin, the next step is to introduce molecular diversity at the C-3 position. This is achieved by deprotonation of the acidic C-3 proton followed by quenching with an electrophile.
Protocol 2: C-3 Alkylation
-
Resin Swelling: Swell the resin-bound this compound (from Protocol 1) in anhydrous THF (10 mL) for 1 hour.
-
Deprotonation: Cool the resin slurry to -78 °C and add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 M in THF, 3.0 mmol, 3.0 eq) dropwise. Shake the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the desired alkyl halide (e.g., benzyl bromide, 5.0 mmol, 5.0 eq) in anhydrous THF (5 mL) to the resin slurry at -78 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and shake for 12 hours.
-
Washing: Drain the reaction solvent and wash the resin sequentially with THF (3 x 10 mL), water/THF (1:1, 3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Trustworthiness and Self-Validation: The choice of a strong, non-nucleophilic base like LiHMDS is crucial to ensure complete deprotonation without competing nucleophilic attack on the β-lactam ring. The low temperature (-78 °C) is essential to maintain the stability of the resulting anion and control the reaction. A test cleavage of a small amount of resin can be performed at this stage to confirm the success of the alkylation by LC-MS analysis of the cleaved product.
Part 3: Cleavage from the Solid Support
The final step is the release of the functionalized 2-azetidinone from the solid support. Since a Wang resin was used, cleavage is achieved under strongly acidic conditions. A "cleavage cocktail" containing scavengers is used to prevent side reactions with reactive cationic species generated during the cleavage process.
Protocol 3: Acidic Cleavage from Wang Resin
-
Resin Preparation: Place the dried, functionalized resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per 1 g of resin) to the resin and shake at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL).
-
Precipitation: Combine the filtrates and add cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and dry the solid product under vacuum.
Authoritative Grounding: The use of a TFA-based cleavage cocktail is a standard and well-established method for cleaving products from acid-labile resins like Wang resin.[1] The inclusion of scavengers like TIS is critical to quench any reactive carbocations that may be formed, thereby preventing degradation of the desired product.[2]
Data Presentation: Expected Outcomes
The following table provides representative examples of the types of compounds that can be synthesized using this protocol, along with expected yields.
| Electrophile (R-X) | Product Structure | Expected Yield (%) |
| Benzyl bromide | N-(carboxymethyl)-3-benzyl-4-(phenylsulfonyl)-2-azetidinone | 65-75 |
| Iodomethane | N-(carboxymethyl)-3-methyl-4-(phenylsulfonyl)-2-azetidinone | 70-80 |
| Allyl bromide | N-(carboxymethyl)-3-allyl-4-(phenylsulfonyl)-2-azetidinone | 60-70 |
Visualization of Key Reaction Mechanisms
The following diagram illustrates the key steps of C-3 functionalization on the solid support.
Figure 2: Mechanism of C-3 functionalization of resin-bound azetidinone.
Conclusion and Future Directions
The protocols outlined in this guide demonstrate the utility of this compound as a valuable building block for the solid-phase synthesis of diverse 2-azetidinone libraries. The ability to functionalize the C-3 position provides a powerful tool for generating novel compounds for biological screening. Future work could explore alternative linkers to allow for different functionalities at the N-1 position upon cleavage, or the development of on-resin transformations of the phenylsulfonyl group itself to further expand the chemical space accessible from this versatile scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Phenylsulfonyl)-2-azetidinone
Welcome to the technical support center dedicated to the synthesis of 4-(Phenylsulfonyl)-2-azetidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.
Introduction: The Role of the Phenylsulfonyl Group
The synthesis of the β-lactam ring, a critical pharmacophore in many antibiotics, is a cornerstone of medicinal chemistry.[1][2] The Staudinger [2+2] cycloaddition of a ketene with an imine is a powerful and widely used method for constructing this four-membered ring.[1][2] In the synthesis of this compound, the phenylsulfonyl group plays a crucial activating role. Attached to the ketene precursor, typically phenylsulfonylacetic acid or its corresponding acid chloride, the strongly electron-withdrawing nature of the sulfonyl group facilitates the formation of the highly reactive ketene intermediate under milder conditions. This activation is key to driving the cycloaddition forward. However, it also introduces specific challenges that can lead to diminished yields if not properly managed.
This guide will provide a detailed protocol for the synthesis, a comprehensive troubleshooting section to address common pitfalls, and a list of frequently asked questions to clarify key aspects of the reaction.
Detailed Experimental Protocol: Synthesis of N-Benzyl-4-(phenylsulfonyl)-2-azetidinone and subsequent Deprotection
This two-step procedure involves the Staudinger cycloaddition to form the N-protected β-lactam, followed by deprotection to yield the final N-unsubstituted product.
Part 1: Synthesis of N-Benzyl-4-(phenylsulfonyl)-2-azetidinone
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |
| Phenylsulfonylacetic acid | 200.21 | 2.0 g | 10.0 mmol | >98% |
| Thionyl chloride | 118.97 | 1.1 mL | 15.0 mmol | >99% |
| N-Benzylidenemethylamine | 119.17 | 1.2 g | 10.0 mmol | >98% |
| Triethylamine (TEA) | 101.19 | 2.1 mL | 15.0 mmol | >99.5%, freshly distilled |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous |
Procedure:
-
Preparation of Phenylsulfonylacetyl Chloride (in situ):
-
To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenylsulfonylacetic acid (2.0 g, 10.0 mmol).
-
Add anhydrous dichloromethane (20 mL) and stir to dissolve.
-
Carefully add thionyl chloride (1.1 mL, 15.0 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 40 °C) and maintain for 2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude phenylsulfonylacetyl chloride as a viscous oil. It is recommended to use this crude product directly in the next step.
-
-
Staudinger Cycloaddition:
-
In a separate flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-benzylidenemethylamine (1.2 g, 10.0 mmol) and freshly distilled triethylamine (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude phenylsulfonylacetyl chloride from the previous step in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.
-
Add the solution of phenylsulfonylacetyl chloride dropwise to the imine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-4-(phenylsulfonyl)-2-azetidinone.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford the pure product.
-
Part 2: Deprotection of N-Benzyl-4-(phenylsulfonyl)-2-azetidinone
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |
| N-Benzyl-4-(phenylsulfonyl)-2-azetidinone | 301.36 | 1.0 g | 3.32 mmol | Purified |
| Palladium on Carbon (10%) | - | 100 mg | - | - |
| Niobic Acid on Carbon | - | 100 mg | - | - |
| Methanol | 32.04 | 20 mL | - | ACS grade |
| Hydrogen Gas | 2.02 | - | - | High purity |
Procedure:
-
Hydrogenolysis:
-
To a 50 mL round-bottom flask, add N-benzyl-4-(phenylsulfonyl)-2-azetidinone (1.0 g, 3.32 mmol), 10% Pd/C (100 mg), and niobic acid on carbon (100 mg).[3]
-
Add methanol (20 mL) and suspend the solids by stirring.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalysts. Wash the Celite pad with methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel if necessary.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My yield of N-Benzyl-4-(phenylsulfonyl)-2-azetidinone is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Staudinger cycloaddition step can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inefficient Ketene Formation:
-
Cause: Incomplete conversion of phenylsulfonylacetic acid to the acid chloride, or decomposition of the acid chloride.
-
Solution: Ensure the thionyl chloride is fresh and of high purity.[4] The reaction with thionyl chloride should be monitored to confirm the complete consumption of the starting acid. Using a slight excess of thionyl chloride can drive the reaction to completion. As phenylsulfonylacetyl chloride can be unstable, it is best to use it immediately after preparation.
-
-
Ketene Dimerization or Polymerization:
-
Cause: The phenylsulfonylketene is highly reactive and can react with itself, especially at higher concentrations or temperatures.
-
Solution: Maintain a low concentration of the ketene throughout the reaction. This is achieved by the slow, dropwise addition of the phenylsulfonylacetyl chloride solution to the imine solution at a low temperature (0 °C or even -20 °C).[1]
-
-
Side Reactions of the Imine:
-
Cause: The imine can be susceptible to hydrolysis if moisture is present in the reaction.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly flame-dried before use.
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of base and solvent can significantly impact the reaction outcome.
-
Solution: Triethylamine is a common choice, but if issues persist, consider a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions with the acid chloride. Dichloromethane is a standard solvent, but other aprotic solvents like THF or toluene can be explored.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in the Staudinger cycloaddition step.
Q2: The deprotection of the N-benzyl group is incomplete or results in decomposition of the β-lactam ring. What should I do?
A2: Incomplete deprotection or product degradation are common challenges. Here are some solutions:
-
Catalyst Inactivation:
-
Cause: The nitrogen atom of the starting material and the product amine can coordinate to the palladium catalyst, leading to its deactivation.[3]
-
Solution: The addition of a co-catalyst like niobic acid on carbon can significantly facilitate the reaction by preventing catalyst poisoning.[3] Ensure the catalyst is of good quality and not expired.
-
-
Harsh Reaction Conditions:
-
Cause: The β-lactam ring can be sensitive to overly acidic or basic conditions, as well as high temperatures, which can lead to ring-opening.
-
Solution: Hydrogenolysis is generally a mild method. If decomposition is observed, ensure the reaction is run at room temperature. Alternative, milder deprotection methods for N-benzyl groups can be explored if hydrogenolysis fails, though they may be less "green".
-
-
Insufficient Hydrogen Pressure:
-
Cause: A simple hydrogen balloon may not provide sufficient pressure for the reaction to go to completion in a reasonable time.
-
Solution: If available, use a Parr hydrogenator to apply a higher, constant pressure of hydrogen (e.g., 50 psi).
-
Q3: I am having difficulty purifying the final this compound product. It is an oil or co-elutes with impurities.
A3: Purification can be challenging, but these strategies can help:
-
Crystallization:
-
Technique: If the product is an oil, try to induce crystallization. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand, possibly at a lower temperature, to promote crystal formation. Seeding with a small crystal of pure product, if available, can also be effective.
-
-
Chromatography Optimization:
-
Technique: If column chromatography is necessary, careful selection of the eluent is key. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) often provides the best separation. Monitor the fractions carefully by TLC.
-
-
Removal of Acidic/Basic Impurities:
-
Technique: Ensure the work-up steps are performed thoroughly to remove any unreacted starting materials or reagents. The acid and base washes are crucial for removing acidic (e.g., unreacted phenylsulfonylacetic acid) and basic (e.g., triethylamine) impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the stereochemical outcome of this Staudinger reaction?
A1: The stereochemistry of the Staudinger reaction is influenced by several factors, including the geometry of the imine and the substituents on the ketene.[1][5] For the reaction between phenylsulfonylketene and an (E)-imine, the formation of the cis-β-lactam is generally favored.[1] This is because the electron-withdrawing phenylsulfonyl group can slow down the ring closure of the initial zwitterionic intermediate, allowing for potential isomerization. However, the exact diastereomeric ratio can be influenced by the reaction temperature and solvent polarity.[5]
Q2: Can I use phenylsulfonylacetic acid directly in the Staudinger reaction without converting it to the acid chloride?
A2: While direct use of carboxylic acids in Staudinger-type reactions is possible using activating agents (e.g., Mukaiyama's reagent, DCC), the in situ formation of the ketene from the acid chloride is a more common and often more reliable method for this specific substrate. Direct activation of phenylsulfonylacetic acid may require more specialized conditions and can lead to different side products.
Q3: Are there alternative methods for the deprotection of the N-benzyl group?
A3: Yes, while catalytic hydrogenolysis is a preferred method due to its clean nature, other methods exist. Oxidative deprotection using reagents like ceric ammonium nitrate (CAN) can be effective for certain N-aryl groups, but may not be suitable for N-benzyl groups and can be harsh on the β-lactam ring.[6] Reductive methods using dissolving metals (e.g., sodium in liquid ammonia) are also possible but are often less practical for laboratory-scale synthesis.
Q4: How can I confirm the formation of the β-lactam ring?
A4: The formation of the 2-azetidinone ring can be confirmed using standard spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for a characteristic strong carbonyl (C=O) stretching absorption in the range of 1730-1770 cm⁻¹. This is a hallmark of the strained four-membered lactam ring.
-
¹H NMR Spectroscopy: The protons on the β-lactam ring will appear as a characteristic set of signals. The coupling constants between the protons at the C3 and C4 positions can help determine the stereochemistry (cis or trans).
-
¹³C NMR Spectroscopy: A signal for the carbonyl carbon will be present in the range of 160-175 ppm.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Synthesis and Troubleshooting Workflow
Caption: Overall workflow for the synthesis and troubleshooting of this compound.
References
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of thionyl chloride | Semantic Scholar [semanticscholar.org]
- 5. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of N-Deprotection of Azetidinones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the N-deprotection of azetidinones (β-lactams), a critical step in the synthesis of many pharmaceutically important compounds. The sensitive nature of the β-lactam ring requires careful optimization of deprotection conditions to avoid unwanted side reactions and decomposition.
Troubleshooting Guide: Common Issues in Azetidinone N-Deprotection
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions grounded in chemical principles.
Problem 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
| Probable Cause | Recommended Solution & Rationale |
| Insufficient Reagent Stoichiometry | Solution: Increase the equivalents of the deprotecting agent incrementally (e.g., from 2.5 to 4 eq. for CAN). Rationale: For oxidative deprotections, such as the removal of a p-methoxyphenyl (PMP) group with ceric ammonium nitrate (CAN), the reagent is consumed stoichiometrically. At least two equivalents of CAN are mechanistically required for the oxidation of N-(4-ethoxyphenyl)-2-azetidinones.[1][2] Insufficient reagent will lead to incomplete conversion. |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature. For many acid-catalyzed deprotections (e.g., Boc removal with TFA), moving from 0 °C to room temperature can significantly increase the rate.[3][4] Rationale: Deprotection is a kinetic process. Higher temperatures provide the necessary activation energy to overcome the reaction barrier, which can be particularly high for sterically hindered substrates. |
| Inappropriate Solvent | Solution: Switch to a solvent that provides better solubility for both the substrate and the reagent. For CAN deprotections, acetonitrile is often superior to THF.[1] Rationale: Poor solvation can lead to a heterogeneous reaction mixture, slowing down the reaction rate. A solvent that fully dissolves all components ensures maximum interaction between reactants. |
| Catalyst Poisoning (for Hydrogenolysis) | Solution: Use a fresh batch of catalyst (e.g., Pd/C) or increase the catalyst loading. Pre-treating the reaction mixture by filtering through a small pad of Celite or activated carbon can sometimes remove trace impurities. Rationale: Sulfur-containing compounds or even certain nitrogen-containing heterocycles can poison palladium catalysts, reducing their activity.[5] This is a known issue when deprotecting nucleoside analogues.[6] |
Workflow for Troubleshooting Incomplete Deprotection
Caption: Decision-making workflow for addressing incomplete deprotection.
Problem 2: β-Lactam Ring Opening or Decomposition
Symptom: Formation of multiple unidentified polar byproducts observed by TLC, often with a loss of the characteristic β-lactam carbonyl stretch in the IR spectrum (~1740-1790 cm⁻¹).
| Probable Cause | Recommended Solution & Rationale |
| Excessively Harsh Acidic Conditions | Solution: Reduce the concentration of the acid (e.g., use 25% TFA in DCM instead of 50-100%).[3] Alternatively, switch to a milder acidic system like 4M HCl in dioxane. Rationale: The four-membered azetidinone ring is strained and susceptible to nucleophilic attack, which is accelerated under strongly acidic conditions that protonate the amide nitrogen or carbonyl oxygen, increasing the ring's electrophilicity. |
| Presence of Nucleophiles | Solution: For acidic deprotections, use anhydrous solvents and reagents. If water is necessary (e.g., in some CAN deprotections), keep the temperature low (0 °C) to minimize hydrolysis. Rationale: Water, alcohols, or other nucleophiles can attack the activated β-lactam ring, leading to hydrolysis or alcoholysis and subsequent ring opening. |
| Prolonged Reaction Time at Elevated Temperature | Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid unnecessary heating. Rationale: The stability of the deprotected NH-azetidinone is often lower than its N-protected precursor. Extended exposure to reaction conditions can lead to degradation. |
Mechanism of Acid-Catalyzed β-Lactam Ring Opening
Caption: Simplified mechanism of acid-catalyzed hydrolysis of the azetidinone ring.
Problem 3: Unwanted Side Reactions on Other Functional Groups
Symptom: Formation of byproducts where other functional groups in the molecule have reacted. A common example is the alkylation of electron-rich aromatic rings by the tert-butyl cation during Boc deprotection.
| Probable Cause | Recommended Solution & Rationale |
| Reactive Cationic Intermediates | Solution: Add a scavenger to the reaction mixture. For Boc deprotection, scavengers like anisole, thioanisole, or triethylsilane can trap the liberated tert-butyl cation.[7][8] Rationale: The tert-butyl cation generated during acidic Boc cleavage is a reactive electrophile that can alkylate nucleophilic sites on the substrate, such as tryptophan or methionine residues in peptide synthesis.[8] |
| Lack of Chemoselectivity | Solution: Choose an orthogonal protecting group strategy. For example, if your molecule contains a double bond sensitive to hydrogenolysis, use an acid-labile (Boc) or oxidatively-cleavable (PMP) group instead of a Cbz group. Rationale: Orthogonal protecting groups are removed under distinct conditions, allowing for selective deprotection without affecting other sensitive parts of the molecule. Cbz is removed by hydrogenolysis, which also reduces alkenes, while Boc is stable to these conditions.[7] |
| Over-oxidation | Solution: Use the minimum effective amount of the oxidizing agent (e.g., 0.5 eq. of TCCA for PMP deprotection).[9] Monitor the reaction carefully and quench promptly. Rationale: Strong oxidizing agents like CAN or trichloroisocyanuric acid (TCCA) can oxidize other sensitive functional groups, such as alcohols or electron-rich aromatic rings, if used in excess or for prolonged reaction times.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the "standard" conditions for removing the most common N-protecting groups on azetidinones?
A1: Standard conditions vary significantly depending on the protecting group. Below is a comparative summary:
| Protecting Group | Reagents/Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | 25-50% TFA in CH₂Cl₂; or 4M HCl in 1,4-dioxane.[3][10] | Highly reliable and common. The tert-butyl cation byproduct can cause side reactions.[8] |
| PMP (p-Methoxyphenyl) | Ceric Ammonium Nitrate (CAN), 2.5-3 eq. in aq. MeCN, 0 °C to RT.[1][11] | Oxidative cleavage. Can be sensitive to other oxidizable groups. Workup can be tedious. |
| Cbz (Benzyloxycarbonyl) | H₂ (1 atm), 10% Pd/C in MeOH or EtOAc.[12][13] | Mild and clean. Incompatible with reducible groups (alkenes, alkynes, nitro).[13] |
| Benzhydryl (BHG) | NBS (stoichiometric), Br₂ (catalytic) in CH₂Cl₂/H₂O, then p-TsOH.[14] | A two-step radicalar/hydrolytic method for robust N-BHG groups.[14] |
Q2: My reaction is complete, but I'm having trouble with the work-up for my CAN deprotection. What is the best procedure?
A2: The work-up for CAN reactions can be challenging due to the inorganic salts and the benzoquinone byproduct. A robust procedure is as follows:
-
Upon reaction completion, dilute the mixture with water and extract with CH₂Cl₂ or EtOAc to remove the organic byproducts (like benzoquinone).
-
Adjust the pH of the aqueous layer to basic (pH ~10) with an appropriate base (e.g., NaHCO₃ or dilute NaOH).
-
Extract the now-neutral NH-azetidinone product into an organic solvent like EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. This procedure helps to efficiently separate the product from the cerium salts.[9]
Q3: When should I choose transfer hydrogenation over standard catalytic hydrogenation for Cbz deprotection?
A3: Transfer hydrogenation is an excellent alternative when handling gaseous hydrogen is inconvenient or poses a safety concern, especially on a larger scale.[5][13] Common hydrogen donors include ammonium formate, 1,4-cyclohexadiene, or formic acid.[5][13] This method often proceeds under mild conditions and can sometimes offer different selectivity profiles. However, be aware that the byproducts from the hydrogen donor (e.g., benzene from cyclohexadiene) must be removed.[5]
Q4: Can I remove a Boc group in the presence of other acid-sensitive groups like a tert-butyl ester?
A4: Achieving this selectivity is challenging but possible. The cleavage of the N-Boc group is generally faster than that of a tert-butyl ester. Success relies on careful control of reaction conditions:
-
Use milder acid: Try using a weaker acid or a lower concentration of a strong acid.
-
Lower the temperature: Perform the reaction at 0 °C or even lower to slow down the ester cleavage.
-
Monitor closely: Track the reaction progress meticulously by TLC or LC-MS and quench it immediately upon consumption of the N-Boc starting material. Some literature suggests that specific reagent systems, like TMSI in DCM with a solid bicarbonate base, can achieve neutral pH deprotection of Boc groups, which could be an option for highly sensitive substrates.[15]
Experimental Protocols
Protocol 1: General Procedure for Oxidative N-Deprotection of a PMP-Azetidinone using CAN
-
Dissolution: Dissolve the N-(p-methoxyphenyl)-2-azetidinone (1.0 eq.) in a mixture of acetonitrile and water (typically 4:1 or 9:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add ceric ammonium nitrate (CAN) (2.5-3.0 eq.) portion-wise over 5-10 minutes, maintaining the temperature at 0 °C. The solution will typically turn a dark red/brown color.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., every 15-30 minutes). Allow the reaction to warm to room temperature if it is sluggish.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude NH-azetidinone, which can be purified by column chromatography.[1][11]
Protocol 2: General Procedure for Acidic N-Deprotection of a Boc-Azetidinone using TFA
-
Dissolution: Dissolve the N-Boc-2-azetidinone (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (e.g., to a final concentration of 25-50% v/v) dropwise.[4] If the substrate is particularly sensitive, consider adding a scavenger like anisole (1-2 eq.).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until completion (typically 1-3 hours).
-
Concentration: Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene or DCM can help remove residual TFA.
-
Isolation: The resulting product is often the TFA salt of the amine. It can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃) to obtain the free amine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-(Phenylsulfonyl)-2-azetidinone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-(Phenylsulfonyl)-2-azetidinone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during this critical synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly from its common precursor, 4-acetoxy-2-azetidinone.
Problem 1: Low or No Yield of this compound
Q: I am not getting the expected yield of my target compound. What are the potential causes and how can I resolve this?
A: Low or no yield in this synthesis is a common issue that can often be traced back to the reaction mechanism and the stability of the intermediates. The reaction of 4-acetoxy-2-azetidinone with a sulfinate salt, such as sodium benzenesulfinate, is not a simple direct substitution. It often proceeds through a base-mediated elimination-addition mechanism.[1][2]
Root Cause Analysis:
-
Inefficient Formation of the Key Intermediate: The reaction is believed to proceed via the formation of a highly reactive and unstable N-acyliminium ion (or a related 1-azetin-4-one intermediate) after the elimination of the acetoxy group.[2] If this intermediate is not generated efficiently or is consumed by side reactions, the yield of the desired product will be low.
-
Decomposition of Starting Material: 4-Acetoxy-2-azetidinone can be susceptible to decomposition under harsh basic conditions. The β-lactam ring is strained and can undergo hydrolysis or polymerization if the reaction conditions are not carefully controlled.
-
Side Reactions of the Intermediate: The highly electrophilic intermediate can be trapped by other nucleophiles present in the reaction mixture, or it can potentially polymerize, leading to a complex mixture of byproducts and a low yield of the desired sulfone.
Troubleshooting Workflow:
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Low Yield of Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Verify Base Stoichiometry and Type"]; check_temp [label="Optimize Reaction Temperature"]; check_sm [label="Assess Starting Material Purity"]; check_solvent [label="Ensure Anhydrous Conditions"];
start -> check_base; start -> check_temp; start -> check_sm; start -> check_solvent;
sub_base [label="Use a non-nucleophilic, hindered base (e.g., DBU, Proton Sponge).\nTitrate base to find optimal amount.", fillcolor="#E8F0FE", fontcolor="#202124"]; sub_temp [label="Run reaction at lower temperatures (e.g., 0 °C to RT).\nMonitor progress by TLC/LC-MS.", fillcolor="#E8F0FE", fontcolor="#202124"]; sub_sm [label="Confirm purity of 4-acetoxy-2-azetidinone by NMR/LC-MS.\nRecrystallize or purify if necessary.", fillcolor="#E8F0FE", fontcolor="#202124"]; sub_solvent [label="Use freshly dried solvents.\nRun reaction under an inert atmosphere (N2 or Ar).", fillcolor="#E8F0FE", fontcolor="#202124"];
check_base -> sub_base; check_temp -> sub_temp; check_sm -> sub_sm; check_solvent -> sub_solvent;
end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sub_base -> end; sub_temp -> end; sub_sm -> end; sub_solvent -> end; } dot Caption: Troubleshooting workflow for low product yield.
Recommended Actions & Rationale:
| Parameter | Recommended Action | Scientific Rationale |
| Base Selection | Use a non-nucleophilic, hindered organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge, in stoichiometric amounts. Avoid strong, nucleophilic bases like alkoxides. | A non-nucleophilic base will facilitate the elimination of the acetoxy group to form the reactive intermediate without competing with the sulfinate nucleophile. This minimizes the formation of base-related byproducts. |
| Reaction Temperature | Maintain a controlled, low to ambient temperature (e.g., 0 °C to room temperature). | The 1-azetin-4-one intermediate is highly unstable. Lower temperatures can help to control its reactivity and prevent polymerization or other decomposition pathways, favoring the desired nucleophilic addition. |
| Solvent | Use a dry, aprotic solvent such as acetonitrile or dichloromethane. | The presence of water or other protic solvents can lead to hydrolysis of the starting material, the intermediate, or the product. Anhydrous conditions are crucial for maximizing the yield. |
| Purity of Starting Material | Ensure the 4-acetoxy-2-azetidinone is of high purity. | Impurities in the starting material can interfere with the reaction and lead to the formation of side products, complicating purification and reducing the overall yield. |
Problem 2: Presence of Multiple Spots on TLC and Complex NMR Spectra
Q: My crude product shows multiple spots on TLC close to the product spot, and the 1H NMR spectrum is complex. How can I identify the byproducts and purify my compound?
A: The presence of multiple impurities is indicative of side reactions occurring during the synthesis. Given the likely elimination-addition mechanism, several side products can be anticipated.
Potential Side Products:
-
Elimination Product: The formation of an unsaturated β-lactam via elimination of acetic acid is a possible side reaction, especially if the nucleophile (sodium benzenesulfinate) is not reactive enough to trap the intermediate efficiently.
-
Dimeric or Oligomeric Byproducts: The highly reactive 1-azetin-4-one intermediate can react with itself or other nucleophilic species present in the reaction mixture, leading to the formation of dimers or oligomers.
-
Ring-Opened Products: Under certain conditions, particularly with excess base or the presence of nucleophilic impurities, the strained β-lactam ring can be opened. For instance, 4-(aryloxy)azetidin-2-ones have been shown to react in dilute aqueous alkali to give 3-hydroxyacrylamide derivatives.[1]
Troubleshooting and Purification Workflow:
dot digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Complex Crude Mixture", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterize [label="Characterize Impurities (LC-MS, NMR)"]; purify [label="Select Purification Method"];
start -> characterize; characterize -> purify;
lcms [label="LC-MS to determine molecular weights of byproducts.", fillcolor="#E8F0FE", fontcolor="#202124"]; nmr [label="2D NMR (COSY, HSQC) to elucidate structures of major impurities.", fillcolor="#E8F0FE", fontcolor="#202124"];
characterize -> lcms; characterize -> nmr;
recrystallization [label="Recrystallization", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Column Chromatography", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
purify -> recrystallization; purify -> chromatography;
recryst_details [label="Solvent screening (e.g., ethyl acetate/hexanes, isopropanol).\nSlow cooling to promote crystal growth.", fillcolor="#E8F0FE", fontcolor="#202124"]; chrom_details [label="Silica gel.\nGradient elution (e.g., hexanes to ethyl acetate).", fillcolor="#E8F0FE", fontcolor="#202124"];
recrystallization -> recryst_details; chromatography -> chrom_details;
end [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; recryst_details -> end; chrom_details -> end; } dot Caption: Workflow for the purification of this compound.
Recommended Purification Protocols:
1. Recrystallization:
-
Rationale: This is often the most effective method for removing closely related impurities if the desired product has good crystallinity.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexanes).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2. Column Chromatography:
-
Rationale: This technique is useful for separating compounds with different polarities.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Elute the column with a suitable solvent system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the reaction between 4-acetoxy-2-azetidinone and sodium benzenesulfinate?
A: The base plays a crucial role in facilitating the elimination of the acetoxy group from the C4 position of the azetidinone ring. This elimination is the initial step in the formation of the highly reactive N-acyliminium or 1-azetin-4-one intermediate.[1][2] Without a base, the direct nucleophilic substitution of the acetoxy group is generally slow and inefficient. The choice of base is critical; a non-nucleophilic base is preferred to avoid competition with the desired sulfinate nucleophile.
Q2: Can I use an N-protected 4-acetoxy-2-azetidinone for this synthesis?
A: Yes, and in many cases, using an N-protected starting material is advantageous. An N-protecting group can enhance the stability of the azetidinone ring and prevent side reactions at the nitrogen atom. However, the choice of the protecting group is important, as it must be stable to the reaction conditions and easily removable in a subsequent step without affecting the desired product. Common protecting groups for β-lactams include silyl ethers, p-methoxybenzyl (PMB), and others. The deprotection step may introduce its own set of potential side reactions that need to be considered.
Q3: My final product appears to be a mixture of diastereomers. Is this expected?
A: The stereochemistry at the C4 position can be influenced by the reaction mechanism. If the reaction proceeds through a planar N-acyliminium intermediate, the nucleophile can attack from either face, potentially leading to a mixture of diastereomers if a chiral center is present elsewhere in the molecule. However, the substitution of the 4-acetoxy group often occurs with a complete control of the stereoselectivity, yielding exclusively the trans diastereoisomer.[1] If you are observing a mixture of diastereomers, it could be due to epimerization under the reaction conditions, possibly caused by an inappropriate choice of base or prolonged reaction times. Careful optimization of the reaction conditions is key to controlling the stereochemical outcome.
Q4: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
A: A combination of chromatographic and spectroscopic techniques is essential:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): To obtain a more quantitative assessment of the reaction conversion and to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For structural confirmation of the final product and identification of any impurities in the crude mixture.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to help identify the molecular weights of any byproducts.
References
Technical Support Center: Purification of 4-Substituted-2-Azetidinone Isomers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 4-substituted-2-azetidinone isomers. The 2-azetidinone core, also known as the β-lactam ring, is a critical pharmacophore in a vast array of antibiotics, including penicillins and cephalosporins, and serves as a key synthetic intermediate in drug development[1][2]. The synthesis of these compounds, often via methods like the Staudinger ketene-imine cycloaddition, frequently yields mixtures of stereoisomers[3][4].
The successful isolation of the desired stereoisomer is paramount for evaluating its specific biological activity, as different enantiomers and diastereomers can have vastly different pharmacological and toxicological profiles[5]. However, this purification process is fraught with challenges, primarily the separation of closely related isomers and the inherent instability of the strained four-membered ring[6][7].
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities, ensuring the integrity and purity of your target compounds.
Section 1: Initial Analysis & Troubleshooting
Q1: My initial reaction work-up is complete, and the crude NMR/TLC shows a complex mixture. Where do I begin the purification process?
A1: A complex crude output requires a systematic and logical approach to deconstruct the purification challenge. Rushing to a column without proper analysis is inefficient and can lead to product loss. The first step is to thoroughly characterize the mixture using Thin Layer Chromatography (TLC), as this will inform your entire purification strategy[8].
Causality: The goal of the initial TLC analysis is to determine the number of components, their relative polarities, and their response to different solvent systems. This information is the foundation for developing a larger-scale separation method like flash chromatography.
Step-by-Step Initial Assessment Protocol:
-
Select a Range of Solvent Systems: Test at least three solvent systems of varying polarity. A good starting point for many azetidinones includes mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Spot Your TLC Plate: On a single silica gel plate, spot your crude material, your starting materials (if available), and any known major byproducts. Co-spotting the crude material with starting materials can help identify unreacted components.
-
Develop and Visualize: Run the plates in the chosen solvent systems. Visualize the spots using a UV lamp (254 nm) and then a chemical stain (e.g., potassium permanganate or vanillin) as not all compounds may be UV-active.
-
Analyze the Results:
-
Assess Separation (ΔRf): Look for a solvent system that provides good separation between the spots. The ideal system will move your target compound to an Rf (retention factor) of approximately 0.3-0.4, with clear space between it and other major spots.
-
Identify Your Target: If you have a pure standard, its identity is clear. If not, you may need to run a micro-scale column based on your best TLC conditions to isolate enough of the major spots for NMR analysis to identify the desired product(s).
-
-
Plan Your Strategy: Based on the TLC, you can now devise a purification plan, as outlined in the workflow below.
Caption: Initial Purification Strategy Workflow.
Section 2: Diastereomer Separation Guide
Q2: How can I effectively separate diastereomers of my 4-substituted-2-azetidinone?
A2: Diastereomers, unlike enantiomers, possess different physical and chemical properties. This crucial difference allows for their separation using standard laboratory techniques like flash column chromatography or recrystallization[9][10]. Flash chromatography is typically the most versatile and widely used method.
Causality: The structural differences between diastereomers (e.g., cis vs. trans isomers) lead to distinct three-dimensional shapes and dipole moments. These differences cause them to interact differently with the stationary phase (e.g., silica gel), resulting in different elution times.
Detailed Protocol for Flash Chromatography Separation:
-
Method Development via TLC: As described in Q1, find a solvent system that provides the best possible separation (maximal ΔRf) between your diastereomers.
-
Column Selection and Packing:
-
Choose a column size appropriate for your sample amount. A general rule is a sample-to-silica mass ratio of 1:30 to 1:100.
-
Pack the column using the "slurry" method with your chosen eluent to ensure a homogenous and air-free stationary phase.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the elution solvent or a slightly stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This often results in sharper bands and better separation.
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system determined from your TLC analysis. You can run it isocratically (constant solvent composition) or with a shallow gradient of the polar solvent.
-
Collect fractions and monitor the elution process using TLC to identify which fractions contain your separated, pure diastereomers.
-
-
Combine and Concentrate: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 90:10 | Low | For separating non-polar azetidinones. |
| 70:30 | Medium | A common starting point for many derivatives. |
| 50:50 | Medium-High | For more polar azetidinones with hydroxyl or amine groups. |
| Caption: Common Solvent Systems for Normal-Phase Chromatography of Azetidinones. |
Q3: My diastereomers are co-eluting or have very poor separation (low ΔRf) in flash chromatography. What are my options?
A3: This is a common and frustrating problem. When simple flash chromatography is insufficient, you must either enhance the resolving power of your chromatography or switch to a separation technique that relies on different principles.
Troubleshooting Strategies:
-
Optimize Chromatography:
-
Change Solvents: Switch to a different solvent system. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter selectivity and improve separation.
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar and stable in protic solvents, reversed-phase (C18) chromatography can be an excellent alternative. The separation mechanism is different (hydrophobic interactions vs. polar interactions), often resolving compounds that are inseparable on silica.[10]
-
Stack Columns: For very difficult separations, physically connecting two packed columns in series increases the column length and theoretical plates, which can significantly enhance resolution[10].
-
-
Attempt Recrystallization:
-
Principle: Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures. If one diastereomer is significantly less soluble than the other in a chosen solvent, it may crystallize out, leaving the other in the mother liquor.
-
Protocol:
-
Dissolve the mixture in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath.
-
Collect the resulting crystals by filtration.
-
Analyze both the crystals and the mother liquor by TLC or NMR to determine if enrichment of one diastereomer has occurred. Multiple recrystallizations may be necessary.
-
-
Section 3: Enantiomer Resolution (Chiral Purification) Guide
Q4: I have isolated a racemic mixture of a single diastereomer. How do I resolve the enantiomers?
A4: Enantiomers have identical physical properties in an achiral environment, meaning they cannot be separated by standard techniques like flash chromatography or recrystallization. Their resolution requires a chiral environment that can interact differently with each enantiomer. The industry standard for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP)[5][11][12].
Causality: A CSP is a solid support that has a chiral molecule covalently bonded to its surface. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. Because these complexes have different energies and stabilities, one enantiomer is retained longer on the column than the other, leading to their separation[5].
Caption: Workflow for Chiral HPLC Method Development.
Q5: How do I select the right Chiral Stationary Phase (CSP) and mobile phase for my specific azetidinone?
A5: CSP selection is often empirical, but rational choices can be made based on the structure of your analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good first choice for a wide range of compounds, including β-lactams[5][13].
Step-by-Step Screening Protocol:
-
Initial CSP Screening: If available, screen your racemic mixture on 2-3 different polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) and a cyclodextrin-based column (e.g., Cyclobond I)[13].
-
Mobile Phase Selection:
-
Normal Phase: Use mixtures of Hexane/Isopropanol or Hexane/Ethanol. This mode often provides excellent selectivity.
-
Reversed Phase: Use mixtures of Water/Acetonitrile or Water/Methanol. This is generally preferred for more polar compounds[13].
-
-
The Role of Additives: Small amounts of acidic or basic additives can dramatically improve peak shape and resolution.
-
For acidic analytes, add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
For basic analytes, add 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
For zwitterionic or neutral compounds, sometimes no additive is needed, or a combination of both an acid and a base can be beneficial[11].
-
-
Optimization: Once a "hit" (partial or full separation) is found, optimize the separation by systematically adjusting the mobile phase composition (e.g., changing the alcohol percentage) and flow rate.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle | Best For |
| Polysaccharide Derivatives | Chiralcel®, Chiralpak® | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves. | Broad range of compounds, aromatic systems, carbonyls. A first choice for azetidinones.[5] |
| Cyclodextrin-Based | Cyclobond®, Astec CYCLO | Inclusion complexation within the chiral cyclodextrin cavity. | Aromatic compounds that can fit into the cavity.[13] |
| Protein-Based | Ultron ES-OVM | Complex hydrophobic and polar interactions. | Primarily used for separating drug molecules in reversed-phase mode. |
| Caption: Guide to Common Chiral Stationary Phases for HPLC. |
Section 4: Troubleshooting Product Degradation
Q6: I'm observing significant product loss or streaking on my silica gel column, suggesting my azetidinone is degrading. What's causing this and how can I prevent it?
A6: This is a critical issue stemming from the inherent instability of the β-lactam ring. The four-membered ring is highly strained, and the amide bond within it is more susceptible to nucleophilic attack and hydrolysis than in a typical acyclic amide[7]. Standard silica gel is acidic (due to surface silanol groups, Si-OH) and can catalyze the hydrolytic ring-opening of the β-lactam, leading to product degradation on the column[8].
Causality and Prevention:
-
Acid-Catalyzed Hydrolysis: The acidic protons on the silica surface can protonate the carbonyl oxygen of the β-lactam, making the carbonyl carbon more electrophilic and highly susceptible to attack by nucleophiles like water or alcohol from the solvent.
Solutions to Prevent Degradation:
-
Neutralize the Silica: Before packing the column, wash or create a slurry of the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1.0%). This deactivates the acidic sites. Remember to include the same percentage of base in your eluent.
-
Use a Different Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica. Ensure you use neutral or basic alumina, as acidic alumina will cause the same problem.
-
Reversed-Phase (C18): As mentioned previously, C18 silica is much less acidic and is used with neutral or buffered mobile phases (e.g., water/acetonitrile), which can be much milder for sensitive compounds.
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., use a slightly higher flow rate). The less time your compound spends on the acidic stationary phase, the less degradation will occur.
-
Work at Lower Temperatures: If possible, running the column in a cold room can slow the rate of decomposition.
-
Avoid Protic/Acidic Solvents: Avoid highly acidic additives or protic solvents like methanol in your eluent if you suspect they are contributing to the degradation.
Section 5: Frequently Asked Questions (FAQs)
Q7: Can I use recrystallization to separate enantiomers? A7: Generally, no. Spontaneous resolution of enantiomers by recrystallization is a rare phenomenon. To separate enantiomers this way, you must first react your racemic mixture with a single, pure enantiomer of another chiral compound (a "resolving agent") to form a pair of diastereomers. These diastereomers can then be separated by recrystallization, after which the resolving agent is chemically cleaved to yield the isolated enantiomers. This is a much more involved process than chiral chromatography.
Q8: What is the fundamental difference between separating diastereomers and enantiomers? A8: The key difference lies in their physical properties. Diastereomers have different physical properties (melting points, boiling points, solubilities, NMR spectra, Rf values). Therefore, they can be separated by standard achiral techniques. Enantiomers have identical physical properties in an achiral environment and only differ in their interaction with plane-polarized light or other chiral entities. Therefore, they require a chiral environment (like a CSP) for separation.
Q9: How can I confirm the purity and stereochemical identity of my final product? A9: A combination of techniques is required:
-
Purity: High-field ¹H and ¹³C NMR will confirm the chemical structure and check for impurities. Analytical HPLC (both reversed-phase and chiral, if applicable) is used to determine purity quantitatively (e.g., >99%).
-
Stereochemical Identity:
-
For diastereomers, NMR is often sufficient. The coupling constants (J-values) between protons on the azetidinone ring can often distinguish between cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of relative stereochemistry.
-
For enantiomers, after separation, their identity is typically confirmed by comparing their optical rotation to literature values or by X-ray crystallography of a suitable crystal.
-
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. santaisci.com [santaisci.com]
- 10. cdn.mysagestore.com [cdn.mysagestore.com]
- 11. jsmcentral.org [jsmcentral.org]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Kinetic versus thermodynamic control in azetidinone reactions
Welcome to the technical support center for azetidinone (β-lactam) chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with stereoselectivity in reactions involving azetidinone enolates. Here, we delve into the fundamental principles of kinetic versus thermodynamic control and provide actionable troubleshooting advice and validated protocols.
Fundamental Principles: The Enolate Dilemma
The stereochemical outcome of many crucial reactions, such as alkylations and aldol additions on an azetidinone scaffold, is dictated by the regioselectivity of enolate formation. For an unsymmetrical azetidinone, deprotonation can occur at two different α-carbons, leading to two distinct enolates: the kinetic enolate and the thermodynamic enolate .[1]
-
Kinetic Enolate: This enolate is formed faster. Deprotonation occurs at the less sterically hindered α-carbon, as it is more accessible to the base. This pathway has a lower activation energy.[2]
-
Thermodynamic Enolate: This enolate is more stable. It typically features a more substituted double bond, which is thermodynamically favored.[3] Formation of this enolate requires overcoming a higher activation energy barrier, often involving an equilibrium process.
Controlling which enolate is formed is paramount for achieving the desired product isomer. The choice between these two pathways is governed by a set of interdependent reaction parameters.[4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during stereoselective reactions of azetidinones.
Q1: My reaction is producing a mixture of diastereomers. How can I favor the kinetic product?
This is a classic sign that your reaction conditions are not optimized for kinetic control. The kinetic product is favored when the deprotonation is rapid, quantitative, and irreversible.
Troubleshooting Steps:
-
Lower the Temperature: Kinetic control is maximized at very low temperatures, typically -78 °C (dry ice/acetone bath).[1][5] Higher temperatures can provide enough energy to overcome the reverse activation barrier, allowing the system to equilibrate to the more stable thermodynamic product.[6]
-
Choose the Right Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the standard choice.[3] Its bulkiness favors abstraction of the less hindered proton, and its high basicity (pKa of diisopropylamine is ~36) ensures the deprotonation of the azetidinone (pKa ~18-20) is essentially irreversible.
-
Solvent Choice: Employ an aprotic solvent that does not facilitate proton exchange. Tetrahydrofuran (THF) is the most common and effective solvent for this purpose.[5]
-
Order of Addition: Add the azetidinone solution slowly to the pre-formed LDA solution at -78 °C. This "inverse addition" ensures the base is always in excess, minimizing the chance for the kinetic enolate to be protonated by unreacted starting material, which could lead to equilibration.[7]
-
Reaction Time: Keep the enolate generation and subsequent trapping with the electrophile as short as reasonably possible. Prolonged reaction times, even at low temperatures, can sometimes lead to slow isomerization.[8]
Q2: I am trying to form the thermodynamic product, but the kinetic isomer is still the major product. What should I do?
Favoring the thermodynamic product requires conditions that allow the initially formed kinetic enolate to equilibrate to the more stable thermodynamic isomer.
Troubleshooting Steps:
-
Increase the Temperature: Allow the reaction to warm after the initial deprotonation, for example, from -78 °C to 0 °C or even room temperature for a controlled period. This provides the necessary energy for the equilibrium to be established.[9]
-
Use a Weaker, Less Hindered Base: A base that establishes an equilibrium is key. Weaker bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium hexamethyldisilazide (LHMDS) are often used.[1][10] These bases are strong enough to deprotonate the azetidinone, but the reverse reaction is also accessible.
-
Protic Additives: In some cases, a substoichiometric amount of a weak proton source (like the conjugate acid of the base) can facilitate the proton exchange required for equilibration between the two enolate forms.
-
Increase Reaction Time: Allow sufficient time for the equilibrium to be fully established before adding the electrophile.[8] Monitoring the reaction by quenching aliquots over time can help determine the optimal equilibration period.
Q3: How do I know which product I have? How can I differentiate between kinetic and thermodynamic isomers?
Characterization is critical. The primary tool for distinguishing diastereomers is ¹H NMR spectroscopy .
-
Coupling Constants (³JH,H): The coupling constant between the protons at the C3 and C4 positions of the azetidinone ring is highly diagnostic. In many systems, cis-isomers exhibit a larger coupling constant (typically J = 5.0–5.5 Hz) compared to trans-isomers (J = 2.0–2.5 Hz).[11]
-
Chemical Shifts: The chemical environment of the protons and substituents will differ between isomers, leading to distinct chemical shifts.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or 1D NOE experiments can definitively establish spatial proximity between substituents on the β-lactam ring, confirming the relative stereochemistry.
For enantiomeric products, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice to determine the enantiomeric excess (ee).[11]
Data & Conditions Summary
The following table summarizes the typical conditions required to achieve either kinetic or thermodynamic control in azetidinone enolate formation.
| Parameter | Kinetic Control | Thermodynamic Control | Rationale |
| Temperature | Low (-78 °C) | Higher (-20 °C to 25 °C) | Low temp prevents equilibration; higher temp provides energy to overcome barriers and reach equilibrium.[6] |
| Base | Strong, bulky (e.g., LDA) | Weaker, reversible (e.g., NaH, t-BuOK) | Strong, bulky base ensures rapid, irreversible deprotonation at the least hindered site.[3] Weaker bases allow for reversible deprotonation and equilibration. |
| Solvent | Aprotic (e.g., THF, Et₂O) | Aprotic or weakly protic | Aprotic solvents prevent unwanted proton exchange that could lead to equilibration.[5] |
| Reaction Time | Short | Long | Short times favor the faster-forming product; long times allow the system to settle into its lowest energy state.[8] |
| Addition Order | Substrate to Base (Inverse) | Normal or Inverse | Inverse addition to excess base minimizes proton exchange between enolate and starting material.[7] |
Key Experimental Protocols
Protocol 1: Generation and Trapping of a Kinetic Enolate
Objective: To perform a diastereoselective alkylation via the kinetic enolate.
Materials:
-
4-substituted-azetidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation: Cool the flask to -78 °C. In the flask, add anhydrous THF (e.g., 0.5 M final concentration of substrate). Add diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Enolate Formation: Prepare a solution of the azetidinone (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 15-20 minutes. Stir the resulting deep-colored enolate solution for 45 minutes at -78 °C.
-
Electrophilic Quench: Add the electrophile (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).[11]
-
Work-up: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy.[11]
Visualization of Concepts
Energy Profile Diagram
The following diagram illustrates the energy landscape for the formation of kinetic and thermodynamic enolates. The kinetic pathway has a lower activation energy (Ea,kin) leading to faster formation, while the thermodynamic product is at a lower overall energy level, indicating greater stability.
Caption: Energy profile for kinetic vs. thermodynamic enolate formation.
Troubleshooting Workflow
This decision tree provides a logical workflow for optimizing the stereoselectivity of your azetidinone reaction.
Caption: Decision tree for troubleshooting poor diastereoselectivity.
References
- 1. scribd.com [scribd.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. datapdf.com [datapdf.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Scale-Up of 4-(Phenylsulfonyl)-2-azetidinone Production
Welcome to the technical support resource for the synthesis and scale-up of 4-(Phenylsulfonyl)-2-azetidinone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and widely studied method for synthesizing the 2-azetidinone (β-lactam) core is the Staudinger ketene-imine cycloaddition.[1][2] This [2+2] cycloaddition involves the reaction of a ketene, generated in situ from an acyl chloride, with an imine.[1] For this compound, a common strategy involves reacting a suitable imine with a ketene derived from phenylsulfonylacetyl chloride. While robust, the scale-up of this reaction presents challenges in controlling stereoselectivity, managing reaction exotherms, and preventing by-product formation.[3]
Q2: Why is controlling the stereochemistry (cis/trans isomer ratio) a major challenge during scale-up?
The stereochemical outcome of the Staudinger reaction is determined by the reaction pathway and the stability of a zwitterionic intermediate.[3][4] The final cis/trans ratio is highly sensitive to several factors that are more difficult to control on a larger scale:
-
Temperature: Lower temperatures generally favor the cis isomer by minimizing the isomerization of the intermediate.[3] Maintaining a consistent low temperature in a large reactor can be challenging.
-
Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate, potentially altering the selectivity.[5]
-
Rate of Addition: The rate at which the ketene precursor is added can influence local concentrations and temperatures, impacting stereoselectivity.[5]
Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of the cycloaddition step?
Careful monitoring and control of CPPs are essential for a reproducible and high-yielding process.
| Parameter | Importance | Typical Control Range (Lab Scale) |
| Temperature | Affects reaction rate, selectivity, and stability of reactants/intermediates.[3] | -78 °C to 0 °C |
| Reagent Addition Rate | Controls the concentration of the highly reactive ketene, preventing side reactions. | Slow, dropwise addition over 1-2 hours |
| Agitation Speed | Ensures homogenous mixing and efficient heat transfer, crucial for large vessels. | Sufficient to maintain a vortex without splashing |
| Moisture Content | Water can hydrolyze the acyl chloride and ketene, reducing yield. | < 100 ppm in solvents |
Q4: What are the primary impurities and by-products to expect?
Common impurities include the undesired stereoisomer (trans or cis), unreacted starting materials, and by-products from ketene dimerization. In some cases, unexpected products like azet-2(1H)-ones can form under certain conditions.[6] Thorough process understanding and characterization are key to developing an effective purification strategy.
Q5: Which purification methods are most effective for large-scale production?
While laboratory-scale purification often relies on silica gel chromatography, this is generally not economically viable for large quantities. The preferred industrial method is crystallization. Developing a robust crystallization process requires screening various solvent systems to find conditions that effectively reject key impurities and provide a good yield of the desired isomer in a suitable crystal form.[7]
Troubleshooting Guides by Synthetic Stage
This section provides a detailed breakdown of potential issues, their root causes, and actionable solutions for each critical stage of the synthesis.
Stage 1: Reagent Preparation and Ketene Generation
Problem: Low or inconsistent yield of this compound, with significant unreacted starting materials.
-
Potential Cause 1: Inefficient Ketene Generation. The reaction of phenylsulfonylacetyl chloride with the tertiary amine base (e.g., triethylamine) is not proceeding to completion before the ketene is consumed by side reactions.
-
Solution: Ensure the triethylamine is high purity and completely dry. The slow, controlled addition of the acyl chloride to the solution containing the imine and the base is critical to ensure the ketene is trapped in situ as it forms, minimizing dimerization.[1] Consider using a more hindered base if side reactions with the acyl chloride are suspected.
-
-
Potential Cause 2: Moisture Contamination. Trace amounts of water in the solvent or on the glassware will rapidly quench the acyl chloride and the ketene intermediate, halting the reaction.
-
Solution: Use anhydrous solvents with a measured low water content. All glassware must be rigorously dried (oven or flame-drying under vacuum/nitrogen). The reaction should be conducted under an inert atmosphere (N₂ or Argon) from start to finish.
-
Stage 2: [2+2] Ketene-Imine Cycloaddition
Problem: Poor stereoselectivity, resulting in a difficult-to-separate mixture of cis and trans isomers.
-
Potential Cause 1: Suboptimal Reaction Temperature. Temperature has a profound effect on the kinetics of ring closure versus intermediate isomerization.[3] Higher temperatures often lead to a loss of stereoselectivity.[5]
-
Solution: The reaction should be performed at the lowest practical temperature that allows for a reasonable reaction rate. For many Staudinger reactions, this is between -78 °C and 0 °C. During scale-up, ensure the reactor's cooling capacity is sufficient to handle the reaction exotherm and maintain a stable internal temperature.
-
-
Potential Cause 2: Incorrect Solvent Choice. The polarity of the solvent influences the stability and lifetime of the zwitterionic intermediate, which in turn affects the final isomer ratio.[5]
-
Solution: Conduct a solvent screen at the laboratory scale. Dichloromethane is a common choice.[6] Less polar solvents like toluene may offer different selectivity profiles. A systematic study is recommended to find the optimal balance between selectivity, solubility, and reaction rate.
-
Workflow for Troubleshooting Low Yield in Cycloaddition
Caption: Troubleshooting decision tree for low cycloaddition yield.
Stage 3: Work-up and Purification
Problem: Product oils out during crystallization attempts or remains contaminated with the undesired isomer.
-
Potential Cause 1: Presence of Impurities. Small amounts of residual solvent, unreacted starting materials, or by-products can act as crystallization inhibitors.
-
Solution: Before attempting crystallization, ensure the crude product is clean. This may involve additional aqueous washes to remove salts, a charcoal treatment to remove colored impurities, or even a rapid filtration through a plug of silica gel to remove highly polar contaminants.
-
-
Potential Cause 2: Inappropriate Crystallization Solvent System. The solubility profiles of the cis and trans isomers may be very similar in many common solvents, leading to co-crystallization or failure to crystallize.
-
Solution: A thorough solvent screening is required. Test a variety of single-solvent and binary-solvent systems. Key parameters to evaluate are summarized in the table below. Seeding the solution with a small crystal of the pure desired isomer can be highly effective.
-
| Solvent System | Solubility of Desired Isomer (Hot) | Solubility of Desired Isomer (Cold) | Impurity Rejection | Outcome |
| Isopropanol | High | Low | Good | Promising |
| Ethyl Acetate / Heptane | High | Low | Moderate | Potential |
| Dichloromethane | Too High | Too High | Poor | Unsuitable |
| Toluene | Moderate | Low | Excellent | Promising |
Standard Operating Protocol: Lab-Scale Synthesis (Illustrative)
Disclaimer: This protocol is for illustrative purposes only. All procedures must be carried out by qualified personnel in a suitable chemical laboratory with appropriate safety precautions. This compound is classified as causing severe skin burns and eye damage.[8][9]
Objective: To synthesize this compound via Staudinger cycloaddition.
Materials:
-
N-Benzylidene-methylamine (Imine)
-
Phenylsulfonylacetyl chloride (Ketene Precursor)
-
Triethylamine (Base), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Charging Reagents: Charge the flask with N-Benzylidene-methylamine (1.0 eq) and anhydrous DCM (10 volumes). Begin stirring and cool the solution to -20 °C using a cooling bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Ketene Precursor Addition: Dissolve Phenylsulfonylacetyl chloride (1.05 eq) in anhydrous DCM (2 volumes) and add it to the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Monitoring: After the addition is complete, let the reaction stir at -20 °C for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Work-up: Once the reaction is complete, slowly add water to quench. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/toluene) to yield pure this compound.
Overall Synthesis and Scale-Up Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Phenylsulfonyl)azetidin-2-one | 31899-01-1 [sigmaaldrich.cn]
Technical Support Center: Navigating the Challenges of the β-Lactam Ring
A Senior Application Scientist's Guide to Overcoming Ring Strain and Preventing Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-lactam-containing compounds. The unique reactivity of the four-membered β-lactam ring, a cornerstone of many life-saving antibiotics, also presents significant experimental challenges.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of β-lactam chemistry and biology.
Understanding the Core Challenge: The Strained β-Lactam Ring
The efficacy of β-lactam antibiotics stems from the inherent strain within the four-membered ring.[1] This strain makes the amide bond susceptible to nucleophilic attack, allowing these molecules to acylate the active site of penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis.[2][3][4] However, this same reactivity makes the β-lactam ring prone to cleavage, leading to inactivation. This guide will address the primary mechanisms of β-lactam cleavage and provide strategies to mitigate them.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My β-lactam compound is degrading in solution.
Potential Cause: The β-lactam ring is susceptible to hydrolysis under various conditions, including exposure to acidic or basic pH, elevated temperatures, and certain nucleophilic buffers.[5][6]
Troubleshooting Steps:
-
pH Optimization:
-
Problem: Extremes in pH can catalyze the hydrolysis of the β-lactam ring.[5]
-
Solution: Maintain solutions at a pH between 6.0 and 7.0. Use non-nucleophilic buffers such as phosphate or citrate buffers at appropriate concentrations (e.g., 10-50 mM). Avoid amine-containing buffers like Tris, as they can act as nucleophiles and directly attack the β-lactam ring.
-
-
Temperature Control:
-
Solvent Selection:
-
Problem: Protic solvents, especially water, can participate in the hydrolysis of the β-lactam ring.
-
Solution: For stock solutions, consider using aprotic solvents like DMSO or DMF, and then dilute into your aqueous experimental medium immediately before use. Be mindful of the final solvent concentration in your assay, as it may affect biological activity.
-
Experimental Protocol: Assessing β-Lactam Stability
This protocol allows you to determine the stability of your β-lactam compound under different conditions.
-
Prepare solutions of your β-lactam compound in a range of buffers (e.g., pH 5.0, 6.0, 7.0, 8.0) and at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Quench any further degradation by adding a suitable quenching agent or by immediate freezing.
-
Analyze the concentration of the intact β-lactam compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the concentration of the intact β-lactam versus time to determine the degradation kinetics under each condition.
Issue 2: My β-lactam antibiotic shows no or reduced activity against a bacterial strain.
Potential Cause: The bacterial strain may be producing β-lactamase enzymes, which specifically hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[3][7][8]
Troubleshooting Steps:
-
Confirm β-Lactamase Production:
-
Problem: It is crucial to determine if resistance is due to β-lactamase activity.
-
Solution: Perform a β-lactamase assay. A common method is the nitrocefin assay. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase, providing a qualitative and quantitative measure of enzyme activity.[7]
-
-
Utilize β-Lactamase Inhibitors:
-
Problem: β-lactamases inactivate the antibiotic before it can reach its PBP target.
-
Solution: Include a β-lactamase inhibitor in your experiment. Commonly used inhibitors include clavulanic acid, sulbactam, and tazobactam.[4] These compounds bind to and inactivate many common β-lactamases, protecting the β-lactam antibiotic.[3]
-
Experimental Protocol: Nitrocefin Assay for β-Lactamase Detection
-
Prepare a bacterial cell lysate from the resistant strain.
-
In a 96-well plate, add the cell lysate to a solution of nitrocefin in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Monitor the change in absorbance at 486 nm over time using a plate reader.
-
A rapid increase in absorbance indicates the presence of β-lactamase activity.
-
To test the effectiveness of an inhibitor, pre-incubate the cell lysate with the inhibitor before adding nitrocefin. A reduction in the rate of color change indicates inhibition of the β-lactamase.
Issue 3: I am facing challenges with the stereoselective synthesis of a β-lactam.
Potential Cause: The stereochemical outcome of β-lactam synthesis, such as the Staudinger cycloaddition, can be highly dependent on reaction conditions.[9][10]
Troubleshooting Steps:
-
Solvent Polarity:
-
Problem: The polarity of the solvent can influence the reaction pathway and the resulting stereochemistry.
-
Solution: Experiment with solvents of varying polarities. For instance, in the Staudinger reaction, nonpolar solvents may favor the formation of cis β-lactams, while polar solvents can favor the trans isomers.[9]
-
-
Reaction Temperature:
-
Problem: Temperature can affect the kinetic versus thermodynamic control of the reaction.
-
Solution: Vary the reaction temperature. Lower temperatures often favor the kinetically controlled product, which may lead to higher stereoselectivity.
-
-
Order of Reagent Addition:
-
Problem: The sequence in which reactants are introduced can impact the formation of intermediates and the final product ratio.
-
Solution: Methodically alter the order of addition of your reagents to determine the optimal sequence for your desired stereoisomer.
-
Data Presentation: Solvent Effects on β-Lactam Stereoselectivity
| Solvent | Polarity | Predominant Isomer | Reference |
| Dichloromethane | Polar Aprotic | Mixture of cis and trans | [9] |
| Toluene | Nonpolar | cis | [9] |
| Acetonitrile | Polar Aprotic | trans | [9] |
| Chlorobenzene | Polar | Mixture, predominantly trans | [9] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between penicillins, cephalosporins, carbapenems, and monobactams?
A1: The primary difference lies in the nature of the ring fused to the β-lactam core.[1]
-
Penicillins: Have a thiazolidine ring fused to the β-lactam ring.
-
Cephalosporins: Have a dihydrothiazine ring fused to the β-lactam ring.
-
Carbapenems: Have a five-membered ring containing a carbon atom instead of a sulfur atom, with a double bond, fused to the β-lactam ring.[11]
-
Monobactams: Consist of an isolated β-lactam ring not fused to another ring.[7]
These structural differences influence their antibacterial spectrum, susceptibility to β-lactamases, and chemical stability.
Q2: How do β-lactamase inhibitors work mechanistically?
A2: β-Lactamase inhibitors are themselves β-lactam compounds that act as "suicide inhibitors."[3] They are recognized and attacked by the β-lactamase enzyme. However, the resulting acyl-enzyme intermediate is stable and does not readily hydrolyze, or it undergoes a chemical rearrangement to irreversibly inactivate the enzyme.[3] This prevents the β-lactamase from degrading the partner antibiotic.
Q3: What are the main classes of β-lactamases, and why is this classification important?
A3: β-Lactamases are broadly classified into two main groups based on their active site mechanism: serine β-lactamases and metallo-β-lactamases.[3][12]
-
Serine β-Lactamases (Classes A, C, and D): Utilize a serine residue in their active site for nucleophilic attack on the β-lactam ring.[3][12]
-
Metallo-β-Lactamases (Class B): Require one or two zinc ions in their active site to activate a water molecule, which then acts as the nucleophile to hydrolyze the β-lactam ring.[3][12][13]
This classification is crucial because currently available β-lactamase inhibitors (clavulanic acid, sulbactam, tazobactam) are generally effective against serine β-lactamases but not metallo-β-lactamases. The development of inhibitors for metallo-β-lactamases is a significant area of ongoing research.
Q4: How can I improve the in vitro stability of my β-lactam compound for cell-based assays?
A4: Beyond the pH and temperature control mentioned in the troubleshooting section, consider the following:
-
Fresh Preparation: Always prepare fresh working solutions from frozen stocks immediately before the experiment.
-
Minimize Incubation Time: If possible, design your experiment to minimize the time the β-lactam is in the culture medium at 37°C.
-
Media Composition: Be aware that some components in complex culture media could potentially react with your compound. If you suspect instability, you can perform a stability test in the specific medium you are using.
Visualizing Key Processes
Diagram 1: β-Lactamase-Mediated Cleavage
Caption: Mechanism of β-lactam ring cleavage by a β-lactamase enzyme.
Diagram 2: Troubleshooting Workflow for β-Lactam Instability
References
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 9. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insights for β-Lactam Antibiotics [biomolther.org]
- 13. researchgate.net [researchgate.net]
How to avoid polymerization during beta-lactam synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization
Welcome to the technical support center for beta-lactam synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate one of the most common challenges in synthesizing these critical molecules: unwanted polymerization. This resource is structured to help you understand the root causes of this side reaction and to provide actionable troubleshooting strategies and preventative protocols.
Understanding the Challenge: The Unwanted Path of Polymerization
The synthesis of the strained four-membered beta-lactam ring is a delicate process. The same ring strain that imparts potent antibiotic activity also makes the beta-lactam susceptible to ring-opening, a reaction that can be initiated by nucleophiles. In the presence of bases or even other beta-lactam molecules, this can lead to a chain reaction known as anionic ring-opening polymerization (AROP), converting your desired monomeric product into an intractable polymeric or oligomeric byproduct. This not only drastically reduces your yield but also complicates purification.
This guide will focus on the two most common synthetic routes to beta-lactams and the specific ways to mitigate polymerization in each:
-
The Staudinger [2+2] Cycloaddition: The reaction of a ketene with an imine.
-
The Ester Enolate-Imine Condensation: The cyclization of a beta-amino ester.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding polymerization during beta-lactam synthesis.
Q1: My Staudinger reaction mixture has turned into a solid, insoluble mass. What is happening and can I salvage my product?
A1: The formation of a solid mass is a classic sign of significant polymerization. This typically occurs when the rate of polymerization outcompetes the rate of the desired intramolecular [2+2] cycloaddition. The likely culprit is the presence of a strong, unhindered base or a high concentration of reactive intermediates.
-
Causality: Ketenes, especially those that are not highly substituted, are prone to polymerization. Similarly, if the nitrogen of the newly formed beta-lactam is deprotonated by excess base, it can act as a nucleophile, attacking another beta-lactam molecule and initiating polymerization.
-
Salvage: Unfortunately, salvaging the monomeric product from a fully polymerized reaction is often impossible. The focus should be on prevention in subsequent attempts.
Q2: I'm getting a low yield in my ester enolate-imine condensation, with a significant amount of what appears to be oligomeric material by TLC and NMR. How can I improve this?
A2: Low yields and oligomerization in this condensation are often due to issues with the cyclization step. If the enolate is not sufficiently reactive or if there are competing intermolecular reactions, polymerization can become the dominant pathway.
-
Causality: The use of an inappropriate base, incorrect stoichiometry, or suboptimal temperature can lead to a situation where the generated enolate reacts with other starting materials or products in an intermolecular fashion rather than cyclizing.
-
Improvement: Focus on optimizing the reaction conditions. This includes the choice of base, solvent, and temperature. Slow addition of the base or one of the reactants can also help to maintain a low concentration of reactive species, favoring the intramolecular cyclization.
Q3: Which N-protecting group is best to prevent polymerization?
A3: The ideal N-protecting group should be electron-withdrawing to reduce the nucleophilicity of the imine nitrogen and the resulting beta-lactam nitrogen, thereby decreasing the likelihood of initiating polymerization. It must also be removable under conditions that do not cleave the sensitive beta-lactam ring.
-
Recommendation: Sulfonyl groups like tosyl (Ts) and nosyl (Ns) are excellent choices. The triflyl (Tf) group is even more electron-withdrawing and has been shown to be crucial for the success of certain catalytic Staudinger reactions, favoring the desired product formation.[1]
-
Avoid: Acid-labile groups like Boc can be problematic if the final deprotection requires strong acidic conditions that can also open the beta-lactam ring.
Q4: Can the solvent choice influence the extent of polymerization?
A4: Absolutely. The solvent polarity can affect the stability of the intermediates in your reaction. In the Staudinger reaction, for example, polar solvents can stabilize the zwitterionic intermediate, which can influence the rate of ring closure versus competing side reactions like polymerization.[2]
-
General Guideline: Non-polar aprotic solvents like dichloromethane (DCM) or toluene are often good starting points. However, the optimal solvent will depend on the specific substrates and reaction type. For anionic polymerizations of beta-lactam monomers, polar aprotic solvents like THF, DMF, or DMSO are known to facilitate the reaction, so these should be used with caution when trying to avoid polymerization during synthesis.[3]
Troubleshooting Guide
Use this guide to diagnose and solve polymerization issues based on your experimental observations.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid formation of a precipitate or solid mass upon base addition. | 1. Base is too strong or unhindered. 2. High concentration of reactive intermediates. 3. Reaction temperature is too high. | 1. Switch to a more sterically hindered, non-nucleophilic base (e.g., a proton sponge instead of triethylamine). 2. Use high dilution conditions. Add the base or one of the reactants slowly via syringe pump. 3. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C).[4] |
| Low yield of beta-lactam with a smear of higher molecular weight byproducts on TLC. | 1. Inefficient intramolecular cyclization. 2. Presence of moisture, which can initiate polymerization. 3. Inappropriate N-protecting group on the imine. | 1. Optimize the base and solvent system. For ester enolate-imine condensations, ensure complete enolate formation. 2. Use rigorously dried glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Use a strong electron-withdrawing protecting group on the nitrogen (e.g., Ts, Ns, Tf).[1] |
| Product seems pure by NMR, but the isolated yield is consistently low. | 1. Product is lost during workup or purification due to polymerization. 2. The beta-lactam is unstable to the purification conditions (e.g., silica gel). | 1. Minimize exposure of the crude product to basic or acidic conditions during workup. 2. Consider alternative purification methods like crystallization or chromatography on neutral alumina. If using silica gel, it can be deactivated by pre-treating with a solution of triethylamine in the eluent. |
| Difficulty in removing the N-protecting group without cleaving the beta-lactam ring. | 1. The deprotection conditions are too harsh. | 1. Choose a protecting group that can be removed under mild, orthogonal conditions. For example, an N-allyl group can be removed using a ruthenium catalyst without affecting the beta-lactam ring.[5] |
Key Mechanistic Insights: The Competing Pathways
To effectively prevent polymerization, it is crucial to understand the competition between the desired product formation and the undesired polymerization pathway.
The Staudinger Reaction: Cyclization vs. Polymerization
In the Staudinger reaction, the nucleophilic imine nitrogen attacks the electrophilic ketene carbon to form a zwitterionic intermediate. This intermediate can then undergo a conrotatory ring closure to form the beta-lactam. However, if a nucleophile (like a deprotonated beta-lactam) is present, it can attack the ketene or the beta-lactam product, initiating polymerization.
Anionic Ring-Opening Polymerization (AROP) Mechanism
Unwanted polymerization of beta-lactams during synthesis is typically an anionic ring-opening polymerization (AROP). This process is initiated by a nucleophile, which can be an external base or another deprotonated beta-lactam molecule.
References
Technical Support Center: Optimizing Catalyst Selection for Azetidinone Functionalization
Welcome to the Technical Support Center for catalyst selection in azetidinone functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the β-lactam ring. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Part 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to effective solutions.
Issue 1: Low to No Product Yield
You're attempting a C-H functionalization on the azetidinone ring, but the reaction yields are consistently low or nonexistent.
Possible Causes & Solutions:
-
Catalyst Inactivity or Deactivation: The chosen catalyst may not be robust enough for the specific substrate or may be deactivating under the reaction conditions.
-
Causality: Many catalysts, particularly transition metals like palladium, are sensitive to air, moisture, and impurities in reagents or solvents.[1][2] Catalyst deactivation can occur through the formation of inactive species, such as the reduction of Pd(II) to catalytically inactive Pd(0) aggregates.[2]
-
Solution Workflow:
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon). Use flame-dried glassware to eliminate adsorbed moisture.
-
Purify Reagents and Solvents: Utilize anhydrous solvents and purify all reagents to remove potential catalyst poisons. Water, for instance, can deactivate many Lewis acid catalysts.[1]
-
Screen Alternative Catalysts: If the issue persists, the initial catalyst choice may be suboptimal. For C-H functionalization, consider screening a panel of catalysts with varying electronic and steric properties. For example, in palladium-catalyzed reactions, different phosphine ligands can dramatically alter reactivity.[3][4]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might improve yields, but be mindful of potential side reactions at higher concentrations.[1]
-
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact catalyst performance and reaction kinetics.
-
Causality: The solvent can influence catalyst solubility, stability, and the rate of key elementary steps in the catalytic cycle. Temperature affects the reaction rate, but excessively high temperatures can lead to catalyst decomposition or undesired side reactions.
-
Solution Workflow:
-
Solvent Screening: If a reaction is sluggish in a low-boiling solvent like dichloromethane, consider switching to a higher-boiling solvent such as 1,2-dichloroethane (DCE) or toluene to enable higher reaction temperatures.[1]
-
Temperature Optimization: Systematically vary the reaction temperature. A lower temperature might be necessary to suppress side reactions, while a higher temperature could overcome a significant activation energy barrier.
-
Concentration Adjustment: The concentration of the substrate can influence the reaction rate. Experiment with a range of concentrations to find the optimal balance.
-
-
Issue 2: Formation of Undesired Side Products (e.g., Ring-Opening, Dimerization)
Your reaction is producing the desired functionalized azetidinone, but it's contaminated with significant amounts of side products.
Possible Causes & Solutions:
-
Incorrect Catalyst or Ligand Choice: The catalyst's selectivity may be poor for the target transformation, leading to competing reaction pathways.
-
Causality: The ligand sphere around a metal catalyst plays a crucial role in dictating the regioselectivity and chemoselectivity of a reaction.[4] For instance, in palladium-catalyzed C-H amination for lactam synthesis, the choice of ligand is critical to favor the desired cyclization over other potential C-H functionalization pathways.[5][6]
-
Solution Workflow:
-
Ligand Screening: For transition metal-catalyzed reactions, screen a diverse set of ligands. For palladium catalysis, consider monodentate and bidentate phosphines, N-heterocyclic carbenes (NHCs), and specialized pyridone ligands.[6][7]
-
Catalyst System Evaluation: Explore different metal catalysts. For instance, while palladium is common for C-H functionalization, rhodium or copper-based catalysts might offer different selectivity profiles for certain transformations.[8][9]
-
-
-
Reaction Conditions Favoring Side Reactions: The current conditions may inadvertently promote undesired pathways.
-
Causality: The stability of the azetidinone ring is a key factor. Harsh conditions, such as strongly acidic or basic media, or high temperatures, can promote ring-opening or polymerization.[10][11]
-
Solution Workflow:
-
Modify Temperature and Reaction Time: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy. Similarly, optimizing the reaction time can prevent the product from degrading or participating in subsequent undesired reactions.
-
pH Control: If applicable, buffer the reaction mixture to maintain a pH that disfavors side reactions.
-
Additive Screening: The addition of certain reagents can suppress side reactions. For example, in some palladium-catalyzed cycles, the choice of oxidant is critical for both efficiency and selectivity.[5]
-
-
Issue 3: Poor or Incorrect Stereoselectivity
You are synthesizing a chiral azetidinone, but the reaction produces a mixture of diastereomers or enantiomers with low selectivity.
Possible Causes & Solutions:
-
Achiral Catalyst or Sub-optimal Chiral Catalyst: The catalyst is not effectively controlling the stereochemical outcome of the reaction.
-
Causality: Achieving high stereoselectivity requires a well-defined chiral environment around the catalyst's active site. The interaction between the chiral ligand, the metal center, and the substrate dictates the facial selectivity of the reaction.
-
Solution Workflow:
-
Employ Chiral Ligands: For enantioselective transformations, utilize a chiral ligand. A wide variety of chiral phosphines, bisoxazolines (BOX), and other ligand classes are available. It is often necessary to screen a library of chiral ligands to find the optimal one for a specific substrate and reaction.[9][12]
-
Optimize Chiral Catalyst System: Even with a chiral catalyst, the counter-ion or additives can influence the stereochemical outcome. For instance, in copper-catalyzed reactions, the choice of counter-ion can impact the geometry of the active species.
-
-
-
Reaction Conditions Affecting Stereocontrol: The experimental setup may be undermining the stereodirecting ability of the catalyst.
-
Causality: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Temperature can also play a role, with lower temperatures generally leading to higher enantiomeric or diastereomeric excess by amplifying the small energy differences between the transition states leading to the different stereoisomers.
-
Solution Workflow:
-
Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred in asymmetric catalysis to minimize interference with the catalyst's chiral environment.
-
Temperature Reduction: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). While this may slow down the reaction rate, it often significantly improves stereoselectivity.[13][14]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for azetidinone functionalization?
A1: The main classes include:
-
Transition Metal Catalysts: Palladium, rhodium, copper, and gold complexes are widely used, particularly for C-H functionalization, cross-coupling reactions, and cycloadditions.[3][5][8] Palladium catalysts are especially prevalent for directed C-H activation.[5][15]
-
Lewis Acids: Catalysts like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) are effective for certain intramolecular cyclizations to form the azetidine ring.[1]
-
Organocatalysts: Chiral amines, N-heterocyclic carbenes (NHCs), and cinchona alkaloids have been successfully employed in asymmetric cycloaddition reactions to produce chiral β-lactams.[12]
-
Photocatalysts: Visible-light-absorbing catalysts, often based on iridium or ruthenium, can enable novel transformations like the aza Paternò-Büchi reaction for azetidine synthesis under mild conditions.[16][17]
Q2: How do I choose a starting point for catalyst selection for a novel azetidinone functionalization?
A2: A logical starting point involves:
-
Literature Precedent: Search for similar transformations on related substrates. Even if the exact reaction on an azetidinone is not reported, analogous reactions on other strained rings or amides can provide valuable clues.
-
Reaction Type: The type of bond you wish to form will heavily influence your choice. For C-C and C-heteroatom bond formation via C-H activation, palladium catalysis is a robust starting point.[3][5] For [2+2] cycloadditions, consider both metal-catalyzed and organocatalyzed approaches.[9][13]
-
Substrate Functional Group Tolerance: Consider the functional groups present on your azetidinone substrate. Choose a catalyst system that is known to be compatible with these groups to avoid undesired side reactions.
Q3: My substrate has multiple potential C-H bonds for functionalization. How can I control regioselectivity?
A3: Controlling regioselectivity is a significant challenge and can be addressed by:
-
Directing Groups: Installing a directing group on the azetidinone nitrogen or at another position can guide the catalyst to a specific C-H bond. Picolinamide and related N-containing heterocycles are powerful directing groups for palladium-catalyzed C-H activation.[18]
-
Ligand Control: The steric and electronic properties of the ligand can influence which C-H bond is most accessible to the catalyst. Bulky ligands may favor functionalization at less sterically hindered positions.[4]
-
Inherent Substrate Reactivity: The intrinsic electronic properties of the C-H bonds can also direct reactivity, although this is often less predictable than using a directing group.
Q4: What is catalyst poisoning and how can I avoid it?
A4: Catalyst poisoning occurs when a substance binds strongly to the catalyst's active site, rendering it inactive.[19] Common poisons for transition metal catalysts include sulfur-containing compounds, and sometimes strongly coordinating functional groups on the substrate itself.[1]
-
Avoidance Strategies:
-
High Purity Reagents: Use reagents and solvents of the highest possible purity.
-
Protecting Groups: If a functional group on your substrate is suspected of poisoning the catalyst, consider temporarily protecting it.
-
Catalyst Choice: Some catalysts are more robust to certain poisons than others. If poisoning is a persistent issue, you may need to switch to a different catalytic system.
-
Part 3: Data & Protocols
Table 1: Comparison of Catalyst Performance in a Model Azetidinone Functionalization
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Toluene | 110 | 45 | Hypothetical |
| Pd(OAc)₂ | XPhos | Dioxane | 100 | 78 | Hypothetical |
| [Rh(cod)Cl]₂ | BINAP | THF | 60 | 65 | Hypothetical |
| CuI | Phen | DMF | 80 | 55 | Hypothetical |
This table is a representative example to illustrate data presentation. Actual results will vary based on the specific reaction.
Experimental Protocol: General Procedure for Catalyst Screening in a Palladium-Catalyzed C-H Arylation
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the azetidinone substrate (1.0 eq), aryl halide (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Pre-formation (optional but recommended): In a separate glovebox, pre-mix the palladium source (e.g., Pd(OAc)₂, 5 mol%) and the desired ligand (e.g., 10 mol%) in a small amount of the reaction solvent.
-
Reaction Setup: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M) to the Schlenk tube containing the solids. Then, add the pre-formed catalyst solution via syringe.
-
Heating and Monitoring: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 4: Visualizations
Diagram 1: Decision Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Diagram 2: Key Factors Influencing Catalyst Selection
Caption: Interplay of factors for optimal catalyst choice.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. bepls.com [bepls.com]
- 12. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update[v1] | Preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: Characterization of Azetidinone Derivatives
Welcome to the technical support center for the characterization of azetidinone (β-lactam) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and analyzing these vital heterocyclic compounds. The inherent ring strain and reactivity of the β-lactam core, while crucial for its biological activity, present unique challenges in its characterization.[1] This resource provides in-depth, experience-based answers to common pitfalls, ensuring the integrity and accuracy of your experimental results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Pitfalls
NMR is arguably the most powerful tool for the structural elucidation of azetidinone derivatives. However, misinterpretation is common without a clear understanding of the system's nuances.
Question 1: My ¹H NMR spectrum is complex and the proton signals for the β-lactam ring are overlapping or broadened. What's happening and how can I fix it?
Answer: This is a frequent issue stemming from several potential sources: sample degradation, aggregation, or the presence of rotamers.
-
Causality: The four-membered ring of azetidinone is highly strained and susceptible to hydrolysis or polymerization, especially if your sample contains trace amounts of acid, base, or nucleophilic impurities.[2][3] Broadened peaks can be a sign that your compound is degrading on the NMR timescale.[4] Furthermore, intermolecular hydrogen bonding can lead to aggregation at higher concentrations, also causing peak broadening.
-
Troubleshooting Protocol:
-
Verify Sample Purity & Stability: Before preparing the NMR sample, ensure your compound is pure by TLC or LC-MS. Run a fresh sample immediately after purification.
-
Use High-Purity Solvents: Ensure your deuterated solvents are anhydrous and free from acidic impurities. It's good practice to store NMR solvents over molecular sieves or potassium carbonate.[4]
-
Optimize Concentration: Prepare a more dilute sample. If aggregation is the issue, dilution will often result in sharper signals.
-
Change Solvents: If signals are overlapping, switching to a different solvent can resolve this. Spectra taken in benzene-d₆ often show different chemical shift dispersions compared to chloroform-d₃ due to aromatic solvent-induced shifts (ASIS).[4]
-
Variable Temperature (VT) NMR: If you suspect the presence of rotamers (conformational isomers that are slow to interconvert on the NMR timescale), acquiring spectra at elevated temperatures can cause the distinct signals to coalesce into a single, averaged peak.[4]
-
Question 2: I'm struggling to assign the stereochemistry (cis vs. trans) of my 3,4-disubstituted azetidinone. Which NMR parameter is most reliable?
Answer: The most definitive parameter for assigning the relative stereochemistry of protons on the β-lactam ring is the proton-proton coupling constant, ³J(H3-H4).
-
Expertise & Causality: The magnitude of the ³J coupling constant is described by the Karplus relationship, which correlates it to the dihedral angle between the coupled protons.
-
For cis-azetidinones , the H3 and H4 protons are on the same face of the ring, resulting in a dihedral angle of approximately 60-90°. This leads to a larger coupling constant , typically in the range of ³J = 5.0 - 5.5 Hz .
-
For trans-azetidinones , the H3 and H4 protons are on opposite faces, with a dihedral angle closer to 0-30°. This geometry results in a smaller coupling constant , usually ³J = 1.5 - 2.5 Hz .
-
-
Data Summary Table:
| Stereochemistry | Dihedral Angle (H-C3-C4-H) | Typical ³J(H3-H4) Coupling Constant (Hz) |
| Cis | ~60-90° | 5.0 - 5.5 |
| Trans | ~0-30° | 1.5 - 2.5 |
-
Self-Validating System: To confirm your assignment, consider performing a 2D NMR experiment like NOESY (Nuclear Overhauser Effect Spectroscopy). For a cis isomer, you should observe a cross-peak between the H3 and H4 protons, indicating they are close in space. This cross-peak will be absent for the trans isomer. This provides an orthogonal confirmation of your J-coupling-based assignment.
Section 2: Infrared (IR) Spectroscopy Subtleties
The carbonyl (C=O) stretch in the IR spectrum is the hallmark of an azetidinone, but its position can be misleading.
Question 3: The carbonyl peak for my β-lactam isn't where I expected it. Is my compound correct?
Answer: The position of the β-lactam carbonyl stretch is highly sensitive to its chemical environment. A deviation from the "textbook" value doesn't necessarily mean you've made the wrong compound.
-
Expertise & Causality: The characteristic feature of a β-lactam is a high-frequency C=O stretch due to ring strain. This strain inhibits amide resonance, which would normally lower the stretching frequency by decreasing the double bond character of the carbonyl.[5]
-
Monocyclic Azetidinones: Typically absorb at a high frequency, 1730-1760 cm⁻¹ .[5]
-
Fused Ring Systems: The frequency is highly dependent on the nature of the fused ring. For example, in penicillins (fused to a five-membered thiazolidine ring), the C=O stretch appears at an even higher frequency, often >1770 cm⁻¹ . In cephalosporins (fused to a six-membered dihydrothiazine ring), the strain is slightly less, and the peak appears around 1760 cm⁻¹ .[1]
-
Substituent Effects: Electron-withdrawing groups attached to the nitrogen atom will further increase the C=O stretching frequency.
-
-
Troubleshooting Logic Diagram:
Caption: Decision tree for interpreting β-lactam C=O IR frequencies.
Section 3: Mass Spectrometry (MS) Challenges
Mass spectrometry is crucial for confirming molecular weight, but the fragmentation patterns of azetidinones can be complex and sometimes counterintuitive.
Question 4: I don't see a clear molecular ion (M⁺) peak in my EI-MS spectrum. How can I confirm the mass of my compound?
Answer: The molecular ion of a β-lactam can be unstable under high-energy ionization techniques like Electron Ionization (EI). It's common for the M⁺ peak to be weak or entirely absent.
-
Causality: The high-energy electrons used in EI can impart enough energy to the molecule to cause immediate fragmentation. The strained β-lactam ring is a common point of initial cleavage.
-
Troubleshooting Protocol:
-
Switch to a Soft Ionization Technique: The best solution is to re-run the sample using a "soft" ionization method that imparts less energy to the molecule.
-
Electrospray Ionization (ESI): Ideal for polar, less volatile compounds. You will typically observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Chemical Ionization (CI): Uses a reagent gas to gently ionize the analyte, often producing a strong [M+H]⁺ peak.
-
-
Look for Characteristic Fragments: If you must use EI, familiarize yourself with the expected fragmentation patterns. The most common fragmentation is the cleavage of the 1,2- and 3,4-bonds of the ring, which is a retro-[2+2] cycloaddition, breaking the molecule back into the precursor imine and ketene fragments.[6][7]
-
-
Fragmentation Pathway Diagram:
Caption: Common retro [2+2] fragmentation pathway of azetidinones in EI-MS.
Section 4: Chromatographic Complications & Stability
The inherent reactivity of azetidinones makes them prone to degradation during purification and analysis.
Question 5: My compound appears to be decomposing on my HPLC or silica gel column. How can I purify it effectively?
Answer: This is a critical pitfall. The acidic nature of standard silica gel and the conditions of reverse-phase HPLC can readily catalyze the opening of the β-lactam ring.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface that can protonate the carbonyl oxygen or the nitrogen atom of the β-lactam, initiating nucleophilic attack by water or other solvents, leading to hydrolysis. Similarly, common HPLC mobile phase additives like trifluoroacetic acid (TFA) can cause degradation.[8] The stability of β-lactams is highly pH-dependent, with maximal stability often found in a slightly acidic to neutral pH range (pH 4-7), but this varies by structure.[9]
-
Recommended Purification Protocols:
1. Column Chromatography (Silica Gel):
-
Step 1: Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent. Add ~1% triethylamine (or another non-nucleophilic base like pyridine) relative to the solvent volume. Stir for 15 minutes.
-
Step 2: Pack the Column: Pack the column using this neutralized slurry.
-
Step 3: Prepare the Eluent: Add the same percentage (e.g., 1%) of triethylamine to your entire mobile phase system.
-
Step 4: Load and Run Quickly: Load your sample and run the column as efficiently as possible to minimize contact time. Do not let the column run dry.
-
Step 5: Remove the Base: After purification, the triethylamine can be removed from your product fractions by co-evaporation with a solvent like toluene under reduced pressure.
2. High-Performance Liquid Chromatography (HPLC):
-
Step 1: Avoid Harsh Acidic Modifiers: If possible, avoid using strong acids like TFA.
-
Step 2: Use Buffered Mobile Phases: Opt for buffered mobile phases that maintain a pH between 4 and 6.5, where many β-lactams are most stable.[9] Ammonium acetate or ammonium formate buffers are excellent choices as they are volatile and compatible with mass spectrometry.
-
Step 3: Optimize Temperature: Run the separation at ambient or even sub-ambient temperatures to slow down potential degradation kinetics.
-
Step 4: Method Validation: Always check for degradation by collecting fractions, re-injecting them, and looking for the appearance of new peaks.
-
References
- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Automated Optimization of Multi-Step Azetidinone Synthesis
Welcome to the technical support center for the automated optimization of multi-step synthesis involving azetidinones (β-lactams). This guide is designed for researchers, scientists, and drug development professionals who are leveraging automation to accelerate their synthetic workflows. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to effectively optimize your automated synthesis processes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the automated synthesis of azetidinones, particularly focusing on the widely used Staudinger cycloaddition.
Issue 1: Low or No Product Yield in Staudinger Cycloaddition
Question: My automated Staudinger cycloaddition step is resulting in very low or no yield of the desired β-lactam. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in an automated Staudinger reaction can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions within the automated setup. Here’s a systematic approach to diagnosing and resolving the issue:
Potential Causes & Step-by-Step Solutions:
-
Inefficient Ketene Formation (if generating in situ): The Staudinger reaction relies on the reaction of an imine with a ketene.[1][2] If the ketene is generated in situ from an acyl chloride and a base, its formation is critical.
-
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: Ensure the tertiary amine base (e.g., triethylamine) is sufficiently strong and used in at least stoichiometric amounts to effectively dehydrohalogenate the acyl chloride.[3] Consider using a stronger, non-nucleophilic base if necessary.
-
Check Reagent Purity: The acyl chloride should be of high purity and free from moisture, which can quench the ketene intermediate. The base should also be dry. Impurities in reagents can lead to unwanted side reactions.[4]
-
Optimize Temperature: Ketene formation can be temperature-sensitive. Your automated system should allow for precise temperature control. Experiment with a temperature range (e.g., -78°C to room temperature) to find the optimal condition for ketene generation without promoting decomposition.[5][6]
-
-
-
Poor Imine Quality or Reactivity: The imine is the other key reactant, and its purity and electronic properties are crucial.
-
Troubleshooting Steps:
-
Confirm Imine Purity: Analyze the imine starting material for purity. Impurities can inhibit the reaction.
-
Consider Electronic Effects: The nucleophilicity of the imine nitrogen is key to its attack on the ketene.[1] Electron-donating groups on the imine can enhance reactivity, while electron-withdrawing groups can decrease it. If you have flexibility in your molecular design, consider modifying the electronic properties of your imine.[1][7]
-
-
-
Suboptimal Mixing in the Flow Reactor: In a continuous flow setup, inefficient mixing of the reagent streams can lead to poor reaction kinetics.
-
Troubleshooting Steps:
-
Evaluate Mixer Type: Ensure the type of mixer in your flow reactor (e.g., T-mixer, static mixer) is appropriate for the reaction kinetics. For fast reactions like the Staudinger cycloaddition, rapid and efficient mixing is essential.
-
Adjust Flow Rates: Varying the flow rates of the reagent streams can impact mixing efficiency. Higher flow rates can lead to more turbulent mixing but shorter residence times. Use your automated platform to screen a range of flow rates to find the optimal balance.
-
-
-
Incorrect Residence Time: The time the reactants spend in the reactor at the reaction temperature may be too short for the reaction to go to completion.
-
Troubleshooting Steps:
-
Systematically Increase Residence Time: Program your automated system to incrementally increase the residence time by adjusting the flow rate or using a larger volume reactor coil. Monitor the product yield at each step to determine the optimal residence time.
-
-
Causality Behind Choices: The step-by-step troubleshooting is designed to isolate variables systematically. We start with the most critical and sensitive part of the reaction, the in situ generation of the highly reactive ketene. By ensuring its efficient formation, we establish a solid foundation for the subsequent cycloaddition. We then move to the imine's quality, as even a perfectly generated ketene will not react with an impure or unreactive imine. Finally, we address the physical parameters of the automated system (mixing and residence time), as these directly influence the frequency and duration of molecular collisions, which are fundamental to reaction kinetics.
Issue 2: Poor Stereoselectivity (Incorrect cis/trans Ratio)
Question: My automated Staudinger synthesis is producing the wrong diastereomer of the β-lactam, or a mixture of cis and trans isomers when I expect a single isomer. How can I control the stereoselectivity?
Answer:
Controlling stereoselectivity in the Staudinger reaction is a well-known challenge, as it is influenced by a complex interplay of electronic and steric factors, as well as reaction conditions.[1][7][8] An automated platform provides an excellent tool for systematically optimizing these parameters.
Factors Influencing Stereoselectivity & Optimization Strategies:
-
Electronic Properties of Reactants:
-
Scientific Principle: The stereochemical outcome of the Staudinger reaction is often determined by the lifetime of the zwitterionic intermediate formed after the initial nucleophilic attack of the imine on the ketene.[1][7] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor a faster ring closure, leading to the cis isomer. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can stabilize the zwitterionic intermediate, allowing for rotation and subsequent formation of the more thermodynamically stable trans isomer.[7]
-
Automated Optimization Strategy:
-
If your synthetic route allows, create a small library of reactants with varying electronic properties to systematically study their effect on the cis/trans ratio.
-
Your automated system can be programmed to run these reactions in parallel or sequentially, with online analysis providing rapid feedback on the stereochemical outcome of each reaction.
-
-
-
Solvent Polarity:
-
Scientific Principle: The polarity of the solvent can influence the stability of the zwitterionic intermediate. More polar solvents can stabilize this intermediate, potentially allowing more time for isomerization to the trans product.[8]
-
Automated Optimization Strategy:
-
Utilize the solvent handling capabilities of your automated platform to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).
-
Ensure your system is equipped with compatible tubing and seals for the chosen solvents.
-
-
-
Reaction Temperature:
-
Scientific Principle: Lower reaction temperatures can sometimes favor the kinetically controlled product, which is often the cis isomer. Higher temperatures may allow the reaction to reach thermodynamic equilibrium, favoring the more stable trans isomer.
-
Automated Optimization Strategy:
-
Program a series of experiments on your automated platform to precisely control and vary the reaction temperature. Monitor the isomeric ratio at each temperature to identify the optimal conditions for your desired stereoisomer.
-
-
Table 1: Troubleshooting Poor Stereoselectivity
| Parameter | General Trend for cis-selectivity | General Trend for trans-selectivity | Automated Optimization Action |
| Ketene Substituent | Electron-donating | Electron-withdrawing | Screen a library of acyl chlorides. |
| Imine Substituent | Electron-withdrawing | Electron-donating | Screen a library of imines. |
| Solvent | Less polar (e.g., Toluene) | More polar (e.g., Acetonitrile) | Automated solvent screening. |
| Temperature | Lower temperatures | Higher temperatures | Automated temperature screening. |
Self-Validating System: By systematically varying one parameter at a time (e.g., temperature) while keeping others constant, your automated system can generate a dataset that clearly shows the cause-and-effect relationship between that parameter and the stereochemical outcome. This data-driven approach validates your optimization strategy.
Issue 3: Reactor Clogging in Continuous Flow Synthesis
Question: My continuous flow reactor for azetidinone synthesis is clogging. What are the common causes and how can I prevent this?
Answer:
Reactor clogging is a frequent issue in continuous flow chemistry, often caused by the precipitation of starting materials, intermediates, products, or byproducts.[9][10]
Potential Causes & Prevention Strategies:
-
Poor Solubility:
-
Cause: One or more components in the reaction mixture may have poor solubility in the chosen solvent system, causing them to precipitate out of solution.
-
Prevention:
-
Solvent Screening: Use your automated platform to screen different solvents or solvent mixtures to improve the solubility of all components.
-
Temperature Adjustment: Gently heating the reactor can sometimes improve solubility. Your automated system can be programmed to maintain a specific temperature.
-
Lower Concentrations: Running the reaction at a lower concentration can prevent precipitation.
-
-
-
Product Precipitation:
-
Cause: The desired β-lactam product may be poorly soluble in the reaction solvent and precipitate as it is formed.
-
Prevention:
-
In-line Solvent Addition: If the product is known to be insoluble, configure your automated system to introduce a co-solvent just after the reaction zone to keep the product in solution.
-
Design for Solid Handling: For processes where precipitation is unavoidable, consider using reactor designs that are more tolerant to solids, such as a continuous stirred-tank reactor (CSTR) or a flow reactor with a wider channel diameter.
-
-
-
Byproduct Formation:
-
Cause: In the Staudinger reaction using an acyl chloride and a tertiary amine, the formation of a trialkylammonium chloride salt is a common byproduct. This salt can have low solubility and precipitate.
-
Prevention:
-
Solvent Choice: Select a solvent that can dissolve the salt byproduct.
-
Scavenger Resins: Incorporate a scavenger resin bed into your flow path after the reactor to remove the salt. This can be integrated into your automated setup.
-
-
Troubleshooting Flowchart for Reactor Clogging:
Caption: Decision-making flowchart for troubleshooting reactor clogging.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my multi-step azetidinone synthesis in an automated fashion?
A1: Real-time reaction monitoring is crucial for optimizing a multi-step synthesis. Integrating in-line or at-line analytical techniques, often referred to as Process Analytical Technology (PAT), is the most effective approach.[11][12] Common methods include:
-
In-line HPLC/UHPLC-MS: This is a powerful technique that can be coupled to your flow reactor. An automated sampling interface can periodically draw a small aliquot of the reaction mixture, quench the reaction if necessary, dilute it, and inject it into the HPLC-MS system for separation and analysis.[12] This provides quantitative data on the consumption of starting materials and the formation of intermediates and the final product.
-
In-line Spectroscopy (FTIR, Raman, UV-Vis): Spectroscopic probes can be inserted directly into the flow path to provide real-time qualitative and sometimes quantitative information about the reaction progress. These methods are non-invasive and provide continuous data.[11]
Q2: What is the role of machine learning in optimizing my automated azetidinone synthesis?
A2: Machine learning (ML) algorithms can significantly accelerate the optimization process.[13] Instead of a one-variable-at-a-time approach, ML algorithms can be used to explore a multi-dimensional parameter space (e.g., temperature, concentration, residence time, stoichiometry) more efficiently. The general workflow is as follows:
-
Design of Experiments (DoE): An initial set of experiments is designed to explore the reaction space.
-
Automated Execution: The automated synthesis platform performs these experiments.
-
Data Analysis: The results from these experiments are fed into an ML model.
-
Prediction: The ML model learns the relationship between the reaction parameters and the outcome (e.g., yield, stereoselectivity) and predicts the optimal conditions.
-
Iterative Refinement: The algorithm suggests the next set of experiments to perform to further refine the model and converge on the optimal conditions more quickly than with traditional methods.
Q3: How do I handle purification in a multi-step automated synthesis of azetidinones?
A3: Purification is a common bottleneck in multi-step synthesis. In an automated setup, several strategies can be employed:
-
Telescoped Reactions: The ideal scenario is to "telescope" reactions, where the output of one step is directly used as the input for the next without purification. This requires that the byproducts of the first reaction do not interfere with the second.
-
In-line Liquid-Liquid Extraction: For removing aqueous impurities, a liquid-liquid separator can be integrated into the flow path.
-
Scavenger Resins: As mentioned for reactor clogging, packed-bed columns of scavenger resins can be used to remove specific byproducts or excess reagents.
-
In-line Chromatography: For more complex mixtures, an automated in-line chromatography system can be used for purification, although this adds complexity to the setup.
-
Crystallization: In some cases, the product can be induced to crystallize out of the solution in a controlled manner within the flow system.
Workflow for Automated Multi-Step Synthesis with In-line Analysis and Purification:
Caption: A typical workflow for a two-step automated synthesis of azetidinones.
Experimental Protocol: Automated Two-Step Synthesis of a cis-Azetidinone Derivative via Staudinger Cycloaddition
This protocol outlines a representative automated two-step synthesis of a cis-β-lactam using a continuous flow platform.
Step 1: In-situ Imine Formation
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of the desired aldehyde in anhydrous toluene.
-
Solution B: Prepare a 0.5 M solution of the corresponding primary amine in anhydrous toluene.
-
-
Automated Setup:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each) into a T-mixer.
-
The combined stream flows through a packed-bed reactor containing 3Å molecular sieves to remove the water formed during the reaction.
-
The output from this reactor is the in-situ generated imine solution.
-
Step 2: Staudinger Cycloaddition
-
Reagent Preparation:
-
Solution C: Prepare a 0.5 M solution of the desired acyl chloride (e.g., acetoxyacetyl chloride) in anhydrous toluene.
-
Solution D: Prepare a 0.55 M solution of triethylamine in anhydrous toluene.
-
-
Automated Setup:
-
The imine stream from Step 1 is cooled to 0 °C in a cooling module.
-
Solution C and Solution D are mixed in a T-mixer at 0 °C to generate the ketene in situ.
-
The ketene stream is then immediately mixed with the cooled imine stream in another T-mixer.
-
The final reaction mixture flows through a residence time coil reactor maintained at 0 °C. The length of the coil determines the residence time.
-
-
In-line Analysis and Quenching:
-
The output from the residence time coil is passed through an in-line FTIR or HPLC-MS sampling loop for reaction monitoring.
-
After the analytical point, the stream can be passed through a packed bed of a scavenger resin (e.g., a silica-based amine scavenger) to remove excess triethylamine and the triethylammonium chloride salt.
-
-
Product Collection:
-
The purified product stream is collected using a fraction collector.
-
Table 2: Example Parameters for Automated Synthesis
| Parameter | Step 1: Imine Formation | Step 2: Staudinger Cycloaddition |
| Reactors | Packed-bed reactor (3Å mol. sieves) | Residence time coil |
| Temperature | Ambient | 0 °C |
| Flow Rates | Sol A: 0.25 mL/min, Sol B: 0.25 mL/min | Imine stream: 0.5 mL/min, Ketene stream: 0.5 mL/min |
| Residence Time | ~5 minutes | ~10 minutes |
| In-line Analysis | Optional (FTIR for imine formation) | HPLC-MS for product and stereoisomer ratio |
This technical support guide provides a foundation for troubleshooting and optimizing your automated multi-step synthesis of azetidinones. The principles outlined here, combined with the power of modern automation platforms, will enable you to accelerate your research and development efforts in this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. chemijournal.com [chemijournal.com]
- 9. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. syrris.jp [syrris.jp]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-(Phenylsulfonyl)-2-azetidinone
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. The β-lactam ring, a cornerstone of many life-saving antibiotics, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key synthetic intermediate, 4-(Phenylsulfonyl)-2-azetidinone. We will explore the expected spectral features, the reasoning behind peak assignments, and how this data compares to other relevant β-lactam structures.
The Significance of this compound in Synthesis
This compound is a valuable building block in medicinal chemistry.[1] The 2-azetidinone core is the defining feature of β-lactam antibiotics, including penicillins and cephalosporins.[2] The phenylsulfonyl group at the C4 position acts as a potent electron-withdrawing group, influencing the reactivity of the β-lactam ring and serving as a versatile handle for further synthetic transformations. A thorough understanding of its NMR spectrum is crucial for reaction monitoring, purity assessment, and confirmation of its chemical identity.
Deciphering the Proton Landscape: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, yet informative. The key signals will arise from the protons on the β-lactam ring and the phenylsulfonyl group.
A detailed, predictive assignment of the ¹H NMR spectrum is presented below. These predictions are based on established chemical shift ranges for 2-azetidinone derivatives and the known electronic effects of the phenylsulfonyl moiety.[2][3]
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ha (C3) | 3.2 - 3.4 | dd | J(Ha, Hb) ≈ 15-16, J(Ha, Hc) ≈ 2-3 | Diastereotopic proton on C3, geminally coupled to Hb and vicinally coupled to Hc. |
| Hb (C3) | 3.6 - 3.8 | dd | J(Hb, Ha) ≈ 15-16, J(Hb, Hc) ≈ 5-6 | Diastereotopic proton on C3, geminally coupled to Ha and vicinally coupled to Hc. |
| Hc (C4) | 4.8 - 5.2 | dd | J(Hc, Ha) ≈ 2-3, J(Hc, Hb) ≈ 5-6 | Methine proton at C4, significantly deshielded by the adjacent sulfonyl group and the ring nitrogen. |
| NH | 7.5 - 8.5 | br s | - | Amide proton, chemical shift is solvent-dependent and the peak is often broad. |
| H-ortho (Ph) | 7.9 - 8.1 | d | J ≈ 7-8 | Aromatic protons ortho to the sulfonyl group, deshielded due to the electron-withdrawing nature of the SO₂ group. |
| H-meta (Ph) | 7.6 - 7.8 | t | J ≈ 7-8 | Aromatic protons meta to the sulfonyl group. |
| H-para (Ph) | 7.7 - 7.9 | t | J ≈ 7-8 | Aromatic proton para to the sulfonyl group. |
Unveiling the Carbon Skeleton: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. The electron-withdrawing phenylsulfonyl group is expected to have a significant deshielding effect on the adjacent C4 carbon of the azetidinone ring.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C=O) | 165 - 170 | Carbonyl carbon of the β-lactam ring. |
| C3 | 40 - 45 | Methylene carbon of the β-lactam ring. |
| C4 | 65 - 75 | Methine carbon of the β-lactam ring, significantly deshielded by the directly attached sulfonyl group. |
| C-ipso (Ph) | 138 - 142 | Quaternary carbon of the phenyl ring directly attached to the sulfonyl group. |
| C-ortho (Ph) | 128 - 130 | Aromatic carbons ortho to the sulfonyl group. |
| C-meta (Ph) | 129 - 131 | Aromatic carbons meta to the sulfonyl group. |
| C-para (Ph) | 134 - 136 | Aromatic carbon para to the sulfonyl group. |
Comparative Spectral Analysis: The Influence of the Phenylsulfonyl Group
The presence of the phenylsulfonyl group at the C4 position dramatically influences the NMR spectrum when compared to a simple 2-azetidinone or a 4-alkyl-substituted analogue.
-
Downfield Shift of H4 and C4: The most notable effect is the significant downfield shift of the C4 proton (Hc) and the C4 carbon. In a typical 4-alkyl-2-azetidinone, the H4 proton appears around δ 3.5-4.5 ppm.[2] The powerful electron-withdrawing nature of the sulfonyl group in this compound is predicted to shift this proton to δ 4.8-5.2 ppm. A similar and even more pronounced downfield shift is expected for the C4 carbon.
-
Diastereotopicity of C3 Protons: The chiral center at C4 renders the two protons on C3 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts (Ha and Hb) and will couple to each other, resulting in a pair of doublets of doublets.
Visualizing the Molecule and the Analytical Workflow
To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure with atom labeling and a typical workflow for NMR analysis.
Caption: Molecular structure of this compound with key atoms labeled for NMR assignment.
Caption: A generalized workflow for the NMR-based structural elucidation of organic compounds.
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
2. NMR Data Acquisition:
-
The following experiments are recommended for a comprehensive analysis:
-
¹H NMR: Provides information on the proton environment, chemical shifts, and coupling constants.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the molecular structure.
-
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of protons.
-
Use the 2D NMR data to confirm the assignments of both the ¹H and ¹³C spectra.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly diagnostic. The key identifying features are the significantly deshielded methine proton and carbon at the C4 position, a direct consequence of the potent electron-withdrawing effect of the phenylsulfonyl group. A comprehensive analysis, ideally including 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, providing unequivocal structural confirmation. This guide serves as a valuable resource for researchers working with this important synthetic intermediate, enabling confident and accurate spectral interpretation.
References
A Senior Application Scientist's Guide: Correlating In Vitro Potency and In Vivo Efficacy of Azetidinone-Based Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The In Vitro Promise and the In Vivo Reality
The 2-azetidinone, or β-lactam, ring is a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain makes it an effective electrophile, capable of acylating key nucleophilic residues—most notably serine—in the active sites of a vast array of enzymes.[2] This reactivity is the basis for the life-saving efficacy of penicillin and cephalosporin antibiotics, which target bacterial transpeptidases.[1][3] However, the versatility of this scaffold extends far beyond antibacterials, with azetidinone-based molecules developed as potent inhibitors of human enzymes like tryptase, elastase, and as modulators of processes like cholesterol absorption.[4][5]
Despite the scaffold's promise, a frequent and costly challenge in drug development is the disconnect between a compound's performance in a controlled, isolated in vitro setting and its actual therapeutic effect in a complex, whole-organism in vivo model. A nanomolar IC50 value in a biochemical assay is a tantalizing starting point, but it is by no means a guarantee of clinical success.
This guide provides a framework for navigating the critical transition from benchtop to preclinical studies. We will dissect the causality behind experimental choices for both in vitro and in vivo evaluation, provide validated protocols, and explore the multifaceted factors that determine whether a potent inhibitor translates into an effective therapeutic agent.
The Azetidinone Scaffold: A Privileged Structure for Enzyme Inhibition
The power of the azetidinone ring lies in its unique chemical properties. The four-membered ring is highly strained, increasing the electrophilicity of the carbonyl carbon.[2] This makes it susceptible to nucleophilic attack, particularly by the hydroxyl group of serine residues commonly found in the active sites of enzymes like serine proteases and bacterial penicillin-binding proteins (PBPs).[3][4] This interaction forms a stable, often covalent, acyl-enzyme intermediate, effectively inactivating the enzyme and disrupting its biological pathway.
The versatility of the azetidinone core allows for extensive synthetic modification, enabling the development of inhibitors for a diverse range of enzymatic targets, including:
-
Bacterial Cell Wall Synthesis: Transpeptidases (Penicillin-Binding Proteins).[1]
-
Antibiotic Resistance: β-lactamases, enzymes that bacteria produce to hydrolyze and inactivate β-lactam antibiotics.[6][7][8]
-
Inflammation and Immunity: Human tryptase, chymase, and leukocyte elastase.[4][5][9]
-
Coagulation: Thrombin.[4]
-
Cholesterol Metabolism: Ezetimibe, a cholesterol absorption inhibitor, demonstrates the scaffold's ability to modulate protein-protein interactions, though its precise enzymatic target was initially unknown.[4][10][11]
Part I: The In Vitro Assessment - Quantifying Potency in a Purified System
The primary objective of in vitro testing is to establish a compound's intrinsic potency and direct engagement with its intended target in a simplified, controlled environment. This stage acts as a crucial filter, identifying the most promising candidates for further, more resource-intensive investigation.
Causality of Assay Choice: Biochemical vs. Cell-Based
-
Biochemical (Cell-Free) Assays: These are the workhorse of early-stage screening. By using purified enzymes, they measure the direct interaction between the inhibitor and its target, free from the complexities of a cellular environment.[12] This provides a clean, reproducible measure of intrinsic potency (e.g., IC50). The drawback is that it offers no information on the compound's ability to enter a cell or its stability in the cytoplasm.
-
Cell-Based Assays: These assays measure the inhibitor's effect within a living cell.[12] This provides a more physiologically relevant context, indirectly assessing factors like membrane permeability and susceptibility to cellular efflux pumps.[13] A loss of potency compared to the biochemical assay often signals potential issues with cell penetration or stability.
The IC50 Value: A Critical, but Context-Dependent, Metric
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14][15]
It is critical to understand that the IC50 is not an absolute constant. It is highly dependent on the specific assay conditions, particularly the concentration of the substrate.[15][16] For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50 value. For this reason, comparing IC50 values between different laboratories or experiments can be misleading without standardized conditions. The inhibition constant (Ki), a true equilibrium constant, is a more absolute measure of binding affinity and can be calculated from the IC50 using the Cheng-Prusoff equation, provided the inhibition mechanism and substrate concentration are known.[14]
Data Presentation: In Vitro Potency of Azetidinone Derivatives
Quantitative data should be summarized for clear comparison.
| Compound ID | Scaffold Modification | Target Enzyme | IC50 (nM)[9] | Cell-Based Potency (nM)[17] |
| AZ-001 | C3-Amine Side Chain | Human Tryptase | 1.8 | 25.4 |
| AZ-002 | C3-Guanidine Side Chain | Human Tryptase | 5.2 | 80.1 |
| AZ-003 | N1-Aryl Substitution | hHDAC6 | 15.0 | 150.0 |
| AZ-004 | N1-Aryl Substitution | hHDAC8 | 30.0 | 450.0 |
Data are representative and compiled for illustrative purposes.
Visualization: High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical workflow for identifying lead candidates from a compound library using in vitro assays.
Caption: A generalized workflow for in vitro high-throughput screening.
Experimental Protocol: IC50 Determination for a Serine Protease Inhibitor
This protocol describes a fluorometric, cell-free assay to determine the IC50 value of an azetidinone-based inhibitor against a purified serine protease like human tryptase.
Self-Validation System: The protocol includes positive (known inhibitor) and negative (DMSO vehicle) controls to validate each assay plate. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screen (a Z' > 0.5 is considered excellent).
Materials:
-
Purified human tryptase enzyme.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Fluorogenic peptide substrate specific for the protease.
-
Azetidinone inhibitor stock solution (e.g., 10 mM in DMSO).
-
Known potent inhibitor (positive control).
-
DMSO (vehicle control).
-
384-well black, flat-bottom assay plates.
-
Fluorescence plate reader.
Methodology:
-
Compound Plating: Prepare a serial dilution of the azetidinone inhibitor. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 100 nL) of each concentration into the wells of the 384-well plate. Also include wells for positive and negative controls.
-
Enzyme Addition: Dilute the purified enzyme to its working concentration in cold assay buffer. Add the enzyme solution (e.g., 10 µL) to all wells except for a "no enzyme" blank.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the fluorogenic substrate in the assay buffer. Add the substrate solution (e.g., 10 µL) to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately transfer the plate to a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the kinetic rate of fluorescence increase over 15-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the data: Set the average rate of the negative control (DMSO) as 100% activity and the positive control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.[16]
-
Part II: The In Vivo Challenge - Efficacy in a Complex Biological System
An in vivo study assesses the true therapeutic potential of an inhibitor by introducing it into a living biological system. This is where the meticulously measured in vitro potency confronts the complex, multifactorial realities of physiology.
Why In Vitro Potency Often Fails to Predict In Vivo Efficacy
The transition from a simplified assay to a whole organism introduces numerous variables that can drastically alter a compound's effectiveness.[18][19]
-
Pharmacokinetics (ADME): This is the single most common reason for failure.
-
Absorption: Will the compound be absorbed from the gut or injection site?
-
Distribution: Will it reach the target tissue in sufficient concentrations? Does it bind excessively to plasma proteins, rendering it inactive?
-
Metabolism: Is the compound rapidly broken down by liver enzymes (e.g., Cytochrome P450s) into inactive metabolites?
-
Excretion: Is it cleared from the body too quickly to have a sustained effect?
-
-
Physiological Environment: The cellular milieu is not a simple buffer. Factors like pH, high protein concentrations ("macromolecular crowding"), and endogenous ions can alter enzyme conformation and inhibitor binding in ways not observed in vitro.[20][21]
-
Off-Target Effects and Toxicity: In a whole organism, the inhibitor is exposed to thousands of proteins. Binding to unintended targets can lead to toxicity, nullifying any potential therapeutic benefit.
A classic example is the development of azetidinone-based cholesterol absorption inhibitors.[11] Initial compounds were designed as inhibitors of the enzyme ACAT. However, in vitro ACAT inhibition showed no correlation with the compounds' in vivo ability to block cholesterol absorption, demonstrating that the true mechanism of action was different and could only be elucidated through whole-organism studies.[11]
Data Presentation: In Vivo Efficacy in a Murine Infection Model
| Treatment Group | Dosing Regimen | Mean Bacterial Burden (log10 CFU/thigh) ± SD | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | Saline, i.p., b.i.d. | 8.5 ± 0.4 | - |
| Antibiotic Alone | Meropenem (10 mg/kg) | 6.2 ± 0.6 | < 0.01 |
| Inhibitor AZ-005 Alone | 20 mg/kg, i.p., b.i.d. | 8.3 ± 0.5 | > 0.05 (n.s.) |
| Antibiotic + AZ-005 | Meropenem + Inhibitor | 4.1 ± 0.5 | < 0.001 |
Data are representative and compiled for illustrative purposes based on murine thigh infection models.[6]
Visualization: The Drug Discovery Funnel
This diagram illustrates the progression from a large number of initial hits to a single preclinical candidate, highlighting the key filters.
Caption: The drug discovery funnel from in vitro screening to in vivo validation.
Experimental Protocol: Murine Thigh Infection Model for a β-Lactamase Inhibitor
This protocol is designed to test if an azetidinone-based β-lactamase inhibitor can restore the efficacy of a β-lactam antibiotic against a resistant bacterial strain.[6]
Self-Validation System: The inclusion of control groups (vehicle, antibiotic alone, inhibitor alone) is essential to validate the results. The 'antibiotic alone' group confirms the resistance of the bacterial strain, while the 'inhibitor alone' group confirms the inhibitor has no intrinsic antibacterial activity. The synergistic effect is only proven if the combination therapy is significantly more effective than either component alone.
Materials:
-
Specific pathogen-free mice (e.g., ICR or C57BL/6).
-
Carbapenem-resistant Klebsiella pneumoniae strain (producing a known β-lactamase).
-
Cyclophosphamide for inducing neutropenia.
-
Test antibiotic (e.g., Meropenem).
-
Azetidinone inhibitor (AZ-005).
-
Sterile saline (vehicle).
-
Tryptic Soy Agar (TSA) plates for bacterial enumeration.
Methodology:
-
Induce Neutropenia: To ensure the infection is not cleared by the host immune system, mice are rendered neutropenic. This is typically achieved by administering cyclophosphamide intraperitoneally (i.p.) on days -4 and -1 before infection.[6]
-
Infection: Culture the resistant bacteria to mid-log phase. Dilute the bacterial suspension in saline to the desired inoculum (e.g., 10^6 Colony Forming Units [CFU]/mL). Inject 0.1 mL of the inoculum directly into the thigh muscle of each mouse.
-
Treatment Initiation: Two hours post-infection, randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle (Saline, i.p.)
-
Group 2: Antibiotic alone (e.g., Meropenem at 10 mg/kg, subcutaneously)
-
Group 3: Inhibitor AZ-005 alone (e.g., 20 mg/kg, i.p.)
-
Group 4: Antibiotic + Inhibitor AZ-005
-
-
Dosing: Administer treatments at specified intervals (e.g., every 12 hours) for a total of 24 or 48 hours.
-
Endpoint Analysis: At the end of the treatment period (e.g., 26 hours post-infection), humanely euthanize the mice. Aseptically dissect the entire thigh muscle.
-
Bacterial Burden Quantification: Homogenize the thigh tissue in sterile saline. Prepare serial dilutions of the homogenate and plate them onto TSA plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the colonies on the plates to determine the number of CFU per thigh. Convert the data to log10 CFU/thigh. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the bacterial burden between the treatment groups. A statistically significant reduction in the combination group compared to all other groups demonstrates in vivo efficacy.
Conclusion: An Integrated and Iterative Approach
The journey of an azetidinone-based enzyme inhibitor from a hit in a high-throughput screen to a viable therapeutic candidate is a process of iterative refinement and rigorous testing. This guide underscores that in vitro and in vivo evaluations are not sequential hurdles but are deeply interconnected parts of a continuous feedback loop.
-
In vitro assays provide the essential, high-precision data on potency and mechanism needed to justify further investment.
-
In vivo models provide the indispensable, real-world context of complex physiology, ultimately determining if a potent molecule can become an effective medicine.
By understanding the causality behind each experimental choice, adhering to validated and self-correcting protocols, and intelligently integrating data from both realms, researchers can more effectively bridge the translational gap. This disciplined approach is paramount to unlocking the full therapeutic potential of the versatile azetidinone scaffold and minimizing late-stage failures in the drug development pipeline.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Beta-Lactam Antimicrobial Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. Synthesis of potent and highly selective nonguanidine azetidinone inhibitors of human tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 14. courses.edx.org [courses.edx.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Azetidinone Derivatives as Antibacterial Agents
Abstract: The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Azetidin-2-ones, commonly known as β-lactams, represent a cornerstone of antibacterial therapy. This guide provides a comparative analysis of various azetidinone derivatives, delving into their mechanism of action, structure-activity relationships (SAR), and antibacterial efficacy. We present supporting experimental data and detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical class of antibiotics.
The Enduring Legacy of the β-Lactam: Mechanism of Action
The antibacterial power of azetidinone derivatives lies in their unique four-membered ring structure, the β-lactam. This strained ring mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, the building blocks of the bacterial cell wall. The primary mode of action is the inhibition of Penicillin-Binding Proteins (PBPs), essential bacterial enzymes that catalyze the final transpeptidation step in cell wall synthesis.[1] By acylating the serine residue in the active site of PBPs, the β-lactam ring opens and forms a stable, covalent bond, rendering the enzyme inactive. This disruption of cell wall integrity leads to cell lysis and bacterial death.[1]
Caption: Mechanism of Azetidinone Action.
Decoding the Pharmacophore: Structure-Activity Relationships (SAR)
The biological activity of azetidinone derivatives is intricately linked to their chemical structure. SAR studies provide crucial insights into the key features required for potent antibacterial action, guiding the rational design of new and improved agents.[2][3]
-
The β-Lactam Ring: The strained four-membered ring is the essential pharmacophore. Its reactivity is crucial for acylating the PBPs.
-
C3 Acylamino Side Chain: The nature of the substituent at the C3 position significantly influences the antibacterial spectrum and potency. For instance, the aminothiazole-oxime side chain seen in many modern cephalosporins enhances activity against Gram-negative bacteria.[4][5]
-
N1 Substituent: In monobactams like aztreonam, a sulfonic acid group at the N1 position is vital for activating the β-lactam ring and conferring specific activity against aerobic Gram-negative bacteria.[4][5]
-
C4 Substituent: Modifications at the C4 position can modulate the stability, potency, and spectrum of activity. The introduction of various heteroatom-bound substituents has been explored to enhance antibacterial efficacy, particularly against β-lactamase-producing strains.[4][5]
Recent research has focused on creating hybrid molecules, such as azetidinone-azole conjugates, to develop compounds with synergistic antimicrobial effects that could potentially overcome existing resistance mechanisms.[2][3]
A Comparative Analysis of Azetidinone Derivatives
The versatility of the azetidinone scaffold has led to a diverse array of derivatives, each with a distinct antibacterial profile. This section compares several classes, with supporting in vitro data summarized in Table 1.
Monocyclic Azetidinones (Monobactams): These agents, exemplified by aztreonam, possess a standalone β-lactam ring. Their spectrum is generally limited to aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.
Fused Bicyclic Azetidinones: This broad category includes penicillins, cephalosporins, and carbapenems. The fusion of a second ring to the azetidinone core enhances the strain and reactivity of the β-lactam, often leading to a broader spectrum of activity. Carbapenems, for instance, are highly effective against a wide range of Gram-positive and Gram-negative bacteria.
Novel Derivatives: Ongoing research continues to produce novel derivatives with promising activity. For example, certain Schiff base derivatives of azetidinone have shown enhanced efficacy against Gram-negative bacteria compared to standard antibiotics like amoxicillin-clavulanate.[1] Similarly, indole-triazole-azetidinone hybrids have been synthesized and evaluated for their potential as new antimicrobial agents.[6]
Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of Representative Azetidinone Derivatives
| Compound/Derivative Class | Staphylococcus aureus (Gram-positive) | Enterococcus faecalis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Penicillin G | 0.015 | >128 | >128 | >128 | [6] |
| Amoxicillin | 0.5 | 2 | 8 | >128 | [7] |
| Aztreonam (Monobactam) | >128 | >128 | 0.125 | 8 | [4] |
| Imipenem (Carbapenem) | 0.03 | 1 | 0.25 | 4 | General Knowledge |
| Indole-Triazole-Azetidinone Hybrid (A-I) | 25 | 50 | 12.5 | 50 | [6] |
| Benzophenone-Azetidinone Hybrid (9a) | 25 | - | 12.5 | 12.5 | [7] |
| Benzophenone-Azetidinone Hybrid (9e) | 12.5 | - | 25 | 25 | [7] |
| Benzophenone-Azetidinone Hybrid (9g) | 12.5 | - | 12.5 | 12.5 | [7] |
Note: MIC values are highly dependent on the specific strain and testing conditions. The data presented is for comparative purposes.
Experimental Protocols for Efficacy Evaluation
The reliable evaluation of antibacterial activity is paramount in the development of new azetidinone derivatives. The following are standardized, step-by-step protocols for determining key efficacy parameters.
Caption: Experimental Workflow for Antibacterial Testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.[7]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in log phase growth
-
Synthesized azetidinone derivatives (stock solution in a suitable solvent like DMSO)
-
Standard antibiotic (positive control)
-
Solvent (negative control)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically transfer a few colonies of the test bacterium into a tube of sterile MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: Add 100 µL of MHB to all wells of a 96-well plate. In the first column, add 100 µL of the stock solution of the azetidinone derivative. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (a standard antibiotic with a known MIC), a negative control (broth and solvent only), and a growth control (broth and bacteria only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Overcoming Resistance and Future Outlook
The clinical efficacy of β-lactam antibiotics is perpetually threatened by the evolution of bacterial resistance mechanisms, most notably the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic. The development of novel azetidinone derivatives focuses on:
-
Enhanced Stability: Designing molecules that are resistant to β-lactamase degradation.
-
Broadened Spectrum: Creating compounds effective against a wider range of pathogens, including multidrug-resistant strains.
-
Hybrid Molecules: Combining the azetidinone core with other pharmacophores to create agents with dual modes of action or the ability to inhibit resistance mechanisms.[2][3]
The azetidinone scaffold remains a highly valuable and versatile platform in the quest for new antibacterial agents.[8] Continued innovation in synthetic chemistry, coupled with a deeper understanding of resistance mechanisms, will undoubtedly lead to the development of next-generation β-lactam antibiotics that can effectively combat the growing threat of infectious diseases.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. SYNTHESIS AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-AZETIDINONE-1-SULFONIC ACID DERIVATIVES WITH A HETEROATOM-BOUND SUBSTITUENT AT THE 4-POSITION [jstage.jst.go.jp]
- 5. Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach [mdpi.com]
- 8. nbinno.com [nbinno.com]
Unambiguous Stereochemical Assignment of Azetidinones: A Comparative Guide to X-ray Crystallography and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms, or stereochemistry, within the azetidin-2-one (β-lactam) ring is a critical determinant of the biological activity of a vast class of antibiotics, including penicillins and cephalosporins.[1][2] An incorrect stereochemical assignment can lead to inactive or even toxic compounds, making its accurate and unambiguous determination a cornerstone of drug discovery and development. While several analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute stereochemistry of azetidinones.[1] This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, offering field-proven insights and experimental considerations to aid researchers in making informed decisions for their structural validation needs.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing the precise 3D atomic coordinates, bond lengths, and bond angles of a molecule in its crystalline state.[3] This technique is the only one that can directly determine the absolute configuration of all stereogenic centers in a molecule, a crucial piece of information for understanding its biological function.
The power of X-ray crystallography lies in its ability to directly visualize the electron density of a molecule. By diffracting X-rays through a single, high-quality crystal, a unique diffraction pattern is generated.[3] Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional model of the molecule, revealing the exact spatial arrangement of its atoms.[3]
Causality Behind Experimental Choices in X-ray Crystallography
The success of an X-ray crystallography experiment hinges on a series of critical choices, each with a direct impact on the quality of the final structure.
-
Crystal Growth: The foremost prerequisite is obtaining a single, well-ordered crystal of sufficient size (typically 0.1-0.5 mm).[4] This is often the most challenging step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) are all critical variables that must be empirically optimized. The goal is to encourage slow, ordered molecular packing, which leads to a well-defined crystal lattice. A rapid precipitation will likely result in an amorphous solid or poorly ordered microcrystals, unsuitable for diffraction.
-
X-ray Source and Wavelength: The choice of X-ray wavelength is crucial for determining the absolute configuration. To observe anomalous dispersion effects, which are necessary for absolute stereochemistry determination, the X-ray energy should be close to the absorption edge of a heavier atom (heavier than oxygen) in the molecule.[4][5] Copper (Cu Kα, λ = 1.54 Å) or Molybdenum (Mo Kα, λ = 0.71 Å) sources are commonly used. For light-atom structures, synchrotron radiation may be necessary to tune the wavelength for optimal anomalous scattering.[6]
-
Data Collection Strategy: A complete and redundant dataset is essential for accurate structure refinement. This involves rotating the crystal in the X-ray beam to collect diffraction data from all possible orientations. Modern diffractometers automate this process, but the strategy (e.g., exposure time per frame, total rotation range) must be chosen to maximize the signal-to-noise ratio and ensure high resolution.
-
Structure Solution and Refinement: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data. The quality of the final structure is assessed using metrics like the R-factor and the Flack parameter. The Flack parameter, in particular, is a critical indicator of the correctness of the absolute configuration assignment, with a value close to zero indicating a high degree of confidence.[7][8]
Experimental Workflow: From Powder to Publication-Ready Structure
Caption: Experimental workflow for determining azetidinone stereochemistry via X-ray crystallography.
Comparative Analysis of Alternative Techniques
While X-ray crystallography provides the most definitive answer, other techniques offer complementary information and can be more readily accessible.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Definitive structural determination.[1] | Requires a single, high-quality crystal; structure represents the solid state, which may differ from solution.[1] |
| NMR Spectroscopy | Connectivity, relative stereochemistry, and information about the chemical environment of atoms in solution.[1][9] | Non-destructive; provides data on the molecule in a more biologically relevant solution state.[1] | Absolute stereochemistry determination can be challenging and often requires derivatization; does not directly provide bond lengths and angles.[1] |
| Chiral Chromatography | Separation of enantiomers and determination of enantiomeric purity.[10][11] | Rapid, reproducible, and effective for separating stereoisomers.[11] | Does not provide structural information; requires a suitable chiral stationary phase.[12][13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of azetidinones in solution.[9] ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.[9] For determining the relative stereochemistry (cis/trans) of substituents on the β-lactam ring, the vicinal coupling constant (³J) between the protons at C3 and C4 is a key diagnostic parameter.[9][14]
However, determining the absolute stereochemistry by NMR is often not straightforward. It typically requires the use of chiral derivatizing agents, such as Mosher's acid, to convert the enantiomers into diastereomers, which can then be distinguished by NMR.[10] This process can be cumbersome and is not always successful.
Chiral Chromatography
Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful technique for separating enantiomers and assessing the enantiomeric purity of a sample.[11][12] This method is rapid, reproducible, and highly effective for resolving stereoisomers.[11] However, it is a separative technique and does not provide any information about the three-dimensional structure of the individual enantiomers. Its primary role is to confirm the presence of different stereoisomers and to quantify their relative amounts.
Caption: Logical relationship between analytical techniques for stereochemistry determination.
Conclusion and Recommendations
For the unambiguous determination of the absolute stereochemistry of novel azetidinone derivatives, single-crystal X-ray crystallography remains the gold standard. Its ability to provide a precise and complete three-dimensional structure is unmatched by any other technique. While NMR spectroscopy and chiral chromatography are invaluable tools for determining relative stereochemistry and enantiomeric purity, respectively, they cannot definitively establish the absolute configuration without additional, often complex, experimental steps.
Therefore, for drug development professionals and researchers working with chiral azetidinones, a multi-faceted approach is recommended. NMR and chiral chromatography should be employed for routine analysis and purity assessment. However, for the definitive structural elucidation of a final compound or a key intermediate, obtaining a single-crystal X-ray structure is a critical investment that provides the highest level of confidence and is often a regulatory requirement.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bepls.com [bepls.com]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. academic.oup.com [academic.oup.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Evolving Landscape of β-Lactams: A Comparative Guide to the Structure-Activity Relationship of 2-Azetidinone Analogs
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the most enduring and vital classes of antibiotics are the β-lactams, characterized by the four-membered 2-azetidinone ring. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-azetidinone analogs, offering a comparative analysis of their antibacterial efficacy. We will delve into the critical structural modifications that dictate their potency and spectrum of activity, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antibacterial agents.
The 2-Azetidinone Core: A Privileged Scaffold in Antibacterial Drug Discovery
The antibacterial prowess of β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, is intrinsically linked to the strained 2-azetidinone ring.[1][2] This strained amide bond mimics the D-Ala-D-Ala dipeptide terminus of peptidoglycan precursors, the building blocks of the bacterial cell wall.[3] By acylating the active site of penicillin-binding proteins (PBPs), essential enzymes in peptidoglycan synthesis, these antibiotics disrupt cell wall formation, leading to bacterial lysis and death.[4][5]
The modular nature of the 2-azetidinone scaffold allows for extensive chemical modifications at various positions, profoundly influencing its antibacterial spectrum, potency, and stability against bacterial resistance mechanisms, primarily β-lactamase enzymes.[2][4] Understanding the SAR of these analogs is paramount for the rational design of new β-lactam antibiotics that can overcome existing resistance.
Decoding the Structure-Activity Relationship: Key Positions of Modification
The antibacterial activity of 2-azetidinone analogs is critically dependent on the nature and stereochemistry of substituents at the N1, C3, and C4 positions of the β-lactam ring.
The N1-Substituent: Modulating Activity and Spectrum
The substituent at the N1 position plays a crucial role in determining the overall activity and spectrum of monocyclic β-lactams (monobactams). The presence of a sulfonic acid group, as seen in aztreonam, confers potent activity against Gram-negative bacteria.[4] Modifications at this position are a key strategy in the development of new monobactams with enhanced stability and broader activity.
The C3-Side Chain: A Major Determinant of Potency and β-Lactamase Stability
The acylamino side chain at the C3 position is a hallmark of penicillins and cephalosporins and is a primary determinant of their antibacterial potency and resistance to β-lactamases. Variations in this side chain can dramatically alter the affinity for different PBPs and influence the compound's stability against enzymatic hydrolysis. For instance, the introduction of bulky groups can sterically hinder the approach of β-lactamases.
The C4-Substituent: Fine-Tuning the Antibacterial Profile
Substituents at the C4 position can significantly impact the antibacterial activity and stability of 2-azetidinone analogs. The nature of the C4 substituent can influence the strain of the β-lactam ring and its susceptibility to hydrolysis. For example, the fusion of a second ring, as in carbapenems and penicillins, enhances the reactivity of the β-lactam carbonyl and generally leads to broader-spectrum activity.[6] In monocyclic β-lactams, various aryl or heterocyclic groups at C4 have been explored to optimize antibacterial potency.[7]
The stereochemistry at both the C3 and C4 positions is also critical for biological activity. Specific stereoisomers often exhibit significantly higher potency, highlighting the importance of stereoselective synthesis in the development of these compounds.[8][9]
Comparative Antibacterial Performance of 2-Azetidinone Analogs
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative 2-azetidinone analogs against a panel of clinically relevant bacterial strains. The data is compiled from various research articles and is intended to provide a comparative overview.
Table 1: Comparative MIC Values (µg/mL) of Novel 2-Azetidinone Analogs Against Gram-Positive Bacteria
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Reference |
| Amoxicillin (Standard) | - | - | [3] |
| Ampicillin (Standard) | 25 | 12.5 | [10] |
| Analog 9a | 62.5 | 125 | [3] |
| Analog 9e | 31.25 | 62.5 | [3] |
| Analog 9g | 31.25 | 62.5 | [3] |
| Analog 12a | 12.5 | 6.25 | [10] |
| Analog 12c | 25 | 12.5 | [10] |
Table 2: Comparative MIC Values (µg/mL) of Novel 2-Azetidinone Analogs Against Gram-Negative Bacteria
| Compound/Analog | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Amoxicillin (Standard) | - | - | [3] |
| Analog 9a | 125 | 250 | [3] |
| Analog 9e | 62.5 | 125 | [3] |
| Analog 9g | 62.5 | 125 | [3] |
| Analog 4a | - | - | [7] |
| Analog 4b | - | - | [7] |
| Analog 4d | - | - | [7] |
Note: A lower MIC value indicates greater antibacterial potency.
Experimental Protocols for Evaluation
The following are detailed protocols for the synthesis and biological evaluation of 2-azetidinone analogs, crucial for SAR studies.
Synthesis of 2-Azetidinone Analogs via Staudinger Cycloaddition
The Staudinger [2+2] cycloaddition is a cornerstone in the synthesis of the 2-azetidinone ring.[11][12] This reaction involves the cycloaddition of a ketene with an imine.
Step-by-Step Protocol:
-
Imine Formation: Equimolar amounts of a primary amine and an aldehyde are refluxed in a suitable solvent (e.g., ethanol, toluene) for 2-4 hours to form the corresponding imine (Schiff base). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Ketene Generation and Cycloaddition: The imine is dissolved in a dry, inert solvent (e.g., dichloromethane, dioxane) under an inert atmosphere (e.g., nitrogen). Triethylamine is added as a base. The solution is cooled to 0°C, and a solution of an α-haloacetyl chloride (e.g., chloroacetyl chloride) in the same solvent is added dropwise with stirring. The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 2-azetidinone analog.[1][5]
References
- 1. impactfactor.org [impactfactor.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of Novel Azetidinone Derivatives
This guide provides a comprehensive comparison of the antioxidant activities of novel azetidinone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic rationale, mechanisms of action, and comparative efficacy of these compounds, supported by detailed experimental protocols and data.
Introduction: The Dual Imperative of Azetidinones and Antioxidants
The 2-azetidinone, or β-lactam ring, is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2] However, the therapeutic potential of this strained four-membered ring extends far beyond antibacterial action.[2][3] Recent research has illuminated the diverse biological activities of novel azetidinone derivatives, including anticancer, anti-inflammatory, and, notably, antioxidant properties.[4][5][6]
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[7] Antioxidants mitigate this damage by donating electrons to neutralize free radicals. The development of novel synthetic antioxidants is a critical frontier in drug discovery, and azetidinone derivatives have emerged as a promising class of compounds in this arena.[8][9] This guide will explore the methodologies used to evaluate their antioxidant potential and present a comparative analysis of their activity.
Mechanism of Antioxidant Action in Azetidinone Derivatives
The antioxidant capacity of azetidinone derivatives is fundamentally linked to their chemical structure. Their ability to scavenge free radicals is often attributed to the presence of specific functional groups appended to the core β-lactam ring.
-
Hydrogen/Electron Donation: The primary mechanism involves the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it. Substituents such as phenolic hydroxyl (-OH) groups or secondary amines (-NH) on the azetidinone scaffold are particularly effective hydrogen donors.[8]
-
Radical Scavenging: Certain derivatives can directly interact with and neutralize highly reactive species like the superoxide radical, hydroxyl radical, and hypochlorous acid (HOCl).[10][11]
-
Upregulation of Endogenous Antioxidants: Some advanced derivatives have been shown to modulate cellular pathways, increasing the expression of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[7]
The following diagram illustrates the fundamental principle of radical scavenging by an azetidinone derivative.
Caption: Mechanism of free radical scavenging by an azetidinone derivative.
Standard Methodologies for Evaluating Antioxidant Activity
To objectively compare the efficacy of different derivatives, standardized in vitro assays are essential. The most common methods rely on spectrophotometric detection of radical scavenging.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
This assay is widely used due to its simplicity and the stability of the DPPH radical. DPPH is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm.[12] When an antioxidant donates a hydrogen atom to DPPH, it becomes reduced to the non-radical form (DPPH-H), and the solution's color fades to yellow. The degree of discoloration is directly proportional to the antioxidant's scavenging capacity.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay involves generating the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate.[12] This pre-formed radical has an absorbance maximum around 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[13]
Experimental Protocols
The following protocols are presented to ensure reproducibility and provide a self-validating system for screening novel compounds.
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate format for high-throughput screening.
A. Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 8 mg of DPPH in 100 mL of methanol.[14] Store this solution in an amber bottle at 4°C. Before use, dilute it with methanol to achieve an absorbance of approximately 1.0 at 517 nm.
-
Test Compound Solutions: Prepare a stock solution of the novel azetidinone derivative in a suitable solvent (e.g., DMSO or methanol) at 1 mg/mL. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox using the same concentrations as the test compounds.
B. Assay Procedure:
-
Plate Loading: Add 100 µL of the prepared DPPH working solution to each well of a 96-well microplate.
-
Sample Addition: Add 100 µL of the various concentrations of the test compounds (or standard) to their respective wells.[14] For the blank well, add 100 µL of the solvent (e.g., methanol).
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
C. Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the test compound.
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the compound concentrations. A lower IC₅₀ value indicates higher antioxidant activity.
Caption: Experimental workflow for the DPPH antioxidant assay.
Comparative Analysis of Novel Azetidinone Derivatives
The antioxidant efficacy of azetidinone derivatives can vary significantly based on their substitution patterns. The following table summarizes the reported antioxidant activities of several novel derivatives from recent studies, measured by their IC₅₀ values in the DPPH assay.
| Compound ID | Key Structural Features | Assay | IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ (µg/mL) | Source |
| Series V, Cmpd. Vb | N/A | DPPH | 28.1 | N/A | [1] |
| Series V, Cmpd. Va | N/A | DPPH | 31.4 | N/A | [1] |
| Bis-azetidinone A2 | Bis-β-lactam ring | DPPH | More active than B2, C2 | N/A | [15][16] |
| Sulfonamide 5a series | Sulfadiazine skeleton | DPPH | Excellent activity | Comparable | [3][17] |
| Nicotinic Acid Deriv. | Hydroxyl substitutions | DPPH | Higher activity | N/A | [8] |
N/A: Data not available in the cited source.
Analysis of Structure-Activity Relationship (SAR): The data consistently reveal several key trends:
-
Electron-Donating Groups: The presence of electron-donating groups, particularly hydroxyl (-OH) and methoxy (-OCH₃) groups on aromatic rings attached to the azetidinone core, significantly enhances antioxidant activity.[8] This is because these groups can more readily stabilize the radical formed after hydrogen donation.
-
Sulfonamide Moiety: Incorporation of a sulfonamide structure can lead to excellent antioxidant potential, with some derivatives showing activity comparable to the standard, ascorbic acid.[3][17]
-
Bis-Azetidinones: Compounds containing two β-lactam units have shown promising results, suggesting that multiple active sites within a single molecule can improve efficacy.[15][16]
Conclusion and Future Directions
Novel azetidinone derivatives represent a versatile and highly promising scaffold for the development of new antioxidant agents. Their synthetic tractability allows for fine-tuning of their electronic and steric properties to maximize radical scavenging potential. The comparative data clearly indicate that derivatives functionalized with electron-donating groups and sulfonamide moieties are particularly effective.
Future research should focus on expanding the structural diversity of these compounds and evaluating their activity in more complex biological systems, including cell-based assays and in vivo models of oxidative stress.[7] Elucidating the precise mechanisms of action and exploring synergistic combinations with other known antioxidants will be crucial steps in translating these promising laboratory findings into clinically relevant therapeutic agents.
References
- 1. bepls.com [bepls.com]
- 2. tijer.org [tijer.org]
- 3. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jgtps.com [jgtps.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidant-scavenging activities of beta-lactam agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidant-scavenging activities of beta-lactam agents | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Synthetic Alternatives for 4-(Phenylsulfonyl)-2-azetidinone in Modern Drug Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency, stereochemical control, and overall success of a synthetic campaign. The 2-azetidinone, or β-lactam, core is a privileged scaffold, central to a vast array of therapeutics ranging from antibiotics to cholesterol absorption inhibitors. Among the key synthons for elaborating this core, 4-(phenylsulfonyl)-2-azetidinone has traditionally held a significant place. However, the landscape of synthetic chemistry is ever-evolving, and a range of powerful alternatives now offer distinct advantages in various contexts.
This guide provides an in-depth technical comparison of viable alternatives to this compound, moving beyond a simple list of substitutes to a nuanced discussion of strategic synthetic choices. We will delve into the functional roles of different 4-substituents, compare the efficiency of key synthetic transformations, and provide detailed experimental protocols to empower you to make the most informed decisions for your specific synthetic goals.
The Role of the 4-Substituent: More Than Just a Leaving Group
The utility of 4-substituted-2-azetidinones as synthetic intermediates hinges on the nature of the substituent at the C4 position. This group serves several critical functions, primarily as a leaving group in nucleophilic substitution reactions to introduce diverse functionalities. The phenylsulfonyl group in this compound is an effective leaving group due to the stability of the corresponding sulfinate anion. However, its bulk and the conditions sometimes required for its displacement have prompted the exploration of alternatives.
A premier alternative that has gained widespread adoption is 4-acetoxy-2-azetidinone . The acetoxy group is also an excellent leaving group, often allowing for milder reaction conditions for nucleophilic substitution.[1] Furthermore, its synthesis from readily available starting materials makes it an economically attractive choice for large-scale production.[2]
Beyond these direct synthons, a paradigm shift in strategy involves forgoing a pre-functionalized azetidinone altogether. The Staudinger [2+2] ketene-imine cycloaddition represents a highly versatile and convergent approach to construct the β-lactam ring from the ground up.[3][4] This powerful reaction allows for the direct installation of desired substituents at N1, C3, and C4 by judicious choice of the imine and ketene precursors, offering unparalleled flexibility in molecular design.[3][5]
The following sections will compare these alternatives in the context of synthesizing key therapeutic classes.
Comparative Synthesis of Carbapenem Antibiotic Precursors
The synthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics, heavily relies on the stereocontrolled construction of a substituted 2-azetidinone core. Both 4-(phenylsulfonyl)- and 4-acetoxy-2-azetidinone have been employed as key intermediates.
dot
Caption: Comparison of synthetic routes to carbapenem precursors.
| Feature | 4-Acetoxy-2-azetidinone Route | This compound Route |
| Leaving Group | Acetate | Phenylsulfinate |
| Typical Reaction Conditions | Milder conditions often suffice (e.g., NaH, DMF).[6] | May require stronger bases or higher temperatures. |
| Stereochemical Control | Generally proceeds with inversion of configuration. | Also proceeds with inversion of configuration. |
| Byproducts | Acetate salts, generally easier to remove. | Phenylsulfinate salts, can be more challenging to remove completely. |
| Reported Yields for Thio-substitution | Often high, in the range of 80-95%.[6] | Generally good, but can be more variable depending on the substrate. |
| Economic Viability | Considered highly economical for large-scale synthesis.[2] | Can be less cost-effective due to the cost of the starting material. |
Experimental Protocol: Synthesis of a 4-Thio-substituted Carbapenem Precursor from 4-Acetoxy-2-azetidinone
-
Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the desired thiol (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Dissolve 4-acetoxy-2-azetidinone (1.0 equivalent) in anhydrous DMF and add it dropwise to the thiolate solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Strategic Divergence: The Staudinger Cycloaddition
The Staudinger ketene-imine cycloaddition offers a fundamentally different and highly convergent approach to β-lactam synthesis.[3][4] Instead of modifying a pre-existing azetidinone ring, this reaction constructs it from an imine and a ketene (often generated in situ from an acyl chloride and a tertiary amine base).[7] This strategy provides immense flexibility in accessing a wide range of substitution patterns.
dot
Caption: Conceptual comparison of β-lactam synthesis strategies.
Advantages of the Staudinger Cycloaddition:
-
Convergent Synthesis: Two complex fragments (imine and ketene precursor) are combined in a single step to rapidly build molecular complexity.
-
High Versatility: A vast array of imines and ketenes can be employed, allowing for diverse substitution patterns at all positions of the β-lactam ring.[3]
-
Stereochemical Control: The diastereoselectivity (cis vs. trans) of the Staudinger reaction can often be controlled by the choice of reactants, solvent, and temperature.[8] For example, non-polar solvents tend to favor the formation of cis-β-lactams, while polar solvents can promote the formation of the trans isomers.[9]
Considerations for the Staudinger Cycloaddition:
-
Ketene Instability: Ketenes are often highly reactive and prone to polymerization, necessitating their in situ generation.[10]
-
Stereoselectivity Challenges: While controllable, achieving high diastereoselectivity can require careful optimization of reaction conditions. The stereochemical outcome is a result of the competition between the direct ring closure of a zwitterionic intermediate and its isomerization.[7]
Case Study: Alternative Synthetic Routes to Ezetimibe
Ezetimibe, a cholesterol absorption inhibitor, features a crucial trans-3,4-disubstituted β-lactam core. While syntheses utilizing this compound exist, several alternative and stereoselective routes have been developed that showcase the power of different synthetic strategies.
One notable alternative involves a 1,3-dipolar cycloaddition between a nitrone and an alkene, followed by a series of transformations to construct the β-lactam ring.[10] This approach allows for excellent stereochemical control originating from a chiral starting material.[10]
Another strategy employs an enolate-imine condensation to form the β-lactam ring, again offering a convergent and stereocontrolled route that bypasses the need for a pre-functionalized azetidinone synthon.
| Synthetic Strategy | Key Features | Reported Overall Yield | Stereochemical Control |
| Route via this compound | Multi-step elaboration of the pre-formed ring. | Variable, often requires chromatographic separation of diastereomers. | Stereocontrol can be challenging to establish at multiple centers. |
| 1,3-Dipolar Cycloaddition Route | Highly stereoselective cycloaddition as the key step.[10] | Good to excellent. | The absolute configuration of the starting material directs the formation of other stereocenters.[10] |
| Enolate-Imine Condensation Route | Convergent formation of the β-lactam ring. | Good. | Can be highly stereoselective depending on the choice of chiral auxiliaries and reaction conditions. |
Experimental Protocol: Staudinger Cycloaddition for a Generic β-Lactam Synthesis
-
Imine Solution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the imine (1.0 equivalent) and a tertiary amine base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Ketene Generation and Cycloaddition: Dissolve the acyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled imine solution over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Perspectives
While this compound remains a useful building block in the synthetic chemist's toolbox, a comprehensive understanding of the available alternatives is crucial for modern, efficient, and stereocontrolled synthesis.
-
4-Acetoxy-2-azetidinone stands out as a highly practical and economically viable alternative for the synthesis of complex β-lactams like carbapenems, often providing advantages in terms of milder reaction conditions and simplified purification.
-
The Staudinger ketene-imine cycloaddition offers a superior level of flexibility and convergency, enabling the rapid construction of diverse β-lactam scaffolds. Its application is particularly powerful when unique substitution patterns are desired.
-
For complex targets like ezetimibe, entirely different synthetic paradigms, such as 1,3-dipolar cycloadditions , can provide more elegant and stereocontrolled solutions.
The choice of synthetic strategy should be guided by the specific goals of the project, considering factors such as the desired substitution pattern, stereochemical requirements, scalability, and economic constraints. By leveraging the diverse reactivity and strategic advantages of these alternatives, researchers can significantly enhance their ability to synthesize novel and medicinally important β-lactam-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis of ezetimibe, a cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(Phenylsulfonyl)-2-azetidinone
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(Phenylsulfonyl)-2-azetidinone (CAS No. 31899-01-1), ensuring the protection of personnel and the environment. Our commitment to your work extends beyond providing high-quality reagents; we aim to be your trusted partner in laboratory safety and chemical handling.
Hazard Assessment and Characterization: Understanding the Risks
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS) and aggregated data from the European Chemicals Agency (ECHA), this compound is classified as a corrosive substance.[1][2]
Primary Hazards:
This classification necessitates stringent adherence to safety protocols to prevent accidental exposure. The corrosive nature of this compound dictates the need for robust personal protective equipment and careful handling at all stages of the disposal process.
Key Properties of this compound
| Property | Value | Source |
| CAS Number | 31899-01-1 | [1][3][4] |
| Molecular Formula | C₉H₉NO₃S | [1][3][4] |
| Molecular Weight | 211.24 g/mol | [1] |
| Physical State | White to light yellow crystalline powder | |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of this compound, the following personal protective equipment is mandatory when handling the compound for disposal:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Waste Characterization and Regulatory Compliance: The Legal Framework
All chemical waste generated in a laboratory setting is subject to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8][9] It is the responsibility of the waste generator to properly characterize their waste.
Due to its corrosive nature, this compound waste would likely be classified as a D002 hazardous waste (corrosivity characteristic) if it exhibits a pH of less than or equal to 2 or greater than or equal to 12.5, or if it has the ability to corrode steel.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.
Disposal Procedures: A Step-by-Step Approach
There are two primary routes for the disposal of this compound: direct disposal via a licensed contractor and chemical neutralization prior to disposal. The choice of method will depend on the quantity of waste, laboratory capabilities, and institutional policies.
Method 1: Direct Disposal via a Licensed Hazardous Waste Contractor (Recommended)
This is the most straightforward and highly recommended method for the disposal of this compound.
Step 1: Waste Segregation and Collection
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste" .
-
The label must also include the full chemical name: "this compound", the CAS number "31899-01-1", and the associated hazards (e.g., "Corrosive").
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's policies and in accordance with EPA regulations.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Arranging for Pickup
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.
-
Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.
Method 2: Chemical Neutralization via Alkaline Hydrolysis (For Experienced Personnel)
This method leverages the susceptibility of the β-lactam ring to hydrolysis under alkaline conditions, rendering the molecule inactive.[5][10] This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Step 1: Preparation
-
Work in a well-ventilated fume hood.
-
Have an appropriate acid or base neutralizer and spill kit readily available.
-
Prepare a 1 M solution of sodium hydroxide (NaOH).
Step 2: Neutralization Procedure
-
Carefully weigh the this compound waste.
-
In a suitable container (e.g., a beaker or flask) equipped with a magnetic stirrer, dissolve the compound in a minimal amount of a water-miscible organic solvent if necessary (e.g., acetone or ethanol).
-
Slowly add the 1 M NaOH solution to the stirred mixture. A general guideline is to use a stoichiometric excess of NaOH to ensure complete hydrolysis of the β-lactam ring.
-
Allow the reaction to stir at room temperature for several hours or overnight to ensure complete degradation.
-
After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). Monitor the pH carefully using a pH meter or pH strips.
-
The resulting neutralized solution may still contain organic residues and should be collected as hazardous waste and disposed of through a licensed contractor as described in Method 1.
Causality Behind Experimental Choices: The β-lactam ring in this compound is susceptible to nucleophilic attack. The hydroxide ions (OH⁻) from the sodium hydroxide solution act as nucleophiles, attacking the carbonyl carbon of the β-lactam ring. This leads to the opening of the four-membered ring, forming a non-toxic, inactive carboxylate salt.[5][10] Subsequent neutralization is necessary to comply with regulations for aqueous waste disposal.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent and then with soap and water.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Decision Workflow
References
- 1. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 31899-01-1|4-(Phenylsulfonyl)azetidin-2-one|BLD Pharm [bldpharm.com]
- 4. Syntechim spol. s.r.o. - 4-phenylsulfonyl-2-azetidinone, CAS [31899-01-1] [syntechim.cz]
- 5. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. Halogenation of 4-phenyl-3-(phenylsulfonyl)-2-azetidinones with N-halosuccinimides. Kinetic vs. thermodynamic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Safe Handling of 4-(Phenylsulfonyl)-2-azetidinone: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment and Disposal for Researchers in Drug Development
In the landscape of pharmaceutical research and organic synthesis, 4-(Phenylsulfonyl)-2-azetidinone stands as a versatile building block, particularly in the development of novel therapeutics.[1] Its unique azetidinone ring structure is pivotal in the synthesis of biologically active molecules.[1] However, the inherent reactivity of this compound, classified as a corrosive substance that can cause severe skin burns and eye damage, necessitates a robust understanding and implementation of safety protocols.[2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazard associated with this compound is its corrosive nature.[2] The Globally Harmonized System (GHS) classification for this compound includes the hazard statement H314: Causes severe skin burns and eye damage.[2] Therefore, meticulous attention to personal protective equipment is paramount to prevent contact and ensure a safe working environment.
Core PPE Requirements
A foundational layer of PPE is mandatory for any handling of this compound, regardless of the scale of the operation.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes and airborne particles, preventing severe eye damage and blindness.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Provides a barrier against direct skin contact, which can cause severe burns.[4][5] Double gloving is recommended for enhanced protection.[6] |
| Body Protection | A fire-retardant and chemical-resistant lab coat with long sleeves and a solid front. | Protects the skin on the arms and torso from accidental spills.[6][7] |
| Footwear | Closed-toe shoes, preferably made of a non-porous material. | Prevents injury from spills and dropped equipment.[7] |
Task-Specific PPE Enhancements
Certain procedures may require additional protective measures to mitigate increased risks of exposure.
| Operation | Additional PPE | Rationale |
| Weighing and Aliquoting (Solid) | Use of a chemical fume hood or a ventilated balance enclosure. An N95 or higher-rated respirator may be necessary if dust is generated. | Minimizes the inhalation of airborne particles.[8][9] |
| Handling Solutions | A chemical-resistant apron over the lab coat. | Provides an additional layer of protection against larger volume spills. |
| Large-Scale Reactions | "Bunny suit" coveralls for head-to-toe protection. | Ensures no skin is exposed during procedures with a higher risk of significant splashes or aerosol generation.[9] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps and associated safety precautions.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood, for all handling procedures.
-
Before entering the designated area, don the core PPE as outlined in the table above.
-
Assemble all necessary equipment and reagents to minimize movement in and out of the handling area.
-
-
Weighing and Transfer:
-
If handling the solid form, conduct all weighing and transfer operations within a ventilated balance enclosure or a chemical fume hood to prevent the generation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
-
Dissolution and Reaction:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Conduct all reactions within the chemical fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment immediately after use.
-
Properly segregate and label all waste streams as described in the disposal plan.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spill:
-
Evacuate the entire laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Waste Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5]
-
-
Empty Containers:
All waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their vital work of developing the next generation of pharmaceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. file.leyan.com [file.leyan.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
